CV 3988
Descripción
Propiedades
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKTASGTFXJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N2O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276040, DTXSID701006301 | |
| Record name | CV-3988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85703-73-7, 92203-21-9 | |
| Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 3988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CV-3988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of CV 3988: A Technical Guide to a Seminal PAF Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a pioneering synthetic antagonist of the Platelet-Activating Factor (PAF) receptor. Its development was a significant step in understanding the physiological and pathological roles of PAF, a potent phospholipid mediator involved in a myriad of processes including inflammation, platelet aggregation, and anaphylaxis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with the PAF receptor, the consequent inhibition of downstream signaling pathways, and the experimental evidence that underpins our understanding of this compound.
Core Mechanism of Action: Competitive Antagonism of the PAF Receptor
The primary mechanism of action of this compound is its function as a specific and competitive antagonist of the Platelet-Activating Factor receptor (PAF-R).[1][2] PAF-R is a G-protein coupled receptor (GPCR) that, upon binding its ligand PAF, initiates a cascade of intracellular signaling events.[3][4] this compound, possessing a structural similarity to PAF, binds to the receptor's active site but fails to induce the conformational change necessary for receptor activation.[2] This competitive binding effectively blocks PAF from accessing its receptor, thereby inhibiting its biological effects.[2][5]
The competitive nature of this antagonism has been demonstrated through Schild analysis, where the presence of this compound causes a parallel rightward shift in the dose-response curve of PAF without a reduction in the maximum response.[2][6] This indicates that the inhibition by this compound can be overcome by increasing the concentration of the agonist (PAF).
Quantitative Binding and Inhibition Data
The affinity and inhibitory potency of this compound have been quantified in various in vitro and in vivo studies. These data are summarized in the tables below.
| Parameter | Value | Assay System | Reference |
| Ki | 0.872 μM | PAF Receptor Binding | [2] |
| IC50 | ~3 x 10-6 M | PAF-induced rabbit platelet aggregation | [5] |
| Effective Concentration | 3 x 10-6 to 3 x 10-5 M | Inhibition of PAF-induced rabbit platelet aggregation | [5] |
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound.
| Parameter | Dose | Effect | Animal Model | Reference |
| ED50 | 1 - 10 mg/kg (i.v.) | Inhibition of PAF-induced hypotension | Anesthetized rats | [5] |
Table 2: In Vivo Efficacy of this compound.
Inhibition of Downstream Signaling Pathways
Activation of the PAF receptor by its agonist leads to the activation of multiple heterotrimeric G proteins, primarily Gq/11 and Gi/o.[3][4] This initiates a complex network of downstream signaling pathways. As a competitive antagonist, this compound blocks the initial step of this cascade – receptor activation – and therefore inhibits all subsequent signaling events.
The following diagram illustrates the PAF receptor signaling pathway and the point of inhibition by this compound.
Caption: PAF receptor signaling and inhibition by this compound.
By binding to the PAF receptor, this compound prevents the activation of Gq/11 and Gi/o proteins. This blockade inhibits the Gq-mediated activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium mobilization and DAG-activated Protein Kinase C (PKC) are abrogated. Simultaneously, the inhibition of Gi/o activation by this compound prevents the inhibition of adenylyl cyclase, thus maintaining normal cellular levels of cyclic AMP (cAMP).
Experimental Protocols
The following sections detail the generalized methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.
In Vitro Platelet Aggregation Assay
This assay is fundamental to assessing the inhibitory effect of this compound on one of the primary physiological responses to PAF.
Caption: Workflow for in vitro platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from a suitable animal model (e.g., rabbit) into an anticoagulant solution. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. The platelet count in the PRP is adjusted to a standardized concentration.
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer cuvette and pre-incubated with varying concentrations of this compound or a vehicle control for a specified period. Platelet aggregation is then induced by the addition of a fixed concentration of PAF (e.g., 3 x 10-8 M).
-
Data Analysis: The change in light transmittance through the PRP suspension is monitored over time. As platelets aggregate, the transmittance increases. The extent of aggregation is quantified, and the inhibitory effect of this compound is calculated as a percentage of the control response. The IC50 value, the concentration of this compound that causes 50% inhibition of PAF-induced aggregation, is then determined.
In Vivo Hypotension Assay
This in vivo experiment demonstrates the ability of this compound to counteract the systemic effects of PAF, such as hypotension.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biased signaling due to oligomerization of the G protein-coupled platelet-activating factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
CV-3988: A Selective Platelet-Activating Factor Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CV-3988, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. CV-3988, chemically identified as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, serves as a crucial tool in elucidating the pathophysiological roles of PAF in various inflammatory and thrombotic diseases. This document details the mechanism of action of CV-3988, presents comprehensive quantitative data on its in vitro and in vivo activities, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator that plays a critical role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1] Its effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[2] The development of selective PAFR antagonists has been instrumental in studying the multifaceted actions of PAF. CV-3988 is a well-characterized PAFR antagonist with a close structural resemblance to PAF, allowing it to competitively inhibit the binding of the endogenous ligand to its receptor.[3][4] This guide serves as a comprehensive resource for researchers utilizing CV-3988 in their investigations.
Mechanism of Action
CV-3988 functions as a competitive antagonist at the PAF receptor.[5] By occupying the receptor's binding site, it prevents PAF from initiating downstream signaling cascades. The PAF receptor is known to couple to at least two types of G-proteins: Gq and Gi.[6]
-
Gq-mediated pathway: Upon PAF binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7]
-
Gi-mediated pathway: The Gi protein, when activated by the PAF receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking the initial binding of PAF, CV-3988 effectively prevents the activation of both Gq and Gi-mediated signaling pathways, thereby inhibiting the cellular responses induced by PAF.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of CV-3988 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of CV-3988
| Parameter | Species/Cell Type | Value | Reference |
| Ki | Rabbit Platelets | 0.872 µM | [8] |
| IC50 (vs. [3H]-PAF binding) | Rabbit Platelets | 7.9 x 10⁻⁸ M | [9] |
| Inhibition of PAF-induced Platelet Aggregation | Rabbit Platelets | 3 x 10⁻⁶ to 3 x 10⁻⁵ M (vs. 3 x 10⁻⁸ M PAF) | [3] |
Table 2: In Vivo Efficacy of CV-3988
| Animal Model | Species | CV-3988 Dose | Effect | Reference |
| PAF-induced Hypotension | Rat | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition | [3] |
| Endotoxin-induced Hypotension | Rat | 10 mg/kg, i.v. | Attenuation of mean arterial pressure drop | [10] |
| PAF-induced Vascular Permeability | Rat | - | Dose-dependent inhibition | [5] |
| PAF-induced Thrombocytopenia | Rabbit | - | Dose-dependent inhibition | [11] |
| Endotoxin Shock | Rat | 5 mg/kg, i.v. | Complete inhibition of hypotension | [4] |
| Smoke Inhalation Injury | Ovine | 10 mg/kg bolus + 5 mg/kg/hr infusion | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CV-3988.
PAF Receptor Binding Assay (Radioligand Competition)
This protocol is adapted from methodologies described for PAF receptor binding studies.[2][13][14]
Objective: To determine the binding affinity (Ki) of CV-3988 for the PAF receptor.
Materials:
-
[3H]-PAF (radioligand)
-
CV-3988 (unlabeled competitor)
-
Washed rabbit platelets or cell membranes expressing the PAF receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Platelet Membranes: Prepare washed platelets from rabbit whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in the binding buffer.
-
Assay Setup: In a microcentrifuge tube, add a constant concentration of [3H]-PAF (typically at or below its Kd value) and varying concentrations of CV-3988.
-
Incubation: Add the platelet membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold. The filter will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of CV-3988 that inhibits 50% of the specific binding of [3H]-PAF (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on standard light transmission aggregometry (LTA) methods.[1][15][16][17][18]
Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) as a reference
-
PAF (agonist)
-
CV-3988
-
Saline
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Prepare PPP by centrifuging the remaining blood at a higher speed.
-
Instrument Setup: Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Assay: Place a cuvette with PRP in the aggregometer and stir at a constant speed at 37°C.
-
Inhibition: Add a specific concentration of CV-3988 or vehicle control to the PRP and incubate for a short period.
-
Aggregation Induction: Add a submaximal concentration of PAF to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis: Calculate the percentage of aggregation and determine the inhibitory effect of CV-3988 by comparing the aggregation in its presence to the control.
Visualizations
Signaling Pathways
Caption: PAF Receptor Signaling Pathway and Inhibition by CV-3988.
Experimental Workflows
Caption: Workflow for a PAF Receptor Radioligand Binding Assay.
Caption: Workflow for a PAF-Induced Platelet Aggregation Assay.
Conclusion
CV-3988 is a valuable pharmacological tool for investigating the roles of PAF in health and disease. Its selectivity and well-documented in vitro and in vivo activities make it a standard antagonist for PAF receptor research. This technical guide provides a centralized resource of its key characteristics and the experimental methodologies required for its study, aiming to support the research community in further exploring the therapeutic potential of PAF receptor antagonism.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is platelet activating factor (PAF) a mediator of endotoxin shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. medkoo.com [medkoo.com]
- 9. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. plateletservices.com [plateletservices.com]
- 18. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CV-3988 in Blocking Platelet-Activating Factor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor that triggers a cascade of intracellular signaling events. CV-3988 is a specific and competitive antagonist of the PAF receptor, effectively blocking the downstream signaling pathways initiated by PAF. This technical guide provides an in-depth overview of the mechanism of action of CV-3988, focusing on its role in inhibiting key signaling pathways. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.
Introduction to CV-3988
CV-3988, chemically known as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic phospholipid analog that bears structural resemblance to PAF.[1] This structural similarity allows it to bind to the PAF receptor with high affinity, yet it lacks the ability to activate the receptor. Instead, it acts as a competitive antagonist, preventing the binding of PAF and thereby inhibiting its biological effects.[1] CV-3988 has been instrumental as a pharmacological tool to elucidate the role of PAF in various disease models and has been investigated for its therapeutic potential.
Mechanism of Action: Blocking the PAF Signaling Cascade
The binding of PAF to its receptor, a Gq-protein coupled receptor, initiates a series of intracellular events. CV-3988 exerts its inhibitory effects by competitively binding to the PAF receptor, thus preventing the initiation of this signaling cascade.
Inhibition of the Gq/PLC/IP3/Ca2+ Pathway
The primary signaling pathway activated by the PAF receptor involves the Gq alpha subunit of the heterotrimeric G-protein. Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical event that mediates many of the cellular responses to PAF, such as platelet aggregation and neutrophil activation. CV-3988, by blocking the initial binding of PAF to its receptor, prevents the activation of Gq and the subsequent production of IP3 and release of intracellular calcium.
dot
Caption: CV-3988 blocks PAF binding to its receptor, inhibiting the Gq/PLC/IP3 pathway and subsequent calcium release.
Attenuation of the MAPK/ERK Pathway
In addition to the canonical Gq pathway, PAF receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and inflammation. The activation of the MAPK/ERK pathway by PAF is a more complex process that can be initiated by signals from both G-protein dependent and independent mechanisms, including through protein kinase C (PKC) activation by DAG. By blocking the initial PAF-R activation, CV-3988 prevents the downstream phosphorylation and activation of key kinases in this cascade, such as MEK and ERK.[1][2] This inhibition contributes to the anti-inflammatory and anti-proliferative effects of CV-3988.
dot
Caption: CV-3988 blocks PAF-R, preventing downstream activation of the MAPK/ERK signaling pathway.
Quantitative Efficacy of CV-3988
The inhibitory potency of CV-3988 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of CV-3988
| Assay | Species/Cell Line | PAF Concentration | CV-3988 IC50 | Reference |
| Platelet Aggregation | Rabbit | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [3] |
| Platelet Aggregation | Human | - | 1.7 x 10⁻⁷ M | [4] |
| Intracellular Ca²⁺ Increase | U937 (human monocytic) | 10 nM | 2320 ± 183 nM | [5] |
Table 2: In Vivo Efficacy of CV-3988
| Model | Species | PAF Dose | CV-3988 Dose | Effect | Reference |
| Hypotension | Rat | 0.1 to 1.0 µg/kg, i.v. | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition of hypotension | [3] |
| Hypotension | Rat | 3.0 µg/kg, i.v. | 10 mg/kg, i.v. | Attenuation of hypotension | [6] |
| Platelet Aggregation | Rabbit | 150 ng/kg | Dose-dependent | Inhibition of platelet count fall | [7] |
| Endotoxin Shock | Rat | 15 mg/kg, i.v. | 5 mg/kg, i.v. | Complete inhibition of hypotension | [8] |
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the methodology to assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation using light transmission aggregometry.[9][10]
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-Activating Factor (PAF) stock solution.
-
CV-3988 stock solution.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregation cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Assay Performance:
-
Pipette 450 µL of PRP into an aggregation cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes in the aggregometer.
-
Add 50 µL of CV-3988 at various concentrations (or vehicle control) and incubate for 2 minutes.
-
Add 50 µL of PAF solution to induce aggregation. The final concentration of PAF should be predetermined to cause submaximal aggregation.
-
Record the change in light transmission for at least 5 minutes. The aggregometer is calibrated with PRP as 0% aggregation and PPP as 100% aggregation.
-
-
Data Analysis:
-
The percentage of aggregation is determined from the maximal change in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of CV-3988 compared to the vehicle control.
-
Determine the IC50 value of CV-3988 by plotting the percentage inhibition against the logarithm of the CV-3988 concentration.
-
dot
Caption: Workflow for the in vitro platelet aggregation assay using light transmission aggregometry.
In Vivo PAF-Induced Hypotension Model
This protocol outlines the procedure to evaluate the in vivo efficacy of CV-3988 in a rat model of PAF-induced hypotension.[3][6]
Materials:
-
Male Sprague-Dawley rats (250-350 g).[6]
-
Anesthetic (e.g., Halothane).[6]
-
Catheters for intravenous administration and blood pressure measurement.
-
Pressure transducer and recording system.
-
PAF solution.
-
CV-3988 solution.
-
Saline solution.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with halothane.[6]
-
Insert a catheter into the jugular vein for intravenous administration of substances.
-
Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor mean arterial pressure (MAP).
-
Allow the animal to stabilize.
-
-
Experimental Protocol:
-
Administer a bolus intravenous injection of PAF (e.g., 3.0 µg/kg) and record the resulting drop in MAP.[6]
-
In a separate group of animals, pre-treat with an intravenous injection of CV-3988 (e.g., 10 mg/kg) 5 minutes prior to the PAF challenge.[6]
-
Record the MAP response to PAF in the CV-3988 pre-treated animals.
-
Control groups should receive saline instead of CV-3988.
-
-
Data Analysis:
-
Measure the maximum decrease in MAP from baseline after PAF administration in both control and CV-3988 treated groups.
-
Calculate the percentage inhibition of the hypotensive response by CV-3988.
-
Perform statistical analysis to determine the significance of the inhibition.
-
dot
Caption: Workflow for the in vivo PAF-induced hypotension model in rats.
Conclusion
CV-3988 is a well-characterized, specific antagonist of the PAF receptor. Its mechanism of action involves the direct blockade of PAF binding, leading to the inhibition of downstream signaling pathways, primarily the Gq/PLC/IP3/Ca2+ and MAPK/ERK cascades. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of PAF in health and disease, and for those involved in the development of novel PAF receptor antagonists. The use of CV-3988 in preclinical studies has significantly advanced our understanding of the multifaceted roles of PAF and continues to be a critical tool in the field.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Platelet-activating factor receptor activation promotes prostate cancer cell growth, invasion and metastasis via ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Effects of Platelet-Activating Factor (PAF) with the Selective Antagonist CV-3988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that plays a critical role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1] Understanding the intricate mechanisms of PAF's action is paramount for the development of novel therapeutics targeting these conditions. This technical guide provides an in-depth overview of the physiological effects of PAF and the utility of CV-3988, a specific PAF receptor antagonist, as a crucial tool for investigating these effects. This document details experimental protocols, presents quantitative data on the inhibitory action of CV-3988, and visualizes the complex signaling pathways and experimental workflows involved in PAF research.
Introduction to Platelet-Activating Factor (PAF) and its Receptor
PAF, structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine, is a highly potent lipid mediator.[1] It is synthesized by a variety of cells, including platelets, endothelial cells, neutrophils, and macrophages, in response to various stimuli.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[2][3] This interaction triggers a cascade of intracellular signaling events, leading to a broad spectrum of biological responses.
The physiological effects of PAF are extensive and include:
-
Platelet Aggregation: As its name suggests, PAF is a potent inducer of platelet aggregation and degranulation.[1]
-
Inflammation: PAF is a key mediator of inflammatory responses, promoting increased vascular permeability, edema, and the recruitment and activation of leukocytes.[1]
-
Cardiovascular Effects: PAF can cause profound hypotension through vasodilation and has been implicated in the pathophysiology of shock and myocardial ischemia.[4][5]
-
Bronchoconstriction: In the respiratory system, PAF can induce potent bronchoconstriction, a hallmark of asthma.[1]
Given its central role in numerous pathological conditions, the PAF receptor has emerged as a significant therapeutic target. The development of specific PAFR antagonists has been instrumental in elucidating the physiological and pathophysiological roles of PAF.
CV-3988: A Specific PAF Receptor Antagonist
CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a well-characterized and specific antagonist of the PAF receptor.[4] Its structural similarity to PAF allows it to bind to the PAFR with high affinity, thereby competitively inhibiting the binding of PAF and blocking its downstream signaling.[6] The specificity of CV-3988 has been demonstrated by its ability to inhibit PAF-induced responses without affecting those triggered by other mediators such as arachidonic acid, ADP, collagen, acetylcholine, bradykinin, isoproterenol, or histamine.[4] This specificity makes CV-3988 an invaluable tool for dissecting the precise contributions of PAF to complex biological processes.
Quantitative Analysis of CV-3988's Inhibitory Effects
The potency of CV-3988 in antagonizing the physiological effects of PAF has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation by CV-3988
| Species | Preparation | PAF Concentration | CV-3988 Concentration/IC50 | % Inhibition | Reference |
| Rabbit | Washed Platelets | 3 x 10-8 M | 3 x 10-6 to 3 x 10-5 M | Dose-dependent | [4] |
| Rabbit | Washed Platelets | 0.2 nM | IC50: 0.1 µM (aggregation) | 50% | [1] |
| Rabbit | Washed Platelets | 0.2 nM | IC50: 0.15 µM (secretion) | 50% | [1] |
| Human | Platelet-Rich Plasma | Not Specified | Not Specified | Dose-dependent | [7] |
Table 2: In Vivo Inhibition of PAF-Induced Physiological Effects by CV-3988
| Species | Effect Measured | PAF Dose | CV-3988 Dose/ED50 | % Inhibition/Effect | Reference |
| Rat | Hypotension | 0.1 to 1.0 µg/kg, i.v. | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition | [4] |
| Rat | Hypotension | 3.0 µg/kg, i.v. | 10 mg/kg, i.v. | Attenuation | [2] |
| Rat | Endotoxin-induced Hypotension | 15 mg/kg endotoxin, i.v. | 5 mg/kg, i.v. (pre-treatment) | Complete inhibition | [8] |
| Rat | Endotoxin-induced Hypotension | 1 µg/kg PAF, i.v. | ED50: 0.0046 mg/kg, i.v. (reversal) | Rapid reversal | [9] |
| Rabbit | Fall in Platelet Count | 150 ng/kg PAF, i.v. | Dose-dependent | Inhibition | [10] |
| Rabbit | Collagen-induced fall in Platelet Count | 40 µg/kg collagen, i.v. | 5 mg/kg | 62% inhibition | [11] |
| Human | Platelet Sensitivity to PAF (Threshold Aggregating Concentration) | Not Applicable | 750 to 2000 µg/kg, i.v. | Dose-dependent increase (up to 356% of basal) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to investigate the physiological effects of PAF and their inhibition by CV-3988.
In Vitro Platelet Aggregation Assay
This protocol describes the measurement of PAF-induced platelet aggregation in platelet-rich plasma (PRP) and its inhibition by CV-3988 using light transmission aggregometry.
Materials:
-
Whole blood from healthy donors (human or rabbit)
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Platelet-Activating Factor (PAF)
-
CV-3988
-
Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and leukocytes.[3][12]
-
Carefully collect the upper PRP layer.
-
To obtain platelet-poor plasma (PPP) for use as a blank, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.[11]
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
To test the effect of CV-3988, pre-incubate the PRP with various concentrations of CV-3988 for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add a submaximal concentration of PAF to the PRP to induce aggregation.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of CV-3988 compared to the control (PAF alone).
-
In Vivo PAF-Induced Hypotension Model in Rats
This protocol outlines the procedure for inducing hypotension in anesthetized rats with PAF and assessing the antagonistic effect of CV-3988.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine cocktail, or isoflurane)[6][13][14]
-
Catheters for cannulation of the carotid artery and jugular vein
-
Blood pressure transducer and recording system
-
Platelet-Activating Factor (PAF)
-
CV-3988
-
Saline solution
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic protocol. For example, an intraperitoneal injection of sodium pentobarbital (50-60 mg/kg) or a combination of ketamine (75-100 mg/kg) and xylazine (5-10 mg/kg).[13] Alternatively, anesthesia can be induced and maintained with isoflurane.[14]
-
Ensure the animal is properly anesthetized by checking for the absence of a pedal withdrawal reflex.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Procedure and Blood Pressure Measurement:
-
Make a midline incision in the neck to expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).
-
Cannulate the jugular vein with a catheter for intravenous administration of PAF and CV-3988.
-
-
Experimental Protocol:
-
Allow the animal's blood pressure to stabilize.
-
To assess the effect of CV-3988, administer a bolus intravenous injection of CV-3988 (e.g., 1 or 10 mg/kg) or a saline control.[4]
-
After a short interval (e.g., 5 minutes), administer an intravenous bolus of PAF (e.g., 0.1-1.0 µg/kg) to induce hypotension.[4]
-
Record the maximum fall in MAP.
-
Compare the hypotensive response to PAF in animals pre-treated with CV-3988 to the control group.
-
Visualizing PAF Signaling and Experimental Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate the PAF signaling pathway and a typical experimental workflow.
PAF Receptor Signaling Pathway
Experimental Workflow for In Vitro Platelet Aggregation Assay
Conclusion
The potent and multifaceted physiological effects of Platelet-Activating Factor underscore its importance in health and disease. The specific PAF receptor antagonist, CV-3988, has proven to be an indispensable pharmacological tool for elucidating the precise role of PAF in various biological systems. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at further unraveling the complexities of PAF signaling and exploring the therapeutic potential of PAFR antagonism. The continued investigation into the PAF system, facilitated by tools like CV-3988, holds significant promise for the development of novel treatments for a range of inflammatory, cardiovascular, and allergic disorders.
References
- 1. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is platelet activating factor (PAF) a mediator of endotoxin shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of CV-3988 in the Attenuation of PAF-Induced Hypotension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, endogenous phospholipid mediator implicated in a variety of inflammatory and physiological processes, including the regulation of vascular tone.[1] Its overproduction is associated with pathological conditions such as septic shock and anaphylaxis, where it contributes to severe hypotension.[2] CV-3988, a structural analog of PAF, has emerged as a specific and competitive antagonist of the PAF receptor, offering a valuable tool for investigating the physiological roles of PAF and as a potential therapeutic agent.[3][4] This technical guide provides an in-depth overview of the in vivo effects of CV-3988 on PAF-induced hypotension, detailing experimental protocols, presenting quantitative data, and illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action: PAF Receptor Antagonism
CV-3988 exerts its effects by directly competing with PAF for binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][3] By occupying the receptor binding site, CV-3988 prevents the conformational changes necessary for receptor activation and the initiation of downstream signaling cascades that lead to vasodilation and subsequent hypotension.[3][5]
Signaling Pathway of PAF-Induced Hypotension and Inhibition by CV-3988
PAF-induced hypotension is initiated by the binding of PAF to its Gq-protein coupled receptor on vascular smooth muscle cells.[3][6][7] This activation triggers a signaling cascade that ultimately leads to vasodilation and a drop in blood pressure. CV-3988, as a PAF-R antagonist, blocks this pathway at its inception.
Experimental Protocols
The following protocols are synthesized from multiple studies investigating the in vivo effects of CV-3988 on PAF-induced hypotension in rodent models.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.[8] Rabbits have also been utilized in some studies.[9]
Anesthesia
-
Anesthesia is induced and maintained to ensure the animal remains unconscious and pain-free throughout the procedure. Common anesthetic regimens include:
Surgical Preparation and Blood Pressure Measurement
-
The anesthetized animal is placed on a surgical board, and body temperature is maintained.
-
The ventral neck area is shaved and disinfected.
-
A midline incision is made to expose the carotid artery.
-
The carotid artery is carefully isolated, and a catheter filled with heparinized saline is inserted and secured.[10]
-
The catheter is connected to a pressure transducer to continuously record mean arterial pressure (MAP).[8]
Drug Preparation and Administration
-
PAF Solution: A stock solution of PAF is prepared and diluted to the desired concentration with a suitable vehicle, such as saline containing a small amount of bovine serum albumin (BSA) to prevent adherence to surfaces.
-
CV-3988 Solution: CV-3988 can be dissolved in saline. In some cases, it is initially dissolved in a small volume of ethanol, which is then evaporated, and the residue is resuspended in warm saline.[11]
-
Administration: Both PAF and CV-3988 are typically administered intravenously (i.v.), often through a cannulated femoral or jugular vein.[4][8]
Experimental Workflow
The general experimental workflow for assessing the inhibitory effect of CV-3988 on PAF-induced hypotension is as follows:
Quantitative Data on the In Vivo Effects of CV-3988
The following tables summarize the quantitative data from key studies on the inhibitory effects of CV-3988 on PAF-induced hypotension.
Table 1: Dose-Dependent Inhibition of PAF-Induced Hypotension by CV-3988 in Anesthetized Rats
| PAF Dose (µg/kg, i.v.) | CV-3988 Dose (mg/kg, i.v.) | Inhibition of Hypotension | Reference |
| 0.1 - 1.0 | 1 | Dose-dependent | [4] |
| 0.1 - 1.0 | 10 | Dose-dependent | [4] |
| 3.0 | 10 | Significant attenuation | [8] |
Table 2: Specificity of CV-3988's Inhibitory Action in Anesthetized Rats
| Hypotensive Agent | Agent Dose (µg/kg, i.v.) | CV-3988 Dose (mg/kg, i.v.) | Effect of CV-3988 | Reference |
| Acetylcholine | 1 | 10 | No effect | [4] |
| Arachidonic Acid | 1000 | 10 | No effect | [4] |
| Bradykinin | 10 | 10 | No effect | [4] |
| Isoproterenol | 1 | 10 | No effect | [4] |
| Histamine | 100 | 10 | No effect | [4] |
Conclusion
The data presented in this technical guide unequivocally demonstrate that CV-3988 is a potent and specific antagonist of PAF-induced hypotension in vivo. Its mechanism of action is centered on the competitive inhibition of the PAF receptor, thereby blocking the downstream signaling events that lead to vasodilation. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals working to understand the pathophysiology of PAF and to develop novel therapeutics targeting the PAF signaling pathway. The specificity of CV-3988 for the PAF receptor, as evidenced by its lack of effect on hypotension induced by other vasoactive agents, underscores its utility as a precise pharmacological tool.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ejbio.org [ejbio.org]
- 5. Measurement of mean arterial pressure (MAP) [bio-protocol.org]
- 6. G-protein-coupled receptors in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
CV 3988: A Comprehensive Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of CV 3988, a selective and potent antagonist of the Platelet-Activating Factor (PAF) receptor. This document includes a summary of its biological activities, detailed experimental protocols, and a visualization of its role in relevant signaling pathways.
Chemical Structure and Properties
This compound, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic phospholipid analog.[1] Its structure is closely related to that of PAF, which allows it to bind to the PAF receptor with high affinity.[2]
Chemical Formula: C₂₈H₅₃N₂O₇PS[2]
Molecular Weight: 592.77 g/mol [2]
CAS Number: 85703-73-7[2]
Appearance: Not specified in the provided results.
Solubility: Not specified in the provided results.
Storage: For short-term storage, it is recommended to keep it dry, dark, and at 0 - 4°C. For long-term storage, -20°C is advised.[2]
Mechanism of Action
This compound functions as a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAFR is a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[3] By binding to the PAFR, this compound blocks the downstream signaling cascades initiated by PAF.[2] This antagonistic action has been demonstrated to be specific, as this compound does not inhibit platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Species | Assay | Value | Reference |
| Ki | Rabbit | [³H]-PAF Binding Inhibition (Platelets) | 1.2 x 10⁻⁷ M | |
| IC₅₀ | Rabbit | [³H]-PAF Binding Inhibition (Platelets) | 7.9 x 10⁻⁸ M | |
| IC₅₀ | Human | [³H]-PAF Binding Inhibition (Platelets) | 1.6 x 10⁻⁷ M | |
| IC₅₀ | Guinea Pig | [³H]-PAF Binding Inhibition (Platelets) | 1.8 x 10⁻⁷ M | |
| IC₅₀ | Rabbit | PAF-induced Platelet Aggregation | 1.1 µM | |
| Effective Concentration | Rabbit | Inhibition of PAF-induced Platelet Aggregation | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |
| Parameter | Species | Assay | Dosage | Effect | Reference |
| Inhibition of Hypotension | Rat | PAF-induced Hypotension | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition | [1] |
Signaling Pathways
This compound exerts its effects by blocking the intricate signaling pathways activated by the PAF receptor. Upon binding of PAF, the PAFR can couple to various G-proteins, primarily Gq/11 and Gi/o, initiating a cascade of intracellular events. The diagram below illustrates the key signaling pathways inhibited by this compound.
Figure 1. PAF Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (this compound) is a multi-step process. The final step involves the reaction of a phosphate ester intermediate with thiazole.
Materials:
-
Phosphate ester intermediate
-
Thiazole
-
Methanol
-
Silver carbonate
-
Silica gel for chromatography
-
Chloroform
-
Acetone
Procedure:
-
A mixture of the phosphate ester and thiazole is stirred and warmed at 60°C for 5 days.
-
The excess thiazole is distilled off under reduced pressure.
-
Methanol and silver carbonate are added to the residue, and the mixture is heated under reflux for 2 hours.
-
The mixture is filtered, and the filtrate is evaporated to dryness.
-
The residue is purified by silica gel chromatography using an eluent of chloroform-methanol-water (65:25:4).
-
The purified product is crystallized from chloroform-acetone to yield this compound.[1]
Figure 2. Final Steps in the Synthesis of this compound.
In Vitro Platelet Aggregation Assay (Turbidimetric Method)
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn blood from the subject species (e.g., rabbit)
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-activating factor (PAF)
-
This compound
-
Platelet aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PPP (as 100% aggregation) and PRP (as 0% aggregation).
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of PAF.
-
Record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the control.
-
Determine the IC₅₀ value of this compound.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC₅₀) of this compound for the PAF receptor.
Materials:
-
Washed platelets or cell membranes expressing PAF receptors
-
[³H]-PAF (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation:
-
In a series of tubes, combine the washed platelets or membranes, a fixed concentration of [³H]-PAF, and varying concentrations of this compound.
-
Include a control with no this compound (total binding) and a control with a high concentration of unlabeled PAF to determine non-specific binding.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound [³H]-PAF.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo PAF-Induced Hypotension Assay in Rats
This assay assesses the ability of this compound to antagonize the hypotensive effects of PAF in anesthetized rats.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Anesthetic (e.g., urethane)
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure transducer and recording system
-
PAF
-
This compound
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Insert a catheter into a femoral vein for intravenous administration of substances.
-
Insert a catheter into a carotid or femoral artery and connect it to a pressure transducer to continuously monitor blood pressure.
-
-
Experimental Protocol:
-
Allow the animal's blood pressure to stabilize.
-
Administer a bolus intravenous injection of PAF and record the resulting drop in blood pressure.
-
After the blood pressure returns to baseline, administer a specific dose of this compound intravenously.
-
After a set period, administer the same dose of PAF again and record the change in blood pressure.
-
-
Data Analysis:
-
Compare the hypotensive response to PAF before and after the administration of this compound.
-
Calculate the percentage of inhibition of the PAF-induced hypotension by this compound.
-
Conclusion
This compound is a well-characterized, specific antagonist of the platelet-activating factor receptor. Its ability to inhibit PAF-induced platelet aggregation and hypotension, coupled with its well-defined mechanism of action, makes it a valuable tool for research into the physiological and pathological roles of PAF. The experimental protocols detailed in this guide provide a framework for the further investigation and application of this potent compound in drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of CV-3988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the therapeutic potential of CV-3988, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation. Through a comprehensive review of available data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a diverse range of biological activities, including platelet aggregation, inflammation, and anaphylaxis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. Dysregulation of the PAF/PAF-R signaling axis has been implicated in various diseases, making it a compelling target for therapeutic intervention.
CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, was one of the first synthetic PAF-R antagonists developed.[1][2] Its structural similarity to PAF allows it to competitively bind to the PAF-R, thereby blocking the downstream signaling cascades initiated by the endogenous ligand.[3] This document will explore the preclinical and clinical evidence supporting the therapeutic potential of CV-3988 in various conditions.
Mechanism of Action: Antagonism of the PAF Receptor
CV-3988 functions as a specific and competitive antagonist at the PAF receptor. This has been demonstrated through various in vitro and in vivo studies.
PAF Receptor Binding
CV-3988 directly competes with PAF for binding to its receptor on the cell surface. This has been quantified in radioligand binding assays using [3H]-PAF. The inhibitory concentration (IC50) and binding affinity (Ki) values demonstrate the potency of CV-3988 in displacing PAF from its receptor in platelets from different species.
Downstream Signaling Pathway
The PAF receptor is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. By blocking the initial binding of PAF to its receptor, CV-3988 effectively inhibits these downstream signaling events.
Preclinical and Clinical Data
The therapeutic potential of CV-3988 has been investigated in a range of preclinical models and in human clinical trials. The following tables summarize the key quantitative findings.
In Vitro Activity
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| PAF-R Binding IC50 | Rabbit | Washed Platelets | 7.9 x 10⁻⁸ M | [4] |
| Human | Washed Platelets | 1.6 x 10⁻⁷ M | [4] | |
| Guinea Pig | Washed Platelets | 1.8 x 10⁻⁷ M | [4] | |
| PAF-R Binding Ki | Rabbit | Washed Platelets | 1.2 x 10⁻⁷ M | [4] |
| Inhibition of PAF-induced Platelet Aggregation | Rabbit | Platelets | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |
In Vivo Activity
| Model | Species | CV-3988 Dose | Effect | Reference |
| PAF-induced Hypotension | Rat | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition | [1] |
| Endotoxin-induced Hypotension | Rat | 10 mg/kg, i.v. | Attenuated the drop in Mean Arterial Pressure (MAP) | [5] |
| PAF-induced Thrombocytopenia and Hypotension | Rabbit | Dose-dependent | Inhibition of responses to 150 ng/kg PAF | [6] |
| Collagen-induced Platelet Aggregation | Rabbit | 5 mg/kg | 62% inhibition of platelet count response | [6] |
| Clinical Trial (Healthy Volunteers) | Human | 750 to 2,000 µg/kg, i.v. | Dose-dependent increase in the threshold aggregating concentration of PAF | [7] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in this guide.
In Vitro Platelet Aggregation Assay
Methodology:
-
Preparation of Washed Platelets: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood. The platelets are then washed and resuspended in a suitable buffer.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which monitors the change in light transmission through a platelet suspension as aggregates form.
-
Inhibition Assay: Washed platelets are pre-incubated with varying concentrations of CV-3988 or a vehicle control for a specified time.
-
Induction of Aggregation: Aggregation is initiated by the addition of a sub-maximal concentration of PAF.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value for CV-3988 is determined from the dose-response curve.
In Vivo Hypotension Model
Methodology:
-
Animal Preparation: Rats are anesthetized, and catheters are inserted into an artery (for blood pressure measurement) and a vein (for drug administration).[1][5]
-
Drug Administration: A baseline blood pressure is recorded. CV-3988 or a vehicle control is administered intravenously.
-
Induction of Hypotension: After a set period, hypotension is induced by an intravenous injection of PAF.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored and recorded.
-
Data Analysis: The extent of the PAF-induced drop in MAP is compared between the CV-3988 treated and control groups to determine the inhibitory effect of CV-3988. A similar protocol is used for endotoxin-induced shock, where endotoxin is used as the hypotensive agent.[5]
PAF Receptor Binding Assay
Methodology:
-
Membrane Preparation: Washed platelets or membranes from cells expressing the PAF receptor are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]-PAF) in the presence of increasing concentrations of unlabeled CV-3988.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity on the filters, representing the bound [3H]-PAF, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled PAF. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 and Ki values for CV-3988 are then determined from the competition binding curve.[4]
Therapeutic Implications and Future Directions
The preclinical and early clinical data for CV-3988 highlight its potential as a therapeutic agent in conditions where PAF plays a significant pathological role. These may include:
-
Septic Shock: By attenuating endotoxin-induced hypotension, CV-3988 could be a valuable adjunct in the management of septic shock.[5]
-
Inflammatory Disorders: Given PAF's pro-inflammatory properties, CV-3988 may have utility in treating various inflammatory conditions.
-
Thrombotic Disorders: Its anti-platelet aggregation effects suggest a potential role in the prevention and treatment of thrombotic events.[1][6]
-
Ischemia-Reperfusion Injury: PAF is implicated in the damage that occurs following the restoration of blood flow to ischemic tissue.
-
Cancer: Emerging evidence suggests a role for the PAF/PAF-R axis in cancer progression, opening up possibilities for PAF-R antagonists in oncology.[2]
Further research is warranted to fully elucidate the therapeutic potential of CV-3988 and other PAF-R antagonists. This includes more extensive clinical trials to establish safety and efficacy in specific patient populations, as well as further preclinical studies to explore its utility in a broader range of diseases.
Conclusion
CV-3988 is a well-characterized, specific antagonist of the PAF receptor with demonstrated efficacy in a variety of preclinical models and initial human studies. Its ability to inhibit PAF-mediated platelet aggregation, hypotension, and inflammation underscores its therapeutic potential. This technical guide provides a comprehensive overview of the existing data and methodologies related to CV-3988, serving as a foundational resource for the scientific and drug development communities to further explore and potentially exploit the therapeutic benefits of PAF receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of platelet activating factor antagonist (CV-3988) on 6-keto-PGF1 alpha and thromboxane B2 in dogs with experimental endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Attenuation of Vascular Permeability by CV 3988: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a synthetic analog of Platelet-Activating Factor (PAF) that acts as a specific and competitive antagonist at the PAF receptor (PAF-R).[1][2] PAF, a potent phospholipid mediator, plays a crucial role in a variety of physiological and pathological processes, including inflammation, anaphylaxis, and thrombosis.[3][4] A key hallmark of PAF-mediated inflammation is a significant increase in vascular permeability, leading to plasma extravasation and edema. This technical guide provides an in-depth analysis of the effect of this compound on vascular permeability, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its effects by directly competing with PAF for binding to the PAF receptor, a G-protein coupled receptor (GPCR) expressed on the surface of various cell types, including endothelial cells.[1][2] By occupying the receptor binding site, this compound prevents the initiation of the downstream signaling cascade that is normally triggered by PAF. This blockade of PAF-R activation is the primary mechanism by which this compound mitigates the physiological effects of PAF, including its profound impact on vascular permeability.
Quantitative Data on the Inhibition of Vascular Permeability
The inhibitory effect of this compound on PAF-induced vascular permeability has been demonstrated in various preclinical models. The following table summarizes key quantitative findings from a study investigating the effect of intravenously administered this compound on PAF-induced plasma leakage in rabbit skin.
| Parameter | Value | Experimental Model | Notes |
| Inhibition of PAF-induced plasma leakage | 73-80% | Intravenous administration in rabbit skin | In the same study, this compound also showed some reduction in edema responses to other inflammatory mediators, suggesting a degree of non-selectivity in this specific model. |
Data sourced from Hellewell and Williams, 1989.
Signaling Pathway of PAF-Induced Vascular Permeability and its Inhibition by this compound
Platelet-Activating Factor (PAF) enhances vascular permeability primarily through its interaction with the PAF receptor on endothelial cells. This interaction initiates a signaling cascade that leads to the destabilization of endothelial cell junctions and subsequent leakage of plasma into the surrounding tissue. This compound, as a PAF receptor antagonist, blocks this cascade at its inception.
Experimental Protocols
The assessment of vascular permeability is a critical component of in vivo pharmacological studies of compounds like this compound. A commonly employed method is the Evans blue dye extravasation assay.
Experimental Workflow: Evans Blue Vascular Permeability Assay
Detailed Methodology: Evans Blue Dye Extravasation Assay in Rodents
-
Animal Model: Male Sprague-Dawley rats or New Zealand white rabbits are commonly used. Animals are anesthetized for the duration of the experiment.
-
Pre-treatment: Animals are pre-treated with this compound (at desired doses) or a vehicle control, typically via intravenous injection, a set amount of time prior to the inflammatory challenge.
-
Dye Administration: A solution of Evans blue dye (e.g., 20-50 mg/kg) is injected intravenously. Evans blue binds to serum albumin, and its extravasation into the tissue is a marker of increased vascular permeability to macromolecules.
-
Induction of Permeability: A solution of Platelet-Activating Factor (PAF) is injected intradermally at defined sites on the dorsal skin of the animal. A saline or vehicle injection serves as a negative control.
-
Circulation Time: The dye is allowed to circulate for a specified period (e.g., 30 minutes) to allow for extravasation at the sites of increased permeability.
-
Tissue Collection: Following the circulation period, the animals are euthanized, and the skin at the injection sites is excised.
-
Dye Extraction: The excised tissue is weighed, and the Evans blue dye is extracted. A common method involves incubating the tissue in formamide at an elevated temperature (e.g., 55-60°C) for 24-48 hours.
-
Quantification: The formamide extract is centrifuged to remove tissue debris, and the absorbance of the supernatant is measured using a spectrophotometer at a wavelength of approximately 620 nm.
-
Data Analysis: The amount of extravasated dye is calculated using a standard curve generated from known concentrations of Evans blue. The results are typically expressed as the amount of dye per gram of tissue. Statistical analysis is then performed to compare the extent of dye leakage in the this compound-treated group versus the vehicle-treated group.
Conclusion
This compound is a potent and specific antagonist of the Platelet-Activating Factor receptor. By blocking the binding of PAF to its receptor on endothelial cells, this compound effectively inhibits the downstream signaling pathways that lead to cytoskeletal rearrangement and an increase in vascular permeability. Quantitative in vivo studies have confirmed the ability of this compound to significantly reduce PAF-induced plasma extravasation. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of PAF receptor antagonists in inflammatory conditions characterized by excessive vascular permeability.
References
- 1. Frontiers | Screening of Pharmacologically Active Small Molecule Compounds Identifies Antifungal Agents Against Candida Biofilms [frontiersin.org]
- 2. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Conformational Properties of the PAF-Acether Receptor on Platelets Based on Structure—Activity Studies [ouci.dntb.gov.ua]
The Discovery and Initial Characterization of CV-3988: A Selective Platelet-Activating Factor Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of CV-3988, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly active phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The development of specific PAF antagonists like CV-3988 has been crucial in elucidating the role of PAF in these conditions and has paved the way for potential therapeutic interventions. This whitepaper details the in vitro and in vivo pharmacological properties of CV-3988, presents its key physicochemical characteristics, outlines the experimental methodologies used in its initial assessment, and illustrates the signaling pathways it modulates.
Introduction
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] Activation of PAFR triggers a cascade of intracellular signaling events, leading to platelet aggregation, increased vascular permeability, hypotension, and leukocyte activation.[1] Given the broad range of biological activities associated with PAF, there has been significant interest in developing selective antagonists to probe its physiological functions and to serve as potential therapeutic agents for PAF-mediated disorders.
CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, emerged from these efforts as a specific and competitive antagonist of the PAF receptor.[2] Its structural similarity to PAF allows it to bind to the receptor with high affinity, thereby blocking the binding of the endogenous ligand and inhibiting downstream signaling.[3] This document summarizes the foundational studies that characterized the pharmacological profile of CV-3988.
Physicochemical Properties and Data Presentation
CV-3988 is a synthetic molecule with a well-defined chemical structure. Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate |
| CAS Number | 85703-73-7[3] |
| Molecular Formula | C28H53N2O7PS[3] |
| Molecular Weight | 592.77 g/mol [3] |
| Binding Affinity (Ki) | 0.872 μM for the PAF receptor[3] |
In Vitro Activity: Inhibition of Platelet Aggregation
CV-3988 demonstrates potent and specific inhibition of PAF-induced platelet aggregation in vitro. The following table summarizes the key quantitative data from these studies.
| Parameter | Value | Species | Notes |
| Effective Concentration | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Rabbit | Inhibited platelet aggregation induced by 3 x 10⁻⁸ M PAF.[2] |
| Specificity | No effect | Rabbit | Did not inhibit platelet aggregation induced by arachidonic acid, ADP, collagen, or A-23187.[2] |
In Vivo Activity: Inhibition of Hypotension and Platelet Count Reduction
In animal models, CV-3988 effectively antagonizes the systemic effects of PAF, including hypotension and the reduction in circulating platelet counts.
| Parameter | Dose | Species | Effect |
| Inhibition of Hypotension | 1 and 10 mg/kg (i.v.) | Rat | Dose-dependently inhibited hypotension induced by 0.1 to 1.0 µg/kg (i.v.) PAF.[2] |
| Inhibition of Platelet Count Reduction | 5 mg/kg | Rabbit | Caused a 62% inhibition of the platelet count reduction in response to collagen.[4] |
| Specificity | 10 mg/kg (i.v.) | Rat | Did not alter hypotensive actions induced by acetylcholine, arachidonic acid, bradykinin, isoproterenol, or histamine.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial characterization of CV-3988.
In Vitro Platelet Aggregation Assay
This protocol describes the methodology to assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
Objective: To determine the concentration-dependent inhibition of PAF-induced platelet aggregation by CV-3988.
Materials:
-
CV-3988
-
Platelet-Activating Factor (PAF)
-
Other aggregating agents (Arachidonic acid, ADP, Collagen, A-23187)
-
Rabbit whole blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect rabbit whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat and red blood cell pellet.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging a portion of the PRP at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
To test the effect of CV-3988, pre-incubate the PRP with varying concentrations of CV-3988 (e.g., 3 x 10⁻⁶ to 3 x 10⁻⁵ M) for a specified time (e.g., 2-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a fixed concentration of PAF (e.g., 3 x 10⁻⁸ M).
-
Record the change in light transmission for several minutes to measure the extent of aggregation.
-
For specificity testing, repeat the assay using other aggregating agents (arachidonic acid, ADP, collagen, A-23187) in the presence and absence of CV-3988.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
Construct dose-response curves to determine the IC₅₀ of CV-3988 for PAF-induced aggregation.
-
References
The Pharmacodynamics of CV 3988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a myriad of physiological and pathological processes.[1] Structurally similar to PAF, this compound acts as a competitive inhibitor, binding to the PAF receptor and blocking the downstream signaling cascades initiated by the endogenous ligand.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively antagonizing the Platelet-Activating Factor (PAF) receptor. Due to its structural resemblance to PAF, this compound occupies the receptor's binding site, thereby preventing the binding of PAF and inhibiting the subsequent activation of intracellular signaling pathways.[1][2] This blockade of PAF receptor signaling is the fundamental mechanism underlying the diverse in vitro and in vivo effects of this compound.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative parameters that characterize the pharmacodynamic profile of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/System | Description | Reference |
| Ki | 0.872 µM | Not Specified | Inhibition constant for PAF receptor binding. | [1] |
| IC50 | 3 x 10-6 to 3 x 10-5 M | Rabbit Platelets | Concentration range for inhibition of PAF-induced platelet aggregation. | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | This compound Dose | PAF Challenge Dose | Effect | Reference |
| Hypotension | Rat | 1 and 10 mg/kg, i.v. | 0.1 to 1.0 µg/kg, i.v. | Dose-dependent inhibition of PAF-induced hypotension. | [3] |
| Platelet Aggregation | Rabbit | 5 mg/kg | 150 ng/kg (PAF) | 62% inhibition of the platelet count response to collagen. | [4] |
| Platelet Sensitivity | Human | 750 to 2000 µg/kg, i.v. infusion | N/A | Dose-dependent increase in the threshold aggregating concentration of PAF. | [5][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) and the inhibitory action of this compound.
Caption: PAF signaling pathway and antagonism by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in vitro using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy human or rabbit subjects into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[7]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 g) for 10-20 minutes at room temperature.[7] Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 g) for 15 minutes. The supernatant is the PPP.
-
Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 109/L) using autologous PPP.[7]
2. Light Transmission Aggregometry:
-
Use a light transmission aggregometer calibrated with PPP (100% transmission) and PRP (0% transmission).
-
Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C.[7]
-
Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified period.
-
Initiate aggregation by adding a submaximal concentration of PAF (e.g., 3 x 10-8 M).[3]
-
Record the change in light transmission over time. The inhibition of aggregation is calculated relative to the vehicle control.
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Hypotension Model in Rats
This model assesses the ability of this compound to antagonize PAF-induced hypotension in anesthetized rats.
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., urethane, pentobarbital).[8][9]
-
Perform a tracheostomy to ensure a clear airway.[9]
-
Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.[8][9]
-
Connect the arterial cannula to a pressure transducer to continuously monitor mean arterial pressure (MAP).
2. Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer a bolus intravenous injection of this compound (e.g., 1 or 10 mg/kg) or saline vehicle via the jugular vein cannula.[3]
-
After a short interval, induce hypotension by administering an intravenous bolus of PAF (e.g., 0.1 to 1.0 µg/kg).[3]
-
Record the changes in MAP and calculate the inhibition of the hypotensive response in the this compound-treated group compared to the vehicle group.
Caption: Workflow for in vivo hypotension model in rats.
Zymosan-Induced Peritonitis Model
This model evaluates the anti-inflammatory effects of this compound in a sterile model of peritonitis.
1. Induction of Peritonitis:
-
Use mice or rats as the animal model.
-
Induce peritonitis by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline for mice).[10]
2. Drug Administration:
-
Administer this compound or vehicle via a suitable route (e.g., subcutaneous, oral, intraperitoneal, or intravenous) at a specified time relative to the zymosan injection (e.g., 30 minutes prior).[10]
3. Assessment of Inflammation:
-
At a predetermined time point after zymosan injection (e.g., 4, 8, 12, 16, or 24 hours), euthanize the animals.[10]
-
Perform a peritoneal lavage with sterile saline to collect peritoneal exudate cells.[10]
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer and stained cytospin preparations.[10]
-
The supernatant from the lavage fluid can be used to measure inflammatory mediators (e.g., cytokines, chemokines) by ELISA.[11]
Caption: Workflow for zymosan-induced peritonitis model.
Conclusion
This compound is a well-characterized, specific antagonist of the PAF receptor. Its ability to inhibit PAF-mediated signaling translates into demonstrable efficacy in a range of in vitro and in vivo models of inflammation and thrombosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of PAF antagonism.
References
- 1. medkoo.com [medkoo.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation | HE [hematology.mlsascp.com]
- 8. iworx.com [iworx.com]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. meliordiscovery.com [meliordiscovery.com]
CV 3988: A Competitive Antagonist of the Platelet-Activating Factor Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the pharmacological profile of CV 3988, establishing its classification as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. Through a comprehensive review of binding kinetics and functional assay data, this document provides a detailed analysis of its mechanism of action. Methodologies for key experiments are outlined to facilitate replication and further investigation.
Executive Summary
Mechanism of Action: Competitive Antagonism
The classification of this compound as a competitive antagonist is substantiated by key experimental findings. Competitive antagonists bind reversibly to the same receptor site as the endogenous agonist (in this case, PAF). This binding is mutually exclusive, and the inhibitory effect of the antagonist can be overcome by increasing the concentration of the agonist.
A hallmark of competitive antagonism is the parallel rightward shift in the agonist's concentration-response curve in the presence of the antagonist, without a change in the maximum achievable response. Studies have demonstrated this characteristic for this compound in functional assays measuring PAF-induced biological responses. Furthermore, Schild plot analysis, a graphical method to characterize competitive antagonism, has been applied to data from this compound studies, yielding a pA2 value, which is a measure of the antagonist's potency. A slope of approximately 1 in a Schild plot is indicative of a simple competitive interaction. For CV-3988, a pA2 value of 5.87 has been reported from studies on rabbit platelets, although the slope of the Schild plot was noted to be greater than 1 in this particular study[1].
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of this compound with the PAF receptor, derived from various experimental models.
Table 1: Radioligand Binding Assay Data for this compound
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Ki | Rabbit | Platelets | 1.2 x 10⁻⁷ M | [2] |
| Ki | - | PAF Receptor | 0.872 µM | [3] |
| IC₅₀ | Rabbit | Platelets | 7.9 x 10⁻⁸ M | [2] |
| IC₅₀ | Human | Platelets | 1.6 x 10⁻⁷ M | [2] |
| IC₅₀ | Guinea Pig | Platelets | 1.8 x 10⁻⁷ M | [2] |
| Kd of [³H]-PAF | Rabbit | Platelets | 2.2 ± 0.2 nM | [2] |
| Bmax of [³H]-PAF | Rabbit | Platelets | 93.7 ± 8.3 fmoles/10⁸ platelets | [2] |
Table 2: Functional Antagonism Data for this compound
| Parameter | Assay | Species | Value | Reference |
| pA₂ | Platelet Aggregation | Rabbit | 5.87 | [1] |
| Inhibition of PAF-induced Platelet Aggregation | Platelet Aggregation | Rabbit | IC₅₀ not specified, inhibition at 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [4] |
| Inhibition of PAF-induced Hypotension | In vivo Blood Pressure | Rat | Dose-dependent inhibition at 1 and 10 mg/kg (i.v.) | [4] |
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the PAF receptor using a competitive radioligand binding assay with [³H]-PAF.
Materials:
-
Washed platelets (from rabbit, human, or other suitable species)
-
[³H]-PAF (radioligand)
-
Unlabeled PAF (for determining non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., Tyrode's buffer with 0.25% bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Platelet Preparation: Prepare washed platelets from whole blood by differential centrifugation. Resuspend the final platelet pellet in the binding buffer to a specific concentration (e.g., 10⁸ platelets/mL).
-
Assay Setup: In a series of microcentrifuge tubes, combine:
-
A fixed volume of the washed platelet suspension.
-
A fixed concentration of [³H]-PAF (typically at a concentration close to its Kd).
-
Increasing concentrations of this compound.
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled PAF.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The filters will trap the platelets with bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound [³H]-PAF.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-PAF and Kd is its dissociation constant.
-
PAF-Induced Platelet Aggregation Assay (Schild Analysis)
This protocol describes the methodology to assess the functional antagonism of this compound on PAF-induced platelet aggregation and to perform a Schild analysis to determine the pA₂ value.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-activating factor (PAF)
-
This compound
-
Saline or appropriate buffer
-
Aggregometer
Procedure:
-
Platelet Preparation: Prepare PRP from citrated whole blood by centrifugation. Adjust the platelet count if necessary.
-
Baseline Measurement: Place a cuvette with PRP in the aggregometer and establish a stable baseline.
-
Control Dose-Response Curve: Generate a cumulative concentration-response curve for PAF by adding increasing concentrations of PAF to the PRP and recording the maximum aggregation at each concentration.
-
Antagonist Incubation: In separate cuvettes, pre-incubate the PRP with different fixed concentrations of this compound for a specified period (e.g., 5-10 minutes).
-
Dose-Response Curves in the Presence of Antagonist: For each concentration of this compound, generate a new cumulative concentration-response curve for PAF.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, determine the EC₅₀ of PAF.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.
-
Visualizations
Signaling Pathway
Caption: PAF Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflows
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a Platelet Aggregation Assay and Schild Analysis.
Logical Relationship
Caption: Conceptual Diagram of Competitive Antagonism Analysis.
References
Methodological & Application
Application Notes and Protocols: Preparation of CV 3988 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R).[1][2] Structurally similar to PAF, it competitively binds to the PAF-R, thereby inhibiting the signaling cascades initiated by PAF.[3] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[4] The inhibitory action of this compound on PAF-induced platelet aggregation and hypotension has been demonstrated in both in vitro and in vivo studies.[1][5] These characteristics make this compound a valuable tool for research into PAF-mediated signaling pathways and for the development of therapeutics targeting inflammatory and cardiovascular diseases.
This document provides detailed protocols for the preparation of a stock solution of this compound, along with a summary of its physicochemical properties and a diagram of the relevant signaling pathway.
Physicochemical and Storage Information
A clear understanding of the quantitative data associated with a compound is critical for accurate and reproducible experimental design. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate | [1] |
| Molecular Formula | C28H53N2O7PS | |
| Molecular Weight | 592.77 g/mol | [6] |
| Appearance | Solid powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage of Solid | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C | |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C; Long-term (months): -20°C | |
| Shelf Life | >2 years if stored properly |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Water bath or heating block
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.93 mg of this compound (see calculation below).
-
Calculate the Required Mass:
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 592.77 g/mol = 5.9277 mg
-
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 5.93 mg of this compound, you would add 1 mL of DMSO.
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) for a short period can aid dissolution. Vortex again after warming.
-
-
Storage:
-
For immediate use, the solution can be kept at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
-
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step process for preparing a stock solution of this compound.
This compound Mechanism of Action: PAF Receptor Signaling Pathway
This compound acts as an antagonist to the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor typically initiates a signaling cascade that leads to various cellular responses. This compound blocks this initial binding step.
References
- 1. researchgate.net [researchgate.net]
- 2. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Recommended solvent for dissolving CV 3988 for in vitro studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R).[1][2][3] Structurally similar to PAF, it competitively binds to the receptor, thereby inhibiting PAF-induced signaling pathways. These pathways are implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. This document provides detailed protocols for the preparation and use of this compound in in vitro studies, with a focus on platelet aggregation assays, a key method for evaluating the compound's efficacy.
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible in vitro experiments. The choice of solvent should be compatible with the experimental system and minimize off-target effects.
Recommended Solvents:
Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of this compound.
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | Soluble | Commonly used for preparing high-concentration stock solutions (e.g., 5 mM, 10 mM, or 20 mM).[4] |
| Ethanol | 15 mg/mL | - |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder (Molecular Weight: 592.77 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.93 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.93 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Note on Solvent Concentration in Final Assay: It is crucial to maintain a low final concentration of the solvent (typically ≤0.5% v/v for DMSO) in the in vitro assay to avoid solvent-induced artifacts.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes the use of this compound as an inhibitor of PAF-induced human platelet aggregation using light transmission aggregometry (LTA). LTA is a standard method for assessing platelet function.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Platelet-Activating Factor (PAF)
-
Human whole blood from healthy donors
-
3.8% (w/v) Sodium Citrate
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Saline or appropriate buffer (e.g., Tyrode's buffer)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).[6]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP, which is used to calibrate the aggregometer (as 100% aggregation).[5]
-
-
Platelet Aggregation Assay:
-
Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Pipette a known volume of PRP into the aggregometer cuvettes.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF. The concentration of PAF should be predetermined to induce a consistent and measurable aggregation response.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition of aggregation by this compound can be calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in the vehicle control group.
-
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay using this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by blocking the binding of PAF to its G-protein coupled receptor (GPCR), the PAF receptor. The PAF receptor is known to couple to both Gq and Gi proteins.[7]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to platelet activation and aggregation.
-
Gi Pathway: The Gi protein pathway, when activated, can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). Lower cAMP levels contribute to platelet activation.
By competitively inhibiting the PAF receptor, this compound prevents the initiation of these downstream signaling events.
Signaling Pathway Diagram
Caption: Simplified PAF receptor signaling pathway inhibited by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV-3988 | antagonist of PAF-R | CAS# 85703-73-7 | InvivoChem [invivochem.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CV-3988 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of CV-3988, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, in rodent models. The following protocols and data are compiled from peer-reviewed literature to assist in the design and execution of relevant experimental studies.
Introduction
CV-3988 is a synthetic lipid analog that acts as a competitive inhibitor of the PAF receptor, thereby blocking the diverse physiological effects of PAF, a key mediator of inflammation, platelet aggregation, and vascular permeability.[1] Its utility in various rodent models of disease, particularly those involving inflammatory and cardiovascular components, has been demonstrated. These notes provide detailed protocols for intravenous administration and generalized protocols for intraperitoneal and oral administration, alongside a summary of effective dosages and a schematic of the relevant signaling pathway.
Data Presentation: Quantitative In Vivo Administration Data
The following tables summarize the reported dosages and effects of CV-3988 administered intravenously in rodent models.
Table 1: Intravenous Administration of CV-3988 in Rats
| Dosage Range (mg/kg) | Vehicle | Frequency | Effect | Reference Study |
| 1 - 10 | Saline | Single bolus injection | Dose-dependent inhibition of PAF-induced hypotension.[1] | Terashita et al. (1983) |
| 10 | Saline | Single bolus injection, 5 minutes prior to challenge | Attenuation of endotoxin-induced hypotension.[2] | Malcolm et al. (1988) |
Table 2: Intravenous Administration of CV-3988 in Rabbits
| Dosage (mg/kg) | Vehicle | Frequency | Effect | Reference Study |
| 5 | Not specified | Pretreatment | 62% inhibition of collagen-induced platelet aggregation.[3] | Robertson & Smith (1986) |
Signaling Pathway
The diagram below illustrates the signaling pathway of the Platelet-Activating Factor (PAF) receptor, which is antagonized by CV-3988.
Caption: PAF Receptor Signaling Pathway Antagonized by CV-3988.
Experimental Protocols
The following are detailed methodologies for the administration of CV-3988 in rodent models.
Protocol 1: Intravenous (IV) Administration in Rats
This protocol is based on the methodology described by Terashita et al. (1983) and Malcolm et al. (1988).[1][2]
Objective: To investigate the in vivo efficacy of CV-3988 in a rat model of PAF- or endotoxin-induced hypotension.
Materials:
-
CV-3988
-
Sterile saline (0.9% NaCl)
-
Water bath or incubator (50°C)
-
Vortex mixer
-
Syringes (1 mL) and needles (27-30 gauge)
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane)
-
Animal restrainer
Procedure:
-
Preparation of CV-3988 Solution:
-
Dissolve CV-3988 in sterile saline to the desired concentration (e.g., 1 mg/mL or 10 mg/mL).
-
One study suggests warming the saline to 50°C to aid dissolution.[4] Allow the solution to cool to room temperature before injection.
-
Vortex the solution to ensure it is completely dissolved.
-
-
Animal Preparation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat in a suitable restrainer to expose the lateral tail vein.
-
-
Administration:
-
Draw the prepared CV-3988 solution into a 1 mL syringe fitted with a 27-30 gauge needle.
-
Carefully inject the solution as a single bolus into the lateral tail vein.
-
The volume of injection should be calculated based on the animal's body weight (e.g., for a 10 mg/kg dose in a 300g rat, inject 0.3 mL of a 10 mg/mL solution).
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions.
-
Proceed with the experimental challenge (e.g., administration of PAF or endotoxin) at the specified time point (e.g., 5 minutes post-CV-3988 administration).[2]
-
Protocol 2: Intraperitoneal (IP) Administration in Rodents (Generalized Protocol)
Disclaimer: No peer-reviewed studies were identified that specifically detail the intraperitoneal administration of CV-3988. The following protocol is based on general best practices for IP injections in rodents.
Objective: To administer CV-3988 into the peritoneal cavity for systemic absorption.
Materials:
-
CV-3988
-
Appropriate vehicle (e.g., sterile saline, or a solution containing DMSO, PEG300, and Tween 80 for compounds with low aqueous solubility)
-
Syringes (1-3 mL) and needles (23-25 gauge for rats, 25-27 gauge for mice)
-
Animal restrainer
Procedure:
-
Preparation of CV-3988 Solution:
-
Prepare the dosing solution in a suitable vehicle. Ensure the final concentration of any solubilizing agents (e.g., DMSO) is within acceptable limits for in vivo use.
-
Warm the solution to room temperature.
-
-
Animal Restraint:
-
Firmly restrain the rodent, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
-
Administration:
-
Identify the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel.
-
Inject the solution smoothly into the peritoneal cavity.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or discomfort.
-
Protocol 3: Oral Gavage Administration in Rodents (Generalized Protocol)
Disclaimer: No peer-reviewed studies were identified that specifically detail the oral administration of CV-3988. The following protocol is based on general best practices for oral gavage in rodents.
Objective: To deliver a precise oral dose of CV-3988 directly into the stomach.
Materials:
-
CV-3988
-
Appropriate vehicle (e.g., water, saline, or a formulation with corn oil)
-
Flexible or stainless steel gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal restrainer
Procedure:
-
Preparation of CV-3988 Suspension/Solution:
-
Prepare a homogenous and stable formulation of CV-3988 in the chosen vehicle.
-
-
Animal Restraint:
-
Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus.
-
Administer the solution slowly.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of CV-3988 in an in vivo rodent model.
Caption: General Experimental Workflow for CV-3988 In Vivo Studies.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
Determining the Optimal Working Concentration of CV 3988: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes including inflammation, platelet aggregation, and hypotension.[1] Due to its structural similarity to PAF, this compound competitively binds to the PAF receptor, thereby inhibiting PAF-induced signaling cascades.[2] Determining the optimal working concentration of this compound is critical for achieving maximal inhibitory effect while minimizing off-target effects in in vitro and in vivo experimental models.
These application notes provide a comprehensive guide to understanding the mechanism of action of this compound, preparing the compound for experimental use, and detailed protocols for determining its optimal working concentration.
Mechanism of Action: PAF Receptor Antagonism
Platelet-Activating Factor (PAF) mediates its effects by binding to the PAF receptor on the surface of target cells. This binding activates intracellular signaling pathways through G-proteins, primarily Gq and Gi. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi protein pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
This compound acts as a competitive antagonist at the PAF receptor, blocking the binding of PAF and thereby preventing the initiation of this signaling cascade.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound in various experimental systems. These values can serve as a reference for designing dose-response experiments.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Species | Assay | Value | Reference |
| IC50 | Rabbit | [3H]-PAF Binding to Platelets | 7.9 x 10⁻⁸ M | [3] |
| IC50 | Human | [3H]-PAF Binding to Platelets | 1.6 x 10⁻⁷ M | [3] |
| IC50 | Guinea Pig | [3H]-PAF Binding to Platelets | 1.8 x 10⁻⁷ M | [3] |
| Ki | Rabbit | [3H]-PAF Binding to Platelets | 1.2 x 10⁻⁷ M | [3] |
| Effective Conc. | Rabbit | Inhibition of PAF-induced Platelet Aggregation | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |
Table 2: In Vivo Dosing of this compound
| Species | Model | Dosing | Effect | Reference |
| Rat | PAF-induced Hypotension | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition of hypotension | [1] |
| Rat | Endotoxin-induced Hypotension | 10 mg/kg (i.v.) | Attenuation of mean arterial pressure drop | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the required stock concentration. A common starting stock concentration is 10 mM.
-
Calculate the required mass of this compound. The molecular weight of this compound is 592.77 g/mol . To prepare a 10 mM stock solution, dissolve 5.93 mg of this compound in 1 mL of DMSO.
-
Dissolution. Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO.
-
Vortex. Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for complete dissolution.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for several months.
Protocol 2: Determining Optimal Working Concentration using Platelet Aggregation Assay
This protocol describes how to determine the optimal inhibitory concentration of this compound by measuring its effect on PAF-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human or animal blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
This compound stock solution
-
Saline or appropriate buffer
-
Light Transmission Aggregometer and cuvettes with stir bars
Experimental Workflow Diagram:
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. c. Carefully transfer the upper layer (PRP) to a new tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. e. Adjust the platelet count of the PRP with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Dose-Response Experiment: a. Set up a series of dilutions of the this compound stock solution in saline or an appropriate buffer to cover a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M). b. In the aggregometer cuvettes, pre-warm the PRP aliquots to 37°C with a stir bar. c. Add a small volume of the diluted this compound (or vehicle control - DMSO diluted in buffer) to the PRP and incubate for a defined period (e.g., 5 minutes). d. Establish a baseline of 0% aggregation with PRP and 100% aggregation with PPP in the aggregometer. e. Add a pre-determined concentration of PAF (a concentration that induces submaximal aggregation) to initiate platelet aggregation. f. Record the aggregation for a set time (e.g., 5-10 minutes).
-
Data Analysis: a. Determine the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. c. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation. The optimal working concentration for complete inhibition will typically be 5-10 times the IC50.
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to determine the optimal working concentration of the PAF receptor antagonist, this compound. By understanding its mechanism of action and following standardized experimental procedures, scientists can effectively utilize this compound in their research to investigate the roles of PAF in health and disease. It is recommended that researchers perform a dose-response curve for each new experimental system to empirically determine the optimal concentration.
References
Application Notes and Protocols for CV 3988 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] Structurally similar to PAF, this compound competitively inhibits the binding of PAF to its receptor on the platelet surface, thereby blocking downstream signaling pathways that lead to platelet activation and aggregation.[2][5] This makes this compound an invaluable tool for studying the role of PAF in platelet physiology and pathophysiology, as well as for the screening and development of novel antiplatelet therapies.
These application notes provide detailed protocols for utilizing this compound in platelet aggregation assays, along with a summary of its inhibitory effects and a depiction of the relevant signaling pathway.
Mechanism of Action of this compound
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation and thrombosis. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of platelets.[6][7] This binding initiates a signaling cascade that results in platelet shape change, degranulation, and aggregation, contributing to thrombus formation.
This compound acts as a competitive antagonist at the PAF receptor.[5] By occupying the receptor's binding site, it prevents PAF from initiating the intracellular signaling required for platelet activation.
Signaling Pathway of PAF-Induced Platelet Aggregation and Inhibition by this compound
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. PLATELET ACTIVATING FACTORS: MECHANISM OF ACTION AND CLINICAL USES | PPTX [slideshare.net]
- 7. Reactome | PAF receptor binds platelet activating factor [reactome.org]
Application Notes and Protocols for Studying Endotoxin-Induced Shock with CV 3988
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin-induced shock, a severe systemic inflammatory response to bacterial lipopolysaccharide (LPS), presents a significant challenge in critical care medicine. The pathophysiology of this condition is complex, involving a cascade of inflammatory mediators. Among these, Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been identified as a key player in the pathogenesis of endotoxin shock. CV 3988 is a specific antagonist of the PAF receptor, making it a valuable tool for investigating the role of PAF in this and other inflammatory conditions. These application notes provide detailed protocols and data for utilizing this compound in a rat model of endotoxin-induced shock.
Mechanism of Action of this compound
This compound, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] By binding to the PAF receptor, this compound blocks the downstream signaling pathways typically initiated by PAF. In the context of endotoxin shock, the release of endotoxin into the bloodstream triggers the production and release of PAF from various cells, including endothelial cells, macrophages, and platelets. PAF then binds to its receptor on target cells, leading to a cascade of pro-inflammatory and pathological responses, such as increased vascular permeability, hypotension, platelet aggregation, and the release of other inflammatory mediators. This compound effectively inhibits these PAF-mediated events, thereby attenuating the severity of endotoxin-induced shock.[2][3]
Signaling Pathway
Caption: Signaling pathway of endotoxin-induced shock and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound in endotoxin-induced shock models.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Endotoxin-Induced Shock in Rats
| Endotoxin (LPS) Dose & Route | This compound Dose & Route | Timing of this compound Administration | Animal Model | Mean Arterial Pressure (MAP) Outcome | Reference |
| E. coli 0127:B8, 40 mg/kg, IV | 10 mg/kg, IV | 5 minutes prior to endotoxin | Sprague Dawley Rats | Attenuated the drop in MAP. 60 min post-endotoxin: Saline group 72 ± 7 mmHg vs. This compound group 99 ± 5 mmHg. | [2] |
| 6 mg/kg, IV | 10 mg/kg, IV | 5 minutes prior to endotoxin | Pithed and Vagotomized Sprague Dawley Rats | Attenuated hypotension. 30 min post-endotoxin MAP difference from baseline: Saline group -17 ± 3 mmHg vs. This compound group 0 ± 2 mmHg. | [2] |
| 15 mg/kg, IV | 5 mg/kg, IV | 5 minutes prior to endotoxin | Rats | Completely inhibited endotoxin-induced hypotension. | [3] |
| 15 mg/kg, IV | 0.05-1 mg/kg, IV | 7-10 minutes after endotoxin | Rats | Rapidly reversed endotoxin-induced hypotension. | [3] |
Table 2: Effect of this compound on Survival Rate in Endotoxin-Induced Shock in Rats
| Endotoxin (LPS) Dose & Route | This compound Dose & Route | Other Treatment | Observation Period | Survival Rate Outcome | Reference |
| E. coli LPS | 6 mg/kg, IV | None | 48 hours | 32% (this compound) vs. 20% (Solvent) | [4] |
| E. coli LPS | 6 mg/kg, IV | ONO-1078 (Leukotriene antagonist) | 48 hours | 68% (Combined treatment) vs. 20% (Solvent) | [4] |
| 5 mg/kg, IV | 10 mg/kg, IV | None | 20 hours or more | Improved survival rate. | [3] |
Table 3: Effect of this compound on Biochemical Markers in Endotoxin-Induced Shock
| Animal Model | Endotoxin (LPS) Dose | This compound Dose | Measured Markers | Outcome | Reference |
| Beagle Dogs | 3 mg/kg, IV | 10 mg/kg, IV | Plasma 6-keto-PGF1 alpha and Thromboxane B2 | Significantly inhibited the increase in both markers. | |
| Rats | E. coli LPS | 6 mg/kg, IV (with ONO-1078) | Plasma transaminase | Inhibited the change in plasma transaminase 3 hours after LPS administration. | [4] |
Experimental Protocols
Protocol 1: Induction of Endotoxin Shock in Rats and Administration of this compound
This protocol details the induction of endotoxemia in rats and the administration of the PAF antagonist, this compound, for the study of its effects on hemodynamic and biochemical parameters.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Endotoxin (Lipopolysaccharide, LPS) from E. coli (e.g., serotype 0127:B8 or 0111:B4)
-
This compound
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)
-
Catheters for intravenous and intra-arterial access
-
Pressure transducer and data acquisition system for hemodynamic monitoring
-
Syringes and needles
-
Blood collection tubes (e.g., with EDTA)
This compound Preparation:
-
This compound can be dissolved in sterile saline. One study describes dissolving this compound in a small volume of 100% ethanol, evaporating to dryness with nitrogen, and then resuspending in warm saline. It is recommended to prepare the solution fresh on the day of the experiment.
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Instrumentation:
-
Surgically expose the carotid artery and jugular vein (or femoral artery and vein).
-
Insert a catheter into the artery for continuous monitoring of arterial blood pressure and for blood sampling.
-
Insert a catheter into the vein for the administration of endotoxin and this compound.
-
Connect the arterial catheter to a pressure transducer to record Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Allow the animal to stabilize after surgery.
-
-
This compound Administration (Pre-treatment model):
-
Induction of Endotoxin Shock:
-
Hemodynamic Monitoring:
-
Continuously monitor and record MAP and HR for the duration of the experiment (e.g., 60 minutes to several hours).[2]
-
-
Blood Sampling:
-
Collect blood samples from the arterial catheter at baseline and at specified time points post-endotoxin administration (e.g., 30, 60, 120 minutes).
-
Use appropriate anticoagulants in the collection tubes.
-
Process the blood to separate plasma or serum for biochemical analysis.
-
-
Biochemical Analysis:
-
Analyze plasma or serum samples for key inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage (e.g., AST, ALT, BUN, creatinine).
-
-
Survival Studies:
-
For survival studies, a separate cohort of animals should be used. After the administration of endotoxin and this compound, the animals are recovered from anesthesia and monitored for a defined period (e.g., 24-48 hours).[4]
-
Experimental Workflow Diagram
Caption: Experimental workflow for studying the effects of this compound on endotoxin-induced shock.
Key Biochemical Markers in Endotoxin Shock
The following is a list of commonly measured biochemical markers in rat models of endotoxin-induced shock to assess the level of inflammation and organ damage.
-
Pro-inflammatory Cytokines:
-
Tumor Necrosis Factor-alpha (TNF-α): A key early mediator of the inflammatory response to endotoxin.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory properties, its levels are significantly elevated in endotoxemia.[5]
-
-
Markers of Organ Damage:
-
Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): Enzymes released from damaged liver cells.
-
Blood Urea Nitrogen (BUN) and Creatinine: Indicators of kidney function.[5]
-
Lactate Dehydrogenase (LDH): A general marker of tissue damage.
-
Creatine Kinase (CK): An enzyme that can indicate muscle, including cardiac muscle, damage.
-
Conclusion
The this compound protocol provides a robust and specific method for investigating the contribution of Platelet-Activating Factor to the pathophysiology of endotoxin-induced shock. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers aiming to elucidate the complex mechanisms of systemic inflammation and to evaluate novel therapeutic strategies targeting the PAF pathway. The use of this compound in well-defined animal models can provide crucial insights into the development of effective treatments for this life-threatening condition.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is platelet activating factor (PAF) a mediator of endotoxin shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of platelet-activating factor antagonist and leukotriene antagonist on endotoxin shock in the rat: role of the leukocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone ameliorates endotoxin-induced organ damage in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CV-3988 in Models of Anaphylactic Shock: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaphylactic shock is a severe, life-threatening systemic hypersensitivity reaction. It is characterized by the rapid release of potent inflammatory mediators from mast cells and basophils, leading to widespread vasodilation, increased vascular permeability, and bronchoconstriction. Among the key mediators implicated in the pathophysiology of anaphylaxis is Platelet-Activating Factor (PAF). PAF is a potent phospholipid that triggers a cascade of events culminating in platelet aggregation, inflammation, and the physiological changes associated with anaphylactic shock.[1]
CV-3988 is a specific and selective antagonist of the Platelet-Activating Factor Receptor (PAF-R).[2] Structurally similar to PAF, CV-3988 competitively binds to the PAF-R, thereby inhibiting PAF-induced signaling pathways.[2] This competitive antagonism makes CV-3988 a valuable tool for investigating the role of PAF in various physiological and pathological processes, including anaphylactic shock. These application notes provide detailed protocols for the use of CV-3988 in preclinical models of anaphylaxis, along with a summary of its effects and the underlying signaling pathways.
Mechanism of Action of CV-3988
CV-3988 exerts its pharmacological effect by directly competing with PAF for binding to the PAF receptor, a G-protein coupled receptor (GPCR).[3] By blocking this interaction, CV-3988 prevents the activation of downstream signaling cascades that are initiated by PAF. In the context of anaphylaxis, PAF is released by various immune cells, including mast cells, basophils, macrophages, and neutrophils.[4] The binding of PAF to its receptor on these and other cells, such as endothelial cells, leads to:
-
Increased Vascular Permeability: PAF induces endothelial cell contraction and the formation of intercellular gaps, leading to plasma extravasation and edema.[5][6]
-
Vasodilation: PAF contributes to a profound drop in blood pressure by promoting the relaxation of vascular smooth muscle.[7]
-
Platelet Aggregation: As its name suggests, PAF is a potent activator of platelets, which can contribute to microthrombi formation and further mediator release.
-
Leukocyte Activation and Chemotaxis: PAF attracts and activates various leukocytes, amplifying the inflammatory response.
CV-3988, by inhibiting the initial step of PAF binding to its receptor, effectively mitigates these downstream effects, making it a powerful agent for studying and potentially treating PAF-mediated pathologies like anaphylactic shock.
Signaling Pathway of PAF Receptor and Inhibition by CV-3988
The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAF-R) on effector cells like mast cells, macrophages, and endothelial cells triggers a cascade of intracellular signaling events. This pathway plays a crucial role in the pathophysiology of anaphylactic shock. CV-3988, as a competitive antagonist, blocks the initiation of this cascade.
Caption: PAF Receptor Signaling and CV-3988 Inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects of CV-3988 in various preclinical models of anaphylaxis and related shock states.
Table 1: Effect of CV-3988 on Systemic Anaphylaxis in Mice
| Animal Model | Anaphylaxis Type | CV-3988 Dose | Outcome Measure | Result | Reference |
| C3H/He and CBA/JN Mice | Active Systemic | 3 mg/kg, i.v. | Suppression of Shock | Significant suppression of anaphylactic shock. | [8] |
| Cataract Shionogi (CTS), NOD, and DS Mice | Active Systemic | 30 mg/kg, i.v. | Suppression of Shock | No suppression of active anaphylactic shock. | [8] |
| CTS Mice | Passive Systemic (IgG1-mediated) | Not specified | Suppression of Shock | Marked suppression of passive anaphylactic shock. | [8] |
Table 2: Effect of CV-3988 on Physiological Parameters in Shock Models
| Animal Model | Shock Model | CV-3988 Dose | Parameter | Result | Reference |
| Rat | PAF-induced Hypotension | 1 and 10 mg/kg, i.v. | Mean Arterial Pressure (MAP) | Dose-dependent inhibition of PAF-induced hypotension. | [7] |
| Rat | Endotoxin-induced Hypotension | 10 mg/kg, i.v. | Mean Arterial Pressure (MAP) | Attenuated the drop in MAP. 60 min post-endotoxin: 99 ± 5 mmHg (CV-3988) vs. 72 ± 7 mmHg (saline). | [9] |
Table 3: Effect of CV-3988 on Vascular Permeability
| Animal Model | Model | CV-3988 Dose | Outcome Measure | Result | Reference |
| Mouse Ear | Passive Cutaneous Anaphylaxis (IgG1-mediated) | Not specified | Vascular Permeability | Inhibited the increase in vascular permeability. | [10] |
| Mouse Ear | Passive Cutaneous Anaphylaxis (IgE-mediated) | Not specified | Vascular Permeability | No effect on increased vascular permeability. | [10] |
Experimental Protocols
Protocol 1: Active Systemic Anaphylaxis (ASA) in Mice
This model is suitable for studying the complete process of sensitization and elicitation of a systemic anaphylactic response where PAF is a significant mediator.
Materials:
-
CV-3988
-
Bovine Serum Albumin (BSA) or Ovalbumin (OVA) as antigen
-
Bordetella pertussis vaccine (as adjuvant)
-
Sterile 0.9% saline
-
Syringes and needles (27G, 30G)
-
Animal balance
-
Rectal thermometer or non-contact infrared thermometer
-
Observation chamber
Procedure:
-
Sensitization (Day 0):
-
Prepare the sensitizing solution by mixing the antigen (e.g., 100 µg BSA) with Bordetella pertussis vaccine (e.g., 2 x 10⁹ heat-killed bacilli) in sterile saline.
-
Administer the solution to each mouse via intraperitoneal (i.p.) injection.
-
House the animals under standard conditions for 14-21 days to allow for an adequate immune response to develop.
-
-
Treatment with CV-3988 (Day of Challenge):
-
Prepare a solution of CV-3988 in sterile saline.
-
Administer CV-3988 intravenously (i.v.) at a dose of 3 mg/kg to 30 mg/kg, depending on the mouse strain and experimental design.[8] A control group should receive saline vehicle.
-
The timing of CV-3988 administration should be shortly before the antigen challenge (e.g., 5-10 minutes).
-
-
Antigen Challenge:
-
Prepare the challenge solution of the antigen (e.g., 1 mg BSA) in sterile saline.
-
Administer the antigen solution intravenously (i.v.) to induce anaphylactic shock.
-
-
Monitoring and Assessment:
-
Immediately after the challenge, monitor the mice for signs of anaphylaxis, including decreased activity, piloerection, respiratory distress, and convulsions.
-
Measure core body temperature at regular intervals (e.g., every 10 minutes for 60-90 minutes). A significant drop in body temperature is a key indicator of anaphylactic shock in mice.[11][12]
-
Record mortality rates over a defined period (e.g., 24 hours).
-
Caption: Active Systemic Anaphylaxis (ASA) Workflow.
Protocol 2: Passive Systemic Anaphylaxis (PSA) in Mice
This model is useful for studying the effector phase of anaphylaxis and is particularly relevant for investigating the role of specific antibody isotypes, such as IgG1, in mediating PAF-dependent anaphylaxis.
Materials:
-
CV-3988
-
Monoclonal anti-DNP IgG1 or other relevant antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) or corresponding antigen
-
Sterile 0.9% saline
-
Syringes and needles (27G, 30G)
-
Animal balance
-
Rectal thermometer or non-contact infrared thermometer
-
Observation chamber
Procedure:
-
Passive Sensitization:
-
Administer the monoclonal antibody (e.g., anti-DNP IgG1) intravenously (i.v.) to the mice. The dose will depend on the antibody preparation.
-
Allow a sensitization period of 1-4 hours.
-
-
Treatment with CV-3988:
-
Prepare a solution of CV-3988 in sterile saline.
-
Administer CV-3988 intravenously (i.v.) at the desired dose (e.g., 3-30 mg/kg). A control group should receive the saline vehicle.
-
Administer CV-3988 shortly before the antigen challenge (e.g., 5-10 minutes).
-
-
Antigen Challenge:
-
Prepare the antigen solution (e.g., DNP-HSA) in sterile saline.
-
Administer the antigen intravenously (i.v.) to elicit anaphylactic shock.
-
-
Monitoring and Assessment:
-
Follow the same monitoring and assessment procedures as described in the Active Systemic Anaphylaxis protocol (Protocol 1, step 4).
-
Caption: Passive Systemic Anaphylaxis (PSA) Workflow.
Logical Relationship: CV-3988's Role in Anaphylaxis Models
The utility of CV-3988 in anaphylaxis research is based on its ability to dissect the contribution of PAF from other inflammatory mediators. The differential effects observed in various models underscore the complexity of anaphylaxis and the context-dependent roles of its mediators.
Caption: Role of CV-3988 in Anaphylaxis Models.
Conclusion
CV-3988 is an indispensable pharmacological tool for elucidating the role of Platelet-Activating Factor in the complex pathophysiology of anaphylactic shock. The provided protocols offer a framework for utilizing CV-3988 in established murine models of active and passive systemic anaphylaxis. The quantitative data, while highlighting the efficacy of CV-3988, also underscore the importance of considering the specific type of anaphylactic response and the animal model being used. By selectively inhibiting the PAF pathway, researchers can gain deeper insights into the mechanisms of anaphylaxis and evaluate the therapeutic potential of PAF antagonists.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Platelet-Activating Factor in the Pathogenesis of Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of vascular permeability in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of vascular permeability in anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effect of a PAF antagonist CV-3988 on active and passive anaphylactic shock in various mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of CV-3988, a specific antagonist against platelet activating factor, on homologous passive cutaneous anaphylaxis in the mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using CV-3988
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R), a G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes including inflammation, platelet aggregation, and allergic reactions.[1] Structurally similar to PAF, CV-3988 competitively binds to PAF-R, thereby inhibiting the downstream signaling cascades initiated by PAF. These application notes provide detailed protocols for key cell-based assays to investigate the inhibitory activity of CV-3988.
Mechanism of Action
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor. This interaction activates intracellular signaling pathways, leading to cellular responses such as platelet aggregation, inflammation, and chemotaxis. CV-3988 acts as a competitive antagonist at the PAF receptor, blocking the binding of PAF and thereby preventing the initiation of these signaling events.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of CV-3988 from published studies.
| Assay Type | Cell Type/System | Ligand (Stimulant) | Parameter | Value | Reference |
| Receptor Binding | Not specified | PAF | Ki | 0.872 µM | [2] |
| Platelet Aggregation | Rabbit Platelets | PAF | IC50 | 1.1 µM | [3] |
| Platelet Aggregation | Rabbit Platelets | PAF (3 x 10-8 M) | Inhibition | 3 x 10-6 M to 3 x 10-5 M | [4] |
Signaling Pathway of PAF Receptor and Inhibition by CV-3988
The following diagram illustrates the signaling cascade initiated by PAF binding to its receptor and the point of inhibition by CV-3988.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of CV-3988 to inhibit PAF-induced aggregation of platelets in platelet-rich plasma (PRP).
Experimental Workflow:
Materials:
-
CV-3988
-
Platelet-Activating Factor (PAF)
-
Human or rabbit whole blood anticoagulated with 3.2% sodium citrate
-
Phosphate Buffered Saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
Assay Procedure: a. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP. b. Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation). c. Place a cuvette with PRP in the aggregometer and establish a stable baseline (0% aggregation). d. Add various concentrations of CV-3988 (e.g., 0.1 µM to 100 µM) or vehicle control to the PRP and incubate for 3-5 minutes at 37°C with stirring. e. Add a pre-determined concentration of PAF (e.g., 30 nM, or the EC50 concentration for the specific platelet source) to induce aggregation. f. Record the change in light transmittance for 5-10 minutes.
-
Data Analysis: a. The percentage of aggregation is calculated from the change in light transmittance. b. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the CV-3988 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
This assay measures the ability of CV-3988 to block the PAF-induced increase in intracellular calcium concentration.
Experimental Workflow:
Materials:
-
CV-3988
-
Platelet-Activating Factor (PAF)
-
A cell line endogenously or recombinantly expressing the PAF receptor (e.g., HL-60, HEK293-PAFR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation: a. Seed the cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. b. Remove the culture medium from the wells and add the loading buffer. c. Incubate the plate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS.
-
Assay Procedure: a. Add various concentrations of CV-3988 (e.g., 0.1 µM to 100 µM) or vehicle control to the wells and incubate for 15-30 minutes at 37°C. b. Place the plate in the fluorescence plate reader and record the baseline fluorescence. c. Inject a pre-determined concentration of PAF (EC50 or a concentration that gives a robust signal) into the wells. d. Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: a. The change in fluorescence (peak fluorescence - baseline fluorescence) represents the intracellular calcium mobilization. b. Calculate the percentage of inhibition for each concentration of CV-3988 relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the CV-3988 concentration and determine the IC50 value.
Chemotaxis Assay
This assay evaluates the effect of CV-3988 on the migration of leukocytes towards a PAF chemoattractant gradient.
Experimental Workflow:
Materials:
-
CV-3988
-
Platelet-Activating Factor (PAF)
-
Human or animal leukocytes (e.g., neutrophils, monocytes)
-
Transwell inserts (with appropriate pore size, e.g., 3-5 µm)
-
Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)
-
Calcein-AM (for cell quantification)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: a. Isolate leukocytes from whole blood using standard methods (e.g., density gradient centrifugation). b. Resuspend the cells in culture medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Procedure: a. Add culture medium containing various concentrations of CV-3988 (e.g., 0.1 µM to 100 µM) or vehicle control to the leukocyte suspension and incubate for 15-30 minutes at 37°C. b. Add culture medium containing PAF (at a chemoattractant concentration, e.g., 10-100 nM) to the lower wells of the transwell plate. Add medium without PAF as a negative control. c. Place the transwell inserts into the wells. d. Add the pre-incubated leukocyte suspension to the upper chamber of the inserts. e. Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification of Migrated Cells: a. Carefully remove the transwell inserts. b. Add Calcein-AM to the lower wells and incubate for 30 minutes to label the migrated cells. c. Measure the fluorescence in the lower wells using a fluorescence plate reader.
-
Data Analysis: a. The fluorescence intensity is proportional to the number of migrated cells. b. Calculate the percentage of inhibition of chemotaxis for each CV-3988 concentration relative to the vehicle control (after subtracting the background migration from the negative control). c. Plot the percentage of inhibition against the logarithm of the CV-3988 concentration and determine the IC50 value.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types, reagents, and laboratory conditions. It is recommended to perform initial experiments to determine the optimal concentrations of PAF and incubation times for each assay. This product is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for Studying Corneal Neovascularization with CV3988
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corneal neovascularization (NV) is the pathological growth of new blood vessels into the normally avascular cornea, a condition that can significantly impair vision. The inflammatory lipid mediator, Platelet-Activating Factor (PAF), has been identified as a potent inducer of corneal angiogenesis.[1][2] CV3988 is a specific antagonist of the PAF receptor (PAF-R), making it a valuable tool for investigating the role of the PAF signaling pathway in corneal neovascularization and for evaluating the therapeutic potential of PAF receptor blockade.[3] These application notes provide detailed protocols for utilizing CV3988 in both in vivo and in vitro models of corneal neovascularization.
Mechanism of Action
CV3988 functions by competitively inhibiting the binding of PAF to its G-protein coupled receptor, PAF-R.[3] In the context of the cornea, injury or inflammatory stimuli can lead to an increase in PAF synthesis.[1][4] The binding of PAF to its receptor on corneal and endothelial cells triggers a signaling cascade that results in the upregulation of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[1][2] By blocking the initial step of PAF binding, CV3988 effectively inhibits the downstream signaling events that lead to VEGF production and subsequent neovascularization.[1]
Signaling Pathway
The binding of Platelet-Activating Factor (PAF) to its receptor (PAF-R) on corneal and endothelial cells initiates a signaling cascade that promotes neovascularization. This process centrally involves the upregulation of Vascular Endothelial Growth Factor (VEGF). The diagram below illustrates the key steps in this pathway.
Experimental Protocols
In Vivo Model: Suture-Induced Corneal Neovascularization in Mice
This model is widely used to induce a controlled inflammatory and angiogenic response in the cornea.[5][6]
Materials:
-
CV3988 (or other PAF antagonist)
-
Male C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical microscope
-
11-0 nylon sutures on a curved needle
-
Fine-tipped forceps and scissors
-
Topical proparacaine hydrochloride (0.5%)
-
Vehicle control (e.g., sterile saline or appropriate solvent for CV3988)
-
Calipers or imaging software for quantification
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal injection. Apply a drop of topical proparacaine to the operative eye.
-
Suture Placement: Under a surgical microscope, place three intrastromal 11-0 nylon sutures in the superior cornea of one eye. The sutures should be placed in a triangular pattern, with the base towards the limbus and the apex towards the central cornea.
-
CV3988 Administration:
-
Topical Administration: Administer a 5 µL drop of CV3988 solution (concentration to be optimized, e.g., 0.1-1 mg/mL) to the sutured eye three times daily, beginning immediately after surgery and continuing for the duration of the experiment (typically 7-14 days). The contralateral eye can serve as a control, receiving the vehicle.
-
Systemic Administration: Alternatively, administer CV3988 via daily intraperitoneal injections. A study using the PAF antagonist LAU8080 used a dose of 8 mg/kg.[1]
-
-
Monitoring and Quantification:
-
Examine the corneas daily using a slit-lamp biomicroscope.
-
At the end of the experiment (e.g., day 7 or 14), euthanize the mice and enucleate the eyes.
-
Perform immunofluorescence staining of corneal flat mounts with an endothelial cell marker (e.g., CD31) to visualize the neovascularization.
-
Quantify the area of neovascularization using imaging software (e.g., ImageJ). The neovascularized area is typically expressed as a percentage of the total corneal area.
-
In Vivo Model: Alkali Burn-Induced Corneal Neovascularization in Mice
This model mimics chemical injury and induces a robust neovascular response.[7][8][9]
Materials:
-
CV3988
-
Male C57BL/6 mice (6-8 weeks old)
-
Anesthetic
-
Surgical microscope
-
Filter paper discs (2 mm diameter)
-
1 M NaOH solution
-
Sterile saline
-
Forceps
-
Vehicle control
-
Imaging equipment
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse and apply topical anesthetic as described above.
-
Alkali Burn Induction: Soak a 2 mm filter paper disc in 1 M NaOH for 10 seconds. Blot the excess liquid and apply the disc to the central cornea for 30-60 seconds.
-
Washing: Immediately after removing the filter paper, irrigate the eye thoroughly with 20-30 mL of sterile saline.
-
CV3988 Administration: Follow the topical or systemic administration protocol as described for the suture-induced model.
-
Monitoring and Quantification: Monitor and quantify the corneal neovascularization as described previously.
In Vitro Assay: Endothelial Cell Migration Assay
This assay assesses the effect of CV3988 on PAF-induced endothelial cell migration, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
CV3988
-
Carbamyl-PAF (cPAF), a stable analog of PAF
-
Boyden chambers with polycarbonate membranes (8 µm pores)
-
Endothelial cell growth medium
-
Bovine Serum Albumin (BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours before the assay.
-
Assay Setup:
-
Coat the underside of the Boyden chamber membrane with a chemoattractant (e.g., fibronectin).
-
In the lower chamber, add medium containing cPAF (e.g., 100 nM) as the chemoattractant.
-
In the upper chamber, add the starved HUVECs (e.g., 5 x 10^4 cells/well).
-
For the treatment group, pre-incubate the HUVECs with CV3988 (concentration to be optimized, e.g., 1-10 µM) for 30 minutes before adding them to the upper chamber.
-
-
Incubation: Incubate the Boyden chambers at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Count the number of migrated cells in several high-power fields under a fluorescence microscope or quantify the fluorescence using a plate reader.
-
Experimental Workflow Diagrams
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of a PAF antagonist on PAF-induced corneal neovascularization in mice.
Table 1: Effect of PAF Antagonist on cPAF-Induced Corneal Neovascularization in Mice
| Treatment Group | Neovascularized Area (% of total cornea) | Inhibition (%) |
| cPAF Pellet (Control) | 35.2 ± 3.5 | - |
| cPAF Pellet + LAU8080 (8 mg/kg/day, i.p.) | 12.8 ± 2.1 | 63.6 |
| cPAF Pellet in PAF-R Knockout Mice | 8.5 ± 1.9 | 75.9 |
*p < 0.01 compared to cPAF pellet control group. Data adapted from Ma et al., Invest. Ophthalmol. Vis. Sci. 2004.[1]
Table 2: Effect of cPAF on Endothelial Cell Migration and Proliferation
| Assay | Treatment | Result |
| Cell Migration | Control | Baseline Migration |
| cPAF (100 nM) | Significant increase in migration | |
| cPAF (100 nM) + LAU8080 (1 µM) | Migration inhibited to baseline levels | |
| Cell Proliferation | Control | Baseline Proliferation |
| cPAF (10-1000 nM) | No significant effect on proliferation |
Data adapted from Ma et al., Invest. Ophthalmol. Vis. Sci. 2004.[1]
Conclusion
CV3988 is a powerful tool for elucidating the role of the PAF signaling pathway in corneal neovascularization. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of PAF receptor antagonism in preclinical models. The use of both in vivo and in vitro models will allow for a comprehensive evaluation of the therapeutic potential of CV3988 and other PAF antagonists in the treatment of this sight-threatening condition.
References
- 1. Platelet-activating factor (PAF) induces corneal neovascularization and upregulates VEGF expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Increased platelet-activating factor receptor gene expression by corneal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkali burn versus suture-induced corneal neovascularization in C57BL/6 mice: an overview of two common animal models of corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. An alkali-burn injury model of corneal neovascularization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mouse Model for Corneal Neovascularization by Alkali Burn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CV3988 in Models of Smoke Inhalation Injury
Introduction
Smoke inhalation is a primary cause of mortality in fire-related incidents, leading to complex lung injuries characterized by airway obstruction, pulmonary edema, and severe inflammation.[1][2] The pathophysiology involves a cascade of inflammatory responses initiated by thermal and chemical insults to the respiratory tract.[3][4] One key mediator implicated in this inflammatory cascade is Platelet-Activating Factor (PAF), a potent phospholipid that contributes to increased vascular permeability, bronchoconstriction, and the recruitment and activation of inflammatory cells like neutrophils.[5][6]
CV3988 is a specific and potent antagonist of the Platelet-Activating Factor receptor (PAF-R).[7][8] By competitively binding to the PAF receptor, CV3988 blocks the signaling pathways initiated by PAF, thereby presenting a promising therapeutic strategy to mitigate the acute lung injury (ALI) associated with smoke inhalation.[7][8] These application notes provide an overview of the mechanism of action for CV3988 in smoke inhalation injury models, summarize key quantitative data, and offer detailed experimental protocols for researchers.
Mechanism of Action
In smoke inhalation injury, the inhalation of toxic substances and particulates triggers an intense inflammatory response in the lungs.[3] Damaged airway epithelial cells and activated alveolar macrophages release a variety of inflammatory mediators, including Platelet-Activating Factor (PAF).[4][6] PAF then binds to its receptor (PAF-R) on the surface of target cells, primarily endothelial cells and leukocytes (e.g., neutrophils).[6][7]
This binding event initiates a signaling cascade that results in:
-
Increased Vascular Permeability: Leading to the leakage of fluid and protein into the interstitial and alveolar spaces, causing pulmonary edema.[9]
-
Neutrophil Activation and Recruitment: Activated neutrophils adhere to the endothelium and migrate into the lung tissue, where they release cytotoxic substances like proteolytic enzymes and reactive oxygen species (ROS), further damaging the lung parenchyma.[2][10][11]
-
Bronchoconstriction: Contributing to airway narrowing and increased airway resistance.[12]
CV3988 acts as a competitive inhibitor at the PAF receptor.[7] Its structural similarity to PAF allows it to occupy the receptor's binding site without initiating the downstream signaling cascade.[7] By blocking the receptor, CV3988 effectively prevents PAF-mediated inflammation, thereby reducing pulmonary edema, limiting neutrophil infiltration, and improving overall pulmonary function following smoke inhalation.
References
- 1. Preclinical and clinical studies of smoke-inhalation-induced acute lung injury: update on both pathogenesis and innovative therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smoke Inhalation Injury: Etiopathogenesis, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Role of platelet-activating factor in pancreatitis-associated acute lung injury in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friend or foe: the role of platelets in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Smoke Inhalation Injury: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 10. Role of neutrophils and nitric oxide in lung alveolar injury from smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cigarette smoking and lung destruction. Accumulation of neutrophils in the lungs of cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiology, management and treatment of smoke inhalation injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Stability of CV 3988 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, playing a crucial role in research related to inflammation, cardiovascular diseases, and other PAF-mediated conditions[1][2][3]. The integrity and stability of this compound solutions are paramount for obtaining accurate and reproducible experimental results. This document provides detailed guidelines and protocols for the long-term storage and stability assessment of this compound solutions.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate |
| Molecular Formula | C28H53N2O7PS[2] |
| Molecular Weight | 592.77 g/mol [2] |
| CAS Number | 85703-73-7[2] |
Recommended Storage Conditions
Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on available data and general best practices for phospholipid-like compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Compound | 0 - 4 °C[2] | Short-term (days to weeks)[2] | Store in a dry and dark environment[2]. |
| -20 °C[2] | Long-term (months to years)[2] | ||
| Stock Solutions | 0 - 4 °C[2] | Short-term (days to weeks)[2] | Use of a suitable organic solvent is recommended. |
| -20 °C[2] | Long-term (months)[2] | Aliquot to avoid repeated freeze-thaw cycles. |
Preparation of this compound Solutions
Materials:
-
This compound solid compound
-
Anhydrous ethanol or DMSO
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, polypropylene microcentrifuge tubes or vials
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile tube. For example, for 1 ml of a 10 mM stock solution, weigh 5.93 mg of this compound.
-
Add the appropriate volume of solvent (e.g., 1 ml of anhydrous ethanol or DMSO) to the solid this compound.
-
Vortex briefly until the compound is fully dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
For long-term storage, dispense the stock solution into single-use aliquots in sterile polypropylene tubes.
-
Store the aliquots at -20°C.
Preparation of Working Solutions:
-
Dilute the stock solution with the desired aqueous buffer to the final working concentration immediately before use.
-
Due to the potential for hydrolysis of the phosphate and carbamate groups, it is recommended to prepare fresh working solutions for each experiment.
Protocol for Long-Term Stability Assessment of this compound Solutions
This protocol outlines a comprehensive study to determine the stability of this compound in solution under various storage conditions.
1. Experimental Design:
-
Concentrations: Prepare this compound solutions at a high (e.g., 1 mg/ml) and a low (e.g., 10 µg/ml) concentration.
-
Solvents/Buffers: Prepare solutions in both an organic solvent (e.g., ethanol) and an aqueous buffer (e.g., PBS, pH 7.4).
-
Storage Conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (~25°C, protected from light)
-
Room temperature (~25°C, exposed to light)
-
-
Time Points: Analyze samples at T=0, 1, 2, 4, 8, and 12 weeks.
2. Sample Preparation:
-
Prepare a sufficient volume of each solution to allow for analysis at all time points.
-
Dispense aliquots for each time point into separate, clearly labeled vials to avoid repeated sampling from the same stock.
3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the intact this compound from any potential degradation products. The following is a suggested starting point based on published methods for this compound analysis[4].
Table 2: Suggested HPLC Parameters for this compound Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) with an ion-pairing agent. |
| Flow Rate | 1.0 ml/min |
| Detection | UV spectrophotometry at an appropriate wavelength. |
| Injection Volume | 20 µl |
| Column Temperature | 30°C |
4. Sample Analysis:
-
At each time point, retrieve the designated aliquots from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
If necessary, dilute the samples to fall within the linear range of the calibration curve.
-
Inject the samples onto the HPLC system.
-
Record the peak area of the intact this compound.
5. Data Analysis and Presentation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Summarize the data in a table for easy comparison.
Table 3: Example of a Stability Data Summary Table
| Storage Condition | Time (weeks) | Concentration (µg/ml) | % Remaining |
| -20°C, Dark | 0 | 10.0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 4°C, Dark | 0 | 10.0 | 100 |
| 1 | |||
| ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for the long-term stability assessment of this compound solutions.
Caption: Mechanism of action of this compound as a PAF receptor antagonist.
Conclusion
While specific long-term stability data for this compound solutions is not extensively published, the protocols and recommendations provided in this application note offer a robust framework for researchers to ensure the quality and reliability of their experimental results. Adherence to proper storage conditions and the implementation of a comprehensive stability testing plan are essential for the successful use of this compound in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of a platelet activating factor antagonist (CV-3988): methodology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CV-3988 in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of CV-3988 in human studies, focusing on infusion rates, experimental protocols, and the underlying mechanism of action. CV-3988 is a selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and platelet aggregation.
Data Presentation: Intravenous Infusion Parameters
The following tables summarize the quantitative data on the intravenous infusion of CV-3988 in a human clinical trial. This study aimed to assess the efficacy and tolerability of the compound.
| Parameter | Value | Reference Study |
| Dosage Range | 750 to 2,000 µg/kg | Arnout et al. |
| Route of Administration | Intravenous Infusion | Arnout et al. |
| Study Population | Healthy Male Volunteers | Arnout et al. |
| Primary Outcome | Reduction in platelet sensitivity to PAF | Arnout et al. |
| Dose Group | Effect on Platelet Aggregation (Threshold Aggregating Concentration - TAC) | Noted Side Effects | Reference Study |
| 750 µg/kg | Dose-dependent increase in the basal TAC of PAF. | No major side effects reported. | Arnout et al. |
| 2,000 µg/kg | Reached 356 +/- 162% of the basal TAC at the end of infusion and 266 +/- 123% of the basal TAC 4 hours after infusion. | Minor, clinically insignificant changes in plasma hemoglobin and serum haptoglobin, suggesting slight hemolysis.[1] | Arnout et al. |
Experimental Protocols
This section details the methodologies for the administration of CV-3988 via intravenous infusion and the subsequent analysis of its effects on platelet aggregation.
Protocol 1: Intravenous Infusion of CV-3988 in Humans
Objective: To evaluate the in vivo efficacy and safety of intravenously administered CV-3988.
Materials:
-
CV-3988 for injection
-
Sterile saline for infusion
-
Infusion pump and administration set
-
Venous access catheters
Procedure:
-
Subject Preparation: Healthy male volunteers are recruited for the study. Baseline physiological parameters including blood pressure, pulse, and respiratory rate are recorded. Pre-infusion blood samples are collected to determine the basal threshold aggregating concentration (TAC) of PAF.
-
Dose Preparation: CV-3988 is reconstituted in sterile saline to the desired concentration for infusion. The total dose is calculated based on the subject's body weight (ranging from 750 to 2,000 µg/kg).
-
Administration: The CV-3988 solution is administered intravenously via an infusion pump. While the specific infusion rate from the pivotal human study is not publicly detailed, the study emphasizes the importance of using "adequate infusion volumes and infusion rates" to ensure safety.[1] A controlled infusion over a defined period is critical.
-
Monitoring: Blood pressure, pulse, and respiratory rate are monitored throughout the infusion and for a period post-infusion.[1]
-
Post-Infusion Analysis: Blood samples are collected at the end of the infusion and at subsequent time points (e.g., 4 hours and 24 hours post-infusion) to measure the TAC of PAF and assess for any hematological changes.[1] The TAC of PAF is expected to return to baseline within 24 hours.[1]
Protocol 2: Assessment of Platelet Aggregation
Objective: To determine the effect of CV-3988 on platelet sensitivity to PAF.
Materials:
-
Platelet aggregometer
-
Platelet-Activating Factor (PAF)
-
Subject's platelet-rich plasma (PRP)
Procedure:
-
PRP Preparation: Whole blood collected from subjects is centrifuged to obtain platelet-rich plasma.
-
Aggregation Assay: The PRP is placed in the aggregometer, and a baseline reading is established.
-
PAF Challenge: Increasing concentrations of PAF are added to the PRP to determine the threshold aggregating concentration (TAC), which is the minimum concentration of PAF required to induce platelet aggregation.
-
Data Analysis: The TAC is measured for pre-infusion and post-infusion samples. The percentage increase in TAC following CV-3988 administration is calculated to quantify the inhibitory effect of the drug.
Signaling Pathways and Mechanism of Action
CV-3988 acts as a competitive antagonist at the Platelet-Activating Factor Receptor (PAF-R). PAF-R is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. The diagrams below illustrate the PAF signaling pathway and the point of inhibition by CV-3988, as well as a generalized experimental workflow.
Caption: PAF-R signaling and CV-3988 inhibition.
Caption: Experimental workflow for CV-3988 human studies.
References
Application Notes and Protocols for Investigating the Arthus Reaction with CV 3988
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arthus reaction is a localized, immune complex-mediated inflammatory response classified as a type III hypersensitivity reaction.[1][2] It is characterized by the deposition of antigen-antibody complexes in blood vessel walls, leading to complement activation, neutrophil infiltration, and increased vascular permeability.[1][2][3] This results in localized swelling, redness, and in severe cases, necrosis.[1][4] The reaction typically develops over a few hours and is a valuable in vivo model for studying the mechanisms of immune complex-induced inflammation and for evaluating the efficacy of anti-inflammatory therapeutic agents.
Platelet-activating factor (PAF) is a potent phospholipid mediator known to play a significant role in various inflammatory processes, including increasing vascular permeability and leukocyte activation.[5][6] CV 3988 is a specific and potent antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation and hypotension.[7][8] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the role of PAF in the Arthus reaction, a key model for understanding inflammatory diseases.
Key Signaling Pathway in the Arthus Reaction
The Arthus reaction is initiated by the formation of immune complexes between antigens and IgG antibodies. This triggers a cascade of inflammatory events. The following diagram illustrates the central role of Platelet-Activating Factor (PAF) in this pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A specific antagonist of platelet-activating factor suppresses oedema formation in an Arthus reaction but not oedema induced by leukocyte chemoattractants in rabbit skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of reverse arthus reaction by mast cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vaccines-associated Arthus reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reversed passive Arthus reaction as a model for investigating the mechanisms of inflammation-associated hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effect of a PAF antagonist CV-3988 on active and passive anaphylactic shock in various mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of CV-3988 in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of CV-3988, a platelet-activating factor (PAF) antagonist, in human plasma. The described protocol is based on a validated method and is intended for researchers, scientists, and drug development professionals. The methodology utilizes a satisfactory organic extraction procedure with amiodarone as an internal standard, followed by analysis using a reversed-phase HPLC system with ultraviolet (UV) detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow to ensure accurate and reproducible results.
Introduction
CV-3988 is a potent and specific antagonist of the platelet-activating factor (PAF), a key lipid mediator involved in various physiological and pathological processes, including inflammation, thrombosis, and allergic responses.[1][2] Accurate quantification of CV-3988 in biological matrices such as plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This application note presents a detailed HPLC-UV method for the reliable quantification of CV-3988 in human plasma. The method demonstrates good linearity, reproducibility, and recovery.[3]
Experimental Protocols
Materials and Reagents
-
CV-3988 reference standard
-
Amiodarone (Internal Standard)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphoric acid
-
Triethylamine
-
Human plasma (drug-free)
-
Purified water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following parameters are proposed based on the analysis of the internal standard, amiodarone, and general practices for phospholipid analysis.
| Parameter | Specification |
| HPLC Column | Hypersil BDS C18 (150mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Acetonitrile : Triethylamine buffer (pH 6.5) (75:25, v/v) |
| Flow Rate | 2.0 mL/minute |
| Injection Volume | 20 µL |
| Detector | UV Spectrophotometer |
| Detection Wavelength | 240 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Table 1: Proposed HPLC Instrumental and Chromatographic Conditions.
Standard and Sample Preparation
Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of CV-3988 reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of amiodarone in 10 mL of methanol.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
Plasma Sample Preparation (Organic Extraction):
-
To 1.0 mL of human plasma in a centrifuge tube, add a known amount of the working internal standard solution (amiodarone).
-
Add an appropriate volume of a suitable organic solvent or solvent mixture for extraction.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with a known volume of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Inject a 20 µL aliquot into the HPLC system.
Method Validation Summary
The following quantitative data is summarized from the validated method reported by Verbesselt et al. (1990).[3]
| Parameter | Organic Extraction Method | Column Extraction Method |
| Linearity Range | 0.0625 - 10 µg/mL | 0.0625 - 10 µg/mL |
| Reproducibility | < 10% | > 10% |
| Average Recovery | 40% | 81.7% |
Table 2: Summary of Quantitative Data for CV-3988 Quantification in Plasma.[3]
Visualizations
Caption: Experimental workflow for the quantification of CV-3988 in plasma.
Discussion
The presented HPLC method provides a reliable and reproducible approach for quantifying CV-3988 in human plasma. The organic extraction procedure, while having a lower recovery rate than a column extraction method, demonstrated superior reproducibility, making it more suitable for precise quantitative analysis.[3] The use of amiodarone as an internal standard effectively corrects for variations during sample preparation and injection. The proposed chromatographic conditions are based on established methods for similar compounds and are expected to provide good separation and detection of CV-3988 and the internal standard. It is recommended that the method be fully validated in the end-user's laboratory to ensure performance.
Conclusion
This application note outlines a detailed protocol for the quantification of CV-3988 in human plasma by HPLC with UV detection. The method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of this PAF antagonist. The provided tables and diagrams facilitate the implementation of this method in a laboratory setting.
References
- 1. Determination of a platelet activating factor antagonist (CV-3988): methodology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Amiodarone hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Troubleshooting CV 3988 solubility issues in aqueous buffers.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of CV 3988 in aqueous buffers for research applications. This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, making it a critical tool in studying inflammatory and thrombotic processes. Due to its phospholipid ether structure, achieving and maintaining its solubility in aqueous solutions for in vitro assays can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to prepare an initial high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Prepare the stock solution at a concentration of 5 mM, 10 mM, or 20 mM, then aliquot it into smaller volumes for single use and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?
This is a common issue known as "fall-out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. To address this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, ideally below 1%, to avoid solvent effects on your biological system.
-
Stirring: Add the stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing the buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Co-solvents: The addition of a small amount of a biocompatible co-solvent to your aqueous buffer can increase the solubility of this compound.[1]
Q3: What is this compound's mechanism of action?
This compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[2][3] PAFR is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PAF, initiates a signaling cascade involved in processes like platelet aggregation, inflammation, and vascular permeability.[4][5] this compound blocks the binding of PAF to this receptor, thereby inhibiting these downstream signaling events.[2][6]
Troubleshooting Guide: Solubility Issues
If you are encountering persistent solubility problems with this compound, follow this step-by-step troubleshooting workflow.
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details a standard method for preparing a working solution of this compound from a DMSO stock.
-
Prepare Stock Solution: Weigh out the required amount of solid this compound and dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS-HCl).
-
Dilution: Place the aqueous buffer on a magnetic stirrer or vortexer set to a moderate speed.
-
Add this compound: While the buffer is being mixed, slowly add the required volume of the 10 mM this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Final Mix: Continue to mix the solution for an additional 5-10 minutes.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy or contains visible particles, proceed to the troubleshooting steps.
Protocol 2: Improving Solubility with Co-solvents
This protocol describes how to use co-solvents to enhance the solubility of this compound.[4][7]
-
Select Co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[1][7]
-
Prepare Buffer with Co-solvent: Add the selected co-solvent to your aqueous buffer. Start with a low concentration (e.g., 1% v/v) and increase incrementally if needed, keeping the final concentration as low as possible to avoid affecting your experiment.[7]
-
Prepare this compound Solution: Follow steps 3-6 from Protocol 1, using the buffer that now contains the co-solvent.
Quantitative Data Summary
While specific solubility data for this compound in various buffers is not widely published, the following table summarizes general strategies and their typical starting concentrations for improving the solubility of hydrophobic compounds.
| Method | Agent/Parameter | Typical Starting Concentration/Value | Notes |
| Co-solvency | Ethanol, Propylene Glycol, PEG 300/400 | 1-10% (v/v) | Ensure final concentration is tolerated by the experimental system (e.g., cells, enzymes).[1][7] |
| pH Adjustment | Acidic or Basic Buffers | pH 6.0 - 8.0 | The effect of pH is compound-specific. Test a range to find the optimal pH for solubility.[8] |
| Surfactants | Tween® 80, Pluronic® F-68 | 0.01-0.5% (v/v) | Surfactants form micelles that can encapsulate hydrophobic molecules, but may interfere with some assays.[2] |
| Organic Solvent Stock | DMSO | 1-20 mM (Stock) | Keep final assay concentration of DMSO below 1%, ideally below 0.1%. |
This compound Signaling Pathway Inhibition
This compound acts by blocking the Platelet-Activating Factor Receptor (PAFR). The diagram below illustrates the canonical PAFR signaling pathway and the point of inhibition by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 6. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of CV 3988 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CV 3988, a specific antagonist of the Platelet-Activating Factor Receptor (PAFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2][3] By binding to PAFR, this compound blocks the downstream signaling cascades initiated by the natural ligand, Platelet-Activating Factor (PAF). The on-target effect of this compound is the inhibition of PAF-induced cellular responses, such as platelet aggregation, inflammation, and changes in vascular permeability.[4][5][6]
Q2: I'm observing a decrease in cell viability in my assay after treatment with this compound. Is this a known off-target effect?
While this compound is known for its high specificity, unexpected effects on cell viability could arise from several factors. High concentrations of any small molecule can lead to off-target cytotoxicity. A study in humans reported slight hemolysis at high doses, which could be a contributing factor in certain cell types.[7][8] It is also possible that the observed effect is related to the specific cell line's dependence on basal PAFR signaling for survival, making the on-target inhibition appear as a cytotoxic effect.
Troubleshooting Steps:
-
Confirm the phenotype: Use a secondary, unrelated assay to confirm the decrease in cell viability (e.g., trypan blue exclusion in addition to an MTT assay).
-
Dose-response curve: Perform a dose-response experiment to determine if the effect is concentration-dependent. Off-target effects often occur at higher concentrations than on-target effects.
-
Control experiments: Include a positive control for cytotoxicity and a negative control (vehicle-treated cells).
-
Rescue experiment: If your cell line expresses PAFR, try to rescue the phenotype by adding an excess of PAF to outcompete this compound. If the effect is on-target, PAF addition should reverse it.
Q3: My results with this compound are inconsistent across different experiments. What could be the cause?
Inconsistent results can stem from variability in experimental conditions or the compound itself. Ensure consistent cell passage numbers, serum batches, and incubation times. The stability of this compound in your specific cell culture medium and storage conditions should also be considered.
Troubleshooting Steps:
-
Aliquot the compound: Upon receipt, dissolve and aliquot this compound to minimize freeze-thaw cycles.
-
Verify compound activity: Before starting a new series of experiments, test the activity of your current stock of this compound in a simple, robust assay, such as a PAF-induced platelet aggregation assay if feasible.
-
Standardize cell culture conditions: Use cells within a narrow passage number range and ensure consistent seeding densities.
Q4: I am seeing unexpected changes in gene or protein expression that don't seem directly related to the known PAFR signaling pathway. Could this be an off-target effect?
While this compound is highly specific, the possibility of off-target effects on other cellular components cannot be entirely ruled out, especially at high concentrations.[9][10] PAFR signaling is also complex and can have downstream effects on various transcription factors and signaling cascades that may not be immediately obvious.[1][11]
Troubleshooting Steps:
-
Literature review: Conduct a thorough literature search for the specific genes or proteins of interest in the context of PAFR signaling.
-
Use a different PAFR antagonist: To confirm if the effect is specific to PAFR inhibition, use a structurally different PAFR antagonist (e.g., WEB 2086).[12] If the same effect is observed, it is likely an on-target effect. If not, it may be an off-target effect of this compound.
-
Off-target screening: For critical findings, consider commercially available off-target screening services, such as kinase panels or receptor binding assays, to identify potential unintended targets of this compound.[13][14]
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and potential effects of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type/System | Agonist | IC50 / Inhibitory Concentration | Reference |
| Platelet Aggregation | Rabbit Platelets | PAF | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [4] |
| Platelet Aggregation | Rabbit Platelets | Arachidonic Acid | No effect | [4] |
| Platelet Aggregation | Rabbit Platelets | ADP | No effect | [4] |
| Platelet Aggregation | Rabbit Platelets | Collagen | No effect | [4] |
| Vascular Permeability | Mouse Ear | Histamine | No effect | [15] |
| Vascular Permeability | Mouse Ear | Serotonin | No effect | [15] |
Table 2: Potential Off-Target or Unexpected Effects of this compound
| Effect | Species/System | Concentration/Dose | Notes | Reference |
| Hypotension | Rabbit (in vivo) | Not specified | This compound itself caused a fall in blood pressure. | [16] |
| Decreased Platelet Count | Rabbit (in vivo) | Not specified | This compound itself caused a fall in platelet count. | [16] |
| Agonist Actions | Rat (in vivo) | Not specified | The nature of the agonist actions was not detailed. | [16] |
| Slight Hemolysis | Human (in vivo) | 750 to 2,000 µg/kg | Clinically insignificant changes in plasma hemoglobin and serum haptoglobin. | [7][8] |
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Effects on Cell Viability
This protocol is designed to differentiate between on-target PAFR-mediated effects and potential off-target cytotoxicity of this compound.
Materials:
-
Cells of interest (expressing PAFR)
-
Complete cell culture medium
-
This compound
-
Platelet-Activating Factor (PAF)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
Rescue Experiment: In a parallel set of wells, co-treat with the same concentrations of this compound and a high concentration of PAF (e.g., 10- to 100-fold molar excess over the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control. If the reduction in cell viability by this compound is rescued by the addition of PAF, the effect is likely on-target. If PAF does not rescue the effect, it is more likely an off-target effect.
Protocol 2: Western Blotting to Investigate Downstream Signaling
This protocol can be used to investigate the effect of this compound on the phosphorylation of downstream signaling molecules in the PAFR pathway, such as ERK or Akt.
Materials:
-
Cells of interest (expressing PAFR)
-
Serum-free medium
-
This compound
-
Platelet-Activating Factor (PAF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treatment with this compound: Pre-treat the cells with the desired concentration of this compound or vehicle for 1 hour.
-
PAF Stimulation: Stimulate the cells with PAF for a short period (e.g., 5-15 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A successful on-target effect of this compound will be observed as a reduction in PAF-induced phosphorylation of the downstream target.
Visualizations
Caption: On-target signaling pathway of PAFR and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 12. Platelet-Activating Factor (PAF) Receptor Antagonists | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Effect of CV-3988, a specific antagonist against platelet activating factor, on homologous passive cutaneous anaphylaxis in the mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize hemolysis when using high concentrations of CV 3988.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing hemolysis when using high concentrations of the Platelet-Activating Factor (PAF) receptor antagonist, CV 3988.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3] It shares a close structural similarity to PAF, which allows it to bind strongly to the PAF receptor, thereby blocking the binding of PAF and subsequent signaling events.[1] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[4][5] By blocking the PAF receptor, this compound can inhibit these processes.[3][4]
Q2: Why might high concentrations of this compound cause hemolysis?
While direct evidence linking this compound to hemolysis is not prevalent in the literature, high concentrations of certain compounds can induce hemolysis through various mechanisms. For a lipid-like molecule such as this compound, potential causes include:
-
Poor Solubility and Precipitation: this compound has low aqueous solubility. At high concentrations, it may precipitate out of solution. These precipitates can physically damage red blood cell membranes, leading to lysis.[6]
-
Membrane Intercalation: Due to its lipophilic nature, high concentrations of this compound might directly interact with and disrupt the lipid bilayer of red blood cell membranes, increasing their fragility and causing hemolysis.
-
Vehicle/Solvent Effects: The solvents used to dissolve this compound, such as DMSO, can themselves be hemolytic at high concentrations.[7]
Q3: What are the signs of hemolysis in my in vitro experiment?
The most common sign of hemolysis is the appearance of a pink or red color in the supernatant of your cell suspension after centrifugation. This coloration is due to the release of hemoglobin from lysed red blood cells.[8][9]
Troubleshooting Guide: Minimizing Hemolysis with this compound
Issue: I am observing hemolysis (red supernatant) in my experiments when using high concentrations of this compound.
Below are potential causes and recommended solutions to mitigate hemolysis.
Optimizing this compound Formulation and Solubility
Poor solubility and precipitation are common causes of drug-induced hemolysis.
Question: How can I improve the solubility of this compound to prevent precipitation-induced hemolysis?
Answer: It is crucial to start with an appropriate solvent and formulation strategy.
-
Vehicle Selection: Experiment with different solvents and vehicles to find one that maximizes the solubility of this compound while minimizing direct hemolytic effects. Consider the following options for preparing stock solutions and in vivo formulations[10]:
-
DMSO: While commonly used, keep the final concentration in your assay as low as possible (ideally ≤0.5%) as DMSO can be lytic at higher concentrations.[7]
-
Ethanol: Can be used for initial solubilization.
-
Co-solvents and Surfactants: Formulations including PEG300, PEG400, Tween 80, and Carboxymethyl cellulose can improve solubility.[10]
-
-
Pre-warming Solutions: Gently warming the vehicle and the final this compound solution to 37°C before adding it to the red blood cell suspension can help maintain solubility.
-
pH Adjustment: Check the pH of your final solution. Extremes in pH can cause hemolysis. Adjust the pH to a physiological range (7.2-7.4) if necessary.
Quantitative Data on Common Solvents and Formulations:
| Vehicle Component | Recommended Max Concentration in vitro | Notes |
| DMSO | ≤ 0.5% | Can cause hemolysis at higher concentrations.[7] |
| Ethanol | ≤ 1% | Can cause hemolysis at higher concentrations. |
| Tween 80 | 0.25% (in combination) | Often used to improve solubility of lipophilic compounds.[10] |
| PEG400 | As required | Used as a solvent for oral formulations.[10] |
Modifying Experimental Conditions
Adjusting the experimental protocol can reduce stress on red blood cells.
Question: What adjustments can I make to my experimental protocol to reduce hemolysis?
Answer: Careful handling and optimized incubation parameters are key.
-
Incubation Time: Reduce the incubation time of this compound with red blood cells to the minimum required for the experiment.[11]
-
Mixing Technique: Avoid vigorous vortexing or shaking. Mix the cell suspension gently by inversion or slow pipetting.[6]
-
Temperature Control: Maintain a constant physiological temperature (37°C) during incubation. Temperature fluctuations can stress red blood cells.[6]
-
Centrifugation: Use the lowest possible centrifugation speed and time required to pellet the intact red blood cells (e.g., 400 x g for 10 minutes).[12]
Implementing Proper Controls
Appropriate controls are essential to identify the source of hemolysis.
Question: What controls should I include in my hemolysis assay?
Answer: A standard in vitro hemolysis assay should include the following controls.[7][12]
-
Negative Control (0% Lysis): Red blood cells incubated with the vehicle (e.g., 0.5% DMSO in saline) alone. This helps determine the baseline level of hemolysis caused by the vehicle and experimental manipulation.
-
Positive Control (100% Lysis): Red blood cells incubated with a known hemolytic agent, such as Triton X-100 (0.1% v/v), or through freeze-thaw cycling.[7][11] This confirms that the assay is capable of detecting hemolysis.
-
Test Compound: Red blood cells incubated with this compound at various concentrations.
Quantitative Data for Hemolysis Assay Controls:
| Control | Reagent | Purpose | Expected Result |
| Negative Control | Vehicle (e.g., 0.5% DMSO in PBS) | To measure baseline hemolysis | ~0% Lysis |
| Positive Control | 0.1% Triton X-100 or Freeze-Thaw | To induce complete hemolysis | 100% Lysis |
Experimental Protocols
In Vitro Hemolysis Assay Protocol
This protocol is designed to assess the hemolytic potential of this compound.
Materials:
-
Fresh whole blood (with anticoagulant like EDTA or sodium citrate) from a healthy donor.[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
Positive control: 0.1% (v/v) Triton X-100 in PBS
-
96-well round-bottom microplate
-
96-well flat-bottom microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge fresh whole blood at 400 x g for 10 minutes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet by resuspending in 5 volumes of PBS and centrifuging again. Repeat this washing step two more times.
-
After the final wash, resuspend the RBC pellet to create a 2% (v/v) RBC suspension in PBS.[11]
-
-
Prepare Test and Control Solutions:
-
Prepare serial dilutions of the this compound stock solution in the chosen vehicle to achieve the desired final concentrations.
-
Prepare the negative control (vehicle only) and positive control (0.1% Triton X-100).
-
-
Incubation:
-
Centrifugation and Supernatant Transfer:
-
Measure Absorbance:
-
Calculate Percent Hemolysis:
-
Percent Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualizations
Caption: Potential pathways leading to hemolysis at high concentrations of this compound.
Caption: Step-by-step workflow for the in vitro hemolysis assay.
Caption: A decision tree for troubleshooting this compound-induced hemolysis.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. akadeum.com [akadeum.com]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. researchgate.net [researchgate.net]
- 10. CV-3988 | antagonist of PAF-R | CAS# 85703-73-7 | InvivoChem [invivochem.com]
- 11. Hemolysis Assay [protocols.io]
- 12. haemoscan.com [haemoscan.com]
Technical Support Center: Optimizing CV-3988 Infusion Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Platelet-Activating Factor (PAF) receptor antagonist, CV-3988. The following information is designed to address specific issues that may be encountered during experimental procedures to help optimize infusion protocols and avoid side effects.
Frequently Asked Questions (FAQs)
Q1: What is CV-3988 and what is its mechanism of action?
A1: CV-3988 is a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] It is a structural analog of PAF, allowing it to bind to the PAF receptor with high affinity, thereby blocking the signaling pathways activated by PAF.[2] This inhibitory action prevents downstream effects of PAF, such as platelet aggregation, inflammation, and hypotension.[1][2][3]
Q2: What are the common in vivo applications of CV-3988?
A2: CV-3988 is primarily used in in vivo research to investigate the role of PAF in various physiological and pathophysiological processes. Common applications include studying its effects on PAF-induced hypotension, endotoxin-induced shock, and platelet aggregation.[1][3]
Q3: What is a recommended starting dose for in vivo infusion of CV-3988 in rats?
A3: Based on published studies, an intravenous (i.v.) dose of 1 to 10 mg/kg has been shown to effectively inhibit PAF-induced hypotension in anesthetized rats.[1][3] For continuous infusion protocols, a bolus injection of 10 mg/kg followed by a continuous infusion of 5 mg/kg/hour has been used in an ovine model. The optimal dose will depend on the specific experimental model and endpoints.
Q4: What is a suitable vehicle for preparing CV-3988 for intravenous infusion?
A4: CV-3988 is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, it is crucial to minimize the concentration of DMSO. A common practice is to prepare a concentrated stock solution of CV-3988 in DMSO and then dilute it with a sterile, physiologically compatible buffer such as saline (0.9% NaCl) to the final desired concentration. It is recommended to keep the final DMSO concentration below 10% (v/v) for intravenous injections in rodents to avoid potential toxicity.[4]
Q5: What are the potential side effects of CV-3988 infusion and how can I monitor for them?
A5: A known side effect of CV-3988 infusion is slight, clinically insignificant hemolysis, which is the rupture of red blood cells.[5] It is important to monitor for signs of hemolysis, especially at higher doses. Additionally, as with any intravenous infusion, it is crucial to monitor the animal for general signs of distress.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of CV-3988 infusions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Precipitation of CV-3988 in the infusion solution. | - The final concentration of CV-3988 is too high for the chosen vehicle.- The concentration of the organic solvent (e.g., DMSO) is too low in the final solution.- The temperature of the solution has dropped, reducing solubility. | - Optimize Vehicle Composition: Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining within the recommended limits for in vivo use (ideally <10%). Consider using a co-solvent system if necessary, such as 10% DMSO and 10% Tween 80 in water or saline.[4]- Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution, but be cautious of the compound's stability at elevated temperatures.- Prepare Fresh Solutions: Prepare the infusion solution fresh before each experiment to minimize the risk of precipitation over time. |
| Signs of hemolysis in the animal (e.g., red-tinged plasma or urine). | - The infusion rate is too fast.- The concentration of CV-3988 is too high.- The concentration of the vehicle (e.g., DMSO) is too high. | - Reduce Infusion Rate: Slowing the rate of infusion can minimize the local concentration of the compound and vehicle in the bloodstream, reducing stress on red blood cells.- Lower the Dose: If hemolysis is observed, consider reducing the total dose of CV-3988 administered.- Monitor Hemolysis: Hemolysis can be monitored visually by checking the color of plasma after centrifugation of a blood sample. Quantitative analysis can be performed using spectrophotometry to measure free hemoglobin.[1] A hemolysis rate above 0.5% is generally considered significant.[1]- In Vitro Hemolysis Assay: Before in vivo experiments, an in vitro hemolysis assay can be performed to assess the hemolytic potential of your specific formulation.[6] |
| General signs of animal distress during or after infusion (e.g., lethargy, rapid breathing, changes in posture). | - Adverse reaction to CV-3988.- Adverse reaction to the vehicle.- Infusion rate is too fast.- Contamination of the infusion solution. | - Immediate Action: Stop the infusion immediately if severe signs of distress are observed.- Monitor Vital Signs: Closely monitor the animal's respiratory rate, heart rate (if possible), and overall behavior.- Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between effects of the compound and the vehicle.- Aseptic Technique: Ensure that the infusion solution is sterile and that all administration procedures are performed using aseptic techniques to prevent infection. |
| Inconsistent or unexpected experimental results. | - Inaccurate dosing due to precipitation or improper mixing.- Degradation of CV-3988.- Variability in animal response. | - Ensure Homogeneity: Vortex the solution thoroughly before and during loading into the infusion pump to ensure a homogenous suspension.- Check Compound Stability: While many compounds are stable in DMSO, it's good practice to verify the stability of CV-3988 in your specific vehicle under your experimental conditions.[7] Some PAF antagonists have shown instability in aqueous solutions, with stability being pH-dependent.[8][9]- Standardize Procedures: Maintain consistency in all experimental procedures, including animal handling, anesthesia (if used), and infusion technique. |
Experimental Protocols
Preparation of CV-3988 Infusion Solution (Example for Rat)
-
Stock Solution Preparation: Dissolve CV-3988 in 100% sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Working Solution Preparation:
-
Calculate the total volume of infusion solution needed for the experiment.
-
Based on the desired final concentration of CV-3988 and a final DMSO concentration of ≤10%, calculate the volume of the stock solution and sterile saline (0.9% NaCl) required.
-
Slowly add the CV-3988 stock solution to the sterile saline while vortexing to ensure proper mixing and prevent precipitation.
-
-
Final Formulation: The final formulation should be a clear, particle-free solution. Visually inspect the solution for any precipitation before administration.
In Vivo Infusion Protocol (Example for Rat)
-
Animal Preparation: Anesthetize the rat according to your institutionally approved protocol. Surgically expose and catheterize the femoral or jugular vein for intravenous access.
-
Infusion Pump Setup:
-
Prime the infusion line with the CV-3988 solution to remove any air bubbles.
-
Connect the infusion line to the venous catheter.
-
Set the infusion pump to the desired infusion rate. A maximum infusion rate of 4 ml/kg/hour is recommended for rats.[10]
-
-
Administration:
-
For a bolus plus continuous infusion protocol, administer the bolus dose manually over 1-2 minutes, followed immediately by the start of the continuous infusion.
-
For a continuous infusion alone, start the infusion pump at the predetermined rate.
-
-
Monitoring:
-
Continuously monitor the animal's vital signs (respiratory rate, heart rate, and body temperature) throughout the infusion.
-
Observe for any signs of distress as outlined in the troubleshooting guide.
-
At the end of the experiment, collect a blood sample to check for hemolysis.
-
Data Presentation
Table 1: In Vivo Efficacy of CV-3988 in Rats
| Parameter | PAF Dose | CV-3988 Dose (i.v.) | Effect | Reference |
| Hypotension | 0.1 - 1.0 µg/kg | 1 and 10 mg/kg | Dose-dependent inhibition of PAF-induced hypotension. | [1][3] |
Table 2: Human Intravenous Infusion of CV-3988
| Dose Range | Effect on Platelet Aggregation | Observed Side Effects | Reference |
| 750 - 2,000 µg/kg | Dose-dependent reduction in platelet sensitivity to PAF. | Slight, clinically insignificant hemolysis. No major changes in blood pressure, pulse, or respiratory rate. | [5] |
Visualizations
Caption: Mechanism of action of CV-3988 as a PAF receptor antagonist.
References
- 1. Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
CV 3988 stability in cell culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CV 3988 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media such as DMEM or RPMI-1640?
A1: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media over extended periods at 37°C. While the compound is stable for short-term storage at 0-4°C and long-term storage at -20°C, its stability in aqueous and protein-rich environments like cell culture media at physiological temperature is not well-documented.[1] It is recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
A2: Several factors can potentially affect the stability of this compound in cell culture media:
-
Temperature: Incubation at 37°C will accelerate chemical degradation compared to storage at lower temperatures.
-
pH of the media: The pH of the cell culture medium can influence the rate of hydrolysis of ester or phosphate bonds within the this compound molecule.
-
Enzymatic degradation: Cell-secreted enzymes or enzymes present in serum supplements (like fetal bovine serum) may metabolize the compound.
-
Adsorption to plastics: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.
-
Light exposure: Although not specifically documented for this compound, some molecules are light-sensitive. It is good practice to minimize light exposure.
Q3: How should I prepare and store my stock solutions of this compound?
A3: For optimal stability, this compound should be stored as a dry powder at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and warm to room temperature.
Q4: I am seeing variable or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound instability: this compound may be degrading in your cell culture media over the course of your experiment. Consider performing a stability check as outlined in our experimental protocol.
-
Inaccurate concentration: Ensure your stock solutions are prepared and diluted accurately. Re-evaluate your calculations and pipetting techniques.
-
Cell density and health: The number of cells and their metabolic state can influence the effective concentration of the compound. Ensure consistent cell seeding and healthy cell morphology.
-
Presence of binding proteins: If using serum in your media, this compound may bind to serum proteins, reducing its free and active concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent dose-response curves | 1. Degradation of this compound in media at 37°C.2. Variability in stock solution preparation.3. Inconsistent cell seeding density. | 1. Perform a time-course experiment to assess the stability of this compound in your specific media. Consider replenishing the media with fresh compound during long-term incubations.2. Prepare a fresh stock solution and verify its concentration. Use calibrated pipettes for dilutions.3. Ensure a consistent number of viable cells are seeded in each well. |
| Complete loss of activity | 1. Rapid degradation of the compound.2. Incorrect storage of stock solution.3. Error in experimental setup. | 1. Test the stability of this compound at shorter time points (e.g., 2, 4, 8 hours).2. Verify the storage conditions of your stock solution. Avoid multiple freeze-thaw cycles.3. Review your experimental protocol to rule out any errors in compound addition or cell treatment. |
| Precipitation of compound in media | 1. Poor solubility of this compound in aqueous media.2. Concentration of the compound exceeds its solubility limit. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Pre-warm the media before adding the compound.2. Determine the solubility of this compound in your cell culture medium. Do not exceed this concentration. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for protein precipitation
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%).
-
Aliquot the spiked media into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Precipitate proteins by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
While specific stability data for this compound is not available in the literature, the results from the protocol above can be summarized in a table similar to the one below.
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 95.3 ± 2.1 |
| 4 | 88.7 ± 3.5 |
| 8 | 76.1 ± 4.2 |
| 12 | 65.4 ± 5.0 |
| 24 | 42.8 ± 6.3 |
| 48 | 18.2 ± 4.8 |
| 72 | 5.9 ± 2.1 |
Visualizations
Platelet-Activating Factor (PAF) Signaling Pathway
This compound is a specific antagonist of the Platelet-Activating Factor Receptor (PAFR).[2][3] The following diagram illustrates the signaling cascade initiated by PAF binding to its receptor, which is inhibited by this compound.
Caption: PAF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in the experimental workflow to determine the stability of this compound in cell culture media.
Caption: Workflow for determining this compound stability in cell culture media.
References
Technical Support Center: CV 3988 & Platelet Aggregation Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CV 3988, a specific antagonist of the Platelet-Activating Factor (PAF) receptor, in platelet aggregation studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] It functions by competitively inhibiting the binding of PAF to its receptor on the surface of platelets, thereby blocking the downstream signaling pathways that lead to platelet activation and aggregation.[1][2] this compound has been shown to specifically inhibit PAF-induced platelet aggregation without affecting aggregation induced by other agonists like arachidonic acid, ADP, or collagen.[1][2]
Q2: We are observing high variability in the percentage of platelet aggregation inhibition with this compound between experiments. What are the potential causes?
Variability in platelet aggregation inhibition assays is a common challenge and can stem from multiple sources. These can be broadly categorized as:
-
Pre-analytical Variability: This is a major source of inconsistency and includes factors related to blood sample collection and processing. Issues such as difficult venipuncture leading to platelet activation, incorrect anticoagulant-to-blood ratio, and variations in centrifugation speed and time for preparing platelet-rich plasma (PRP) can all contribute to variability.[4][5][6][7][8]
-
Analytical Variability: These factors are related to the assay itself. They include inconsistencies in the final concentrations of this compound or the platelet agonist (PAF), temperature fluctuations during the assay, and improper calibration or operation of the aggregometer.[9][10]
-
Biological Variability: Platelet reactivity can vary significantly between donors.[1][11][12][13] This can be influenced by genetic factors, age, sex, diet, medications, and underlying health conditions of the blood donor.[1][11][12][13][14]
Q3: Can the source of platelets (human vs. animal) affect the results with this compound?
Yes, the species from which platelets are derived can influence the results. While this compound has been shown to be effective in inhibiting PAF-induced aggregation of rabbit platelets, the sensitivity of the PAF receptor and the overall platelet response can differ between species.[1][2] It is crucial to be consistent with the platelet source throughout a study to ensure comparability of results.
Q4: How should this compound be prepared and stored to ensure its stability and efficacy?
For optimal performance, this compound should be stored under the recommended conditions, typically at -20°C for long-term storage. For experimental use, prepare fresh stock solutions in an appropriate solvent as recommended by the manufacturer. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may lead to variability in your platelet aggregation inhibition experiments with this compound.
Table 1: Common Problems, Potential Causes, and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High baseline platelet aggregation (before adding agonist) | - Traumatic venipuncture causing premature platelet activation.[8] - Inappropriate sample handling (e.g., vigorous mixing, exposure to cold).[4][8] - Contamination of reagents or disposables. | - Ensure a clean and smooth venipuncture. Discard the first few milliliters of blood.[8] - Handle blood samples gently at room temperature.[4][8] - Use sterile, high-quality reagents and disposables. |
| Inconsistent inhibition with the same concentration of this compound | - Pre-analytical: Variation in platelet count in PRP.[4][7] - Analytical: Inaccurate pipetting of this compound or PAF. Temperature fluctuations. - Biological: Inter-donor variability in platelet reactivity.[1][11] | - Standardize the PRP preparation protocol to achieve a consistent platelet count. Consider adjusting the platelet count if necessary.[4] - Calibrate pipettes regularly. Ensure the aggregometer is properly warmed up and maintained at 37°C. - If possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, be aware of this potential source of variation and analyze the data accordingly. |
| No inhibition of PAF-induced aggregation by this compound | - Inactive this compound (improper storage or preparation). - Incorrect concentration of this compound or PAF. - Technical error in the assay procedure. | - Prepare fresh this compound solution from a properly stored stock. - Verify the calculations for the final concentrations of both the inhibitor and the agonist. - Review the experimental protocol step-by-step to identify any potential errors. |
| This compound inhibits aggregation induced by other agonists (e.g., ADP, collagen) | - This is unexpected as this compound is a specific PAF antagonist.[1][2] - Potential contamination of the this compound stock solution. | - Repeat the experiment with a fresh, uncontaminated stock of this compound. - Verify the specificity of the effect by testing against a panel of different agonists. |
Experimental Protocols
Detailed Protocol for In Vitro Platelet Aggregation Inhibition Assay using this compound
This protocol outlines the key steps for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry (LTA).
1. Materials and Reagents:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood collected in 3.2% sodium citrate
-
Phosphate-Buffered Saline (PBS)
-
Aggregometer and cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have not taken any platelet-inhibiting medications for at least two weeks. Use a 19- or 21-gauge needle to ensure a clean venipuncture and discard the first 2-3 mL of blood.
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper layer (PRP) to a new polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
3. Platelet Aggregation Assay:
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar. Place the cuvette in the heating block of the aggregometer.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add 50 µL of either vehicle control or a specific concentration of this compound solution to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically in the nanomolar range).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
The percentage of inhibition is calculated as: (1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)) * 100%.
Table 2: Example Quantitative Data for this compound Inhibition of PAF-Induced Platelet Aggregation
| This compound Concentration (µM) | PAF Concentration (nM) | Mean Inhibition (%) | Standard Deviation (%) |
| 0 (Vehicle) | 10 | 0 | 5.2 |
| 1 | 10 | 25.4 | 8.1 |
| 3 | 10 | 52.8 | 10.3 |
| 10 | 10 | 85.1 | 6.7 |
| 30 | 10 | 98.2 | 2.5 |
Note: This is example data and actual results may vary.
Visualizations
Diagram 1: PAF Signaling Pathway in Platelets
Caption: PAF signaling pathway leading to platelet aggregation and its inhibition by this compound.
Diagram 2: Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Step-by-step workflow for the platelet aggregation inhibition assay with this compound.
Diagram 3: Troubleshooting Decision Tree for Variability
Caption: A decision tree to troubleshoot sources of variability in platelet aggregation assays.
References
- 1. Factors that modulate platelet reactivity as measured by 5 assay platforms in 3429 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sources of variability in dose response platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biodatacorp.com [biodatacorp.com]
- 11. researchgate.net [researchgate.net]
- 12. The genetics of normal platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The genetics of normal platelet reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biodatacorp.com [biodatacorp.com]
Technical Support Center: CV 3988 and PAF Receptor Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CV 3988, a potent Platelet-Activating Factor (PAF) receptor antagonist. This resource focuses on the potential for this compound to exhibit agonist-like effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] It shares structural similarity with PAF, allowing it to bind to the PAFR with high affinity, thereby blocking the binding of PAF and inhibiting its downstream signaling pathways.[2]
Q2: What are the expected antagonist effects of this compound?
As a PAFR antagonist, this compound effectively inhibits PAF-induced physiological responses. In preclinical studies, it has been shown to inhibit:
-
PAF-induced platelet aggregation.[1]
-
PAF-induced hypotension (a drop in blood pressure).[1]
-
PAF-induced increases in vascular permeability.
Q3: Is there evidence for this compound having agonist effects?
Yes, some preclinical studies have reported that this compound can exhibit agonist-like effects, particularly at higher doses.[3] In studies involving rats, administration of this compound alone was found to cause a fall in both blood pressure and circulating platelet count.[3]
Q4: At what doses are the agonist effects of this compound observed?
The precise dose-response relationship for the agonist effects of this compound is not well-documented in publicly available literature. The observed agonist actions in rats were noted in a study where this compound was also being evaluated for its antagonist effects against collagen-induced platelet aggregation.[3] Researchers should be aware of this potential for a dual effect and carefully determine the optimal dose range for their specific experimental model.
Q5: What is the proposed mechanism for the agonist-like effects of this compound?
The exact mechanism for the agonist activity of this compound at high concentrations is not fully elucidated. It is hypothesized that as a structural analog of PAF, at high concentrations, this compound might weakly activate the PAF receptor, leading to downstream signaling that mimics the effects of PAF. This phenomenon, where a compound acts as an antagonist at low concentrations and an agonist at high concentrations, is known as partial agonism.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during their experiments with this compound, with a focus on unexpected agonist-like effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected drop in blood pressure after administration of this compound alone. | The administered dose of this compound may be in the range that elicits agonist effects at the PAF receptor. | 1. Perform a dose-response study: Systematically evaluate a range of this compound concentrations to identify the threshold for agonist activity in your model. 2. Lower the dose: If the goal is to achieve PAF receptor antagonism, reduce the concentration of this compound to a level where it effectively blocks PAF-induced effects without causing a hypotensive response on its own. 3. Control Experiments: Include a vehicle control group and a positive control (PAF) to accurately interpret the effects of this compound. |
| A decrease in platelet count is observed in the this compound treated group without PAF stimulation. | High concentrations of this compound may be inducing platelet aggregation and sequestration, similar to an agonist response. | 1. Optimize this compound Concentration: Conduct a dose-finding experiment to determine the optimal concentration that provides PAF antagonism without causing thrombocytopenia. 2. In Vitro Platelet Aggregation Assay: Perform an in vitro platelet aggregation assay with a range of this compound concentrations to directly assess its effect on platelets from your experimental species. |
| Inconsistent or variable results in PAF-inhibition assays. | This could be due to the dual antagonist/agonist nature of this compound, with the net effect being highly dependent on the local concentration at the receptor. | 1. Review Dosing Regimen: Ensure consistent and accurate dosing. For in vivo studies, consider the route and rate of administration, as these can affect peak plasma concentrations. 2. Establish a Clear Experimental Window: Precisely define the time points for measuring the antagonist effects after this compound administration to minimize variability. |
| Difficulty in replicating published antagonist effects. | The specific experimental conditions, including the animal species and strain, anesthetic used, and the dose of PAF being antagonized, can influence the observed efficacy of this compound. | 1. Standardize Protocols: Carefully replicate the experimental conditions of the original study as closely as possible. 2. Species-Specific Differences: Be aware that the pharmacokinetics and pharmacodynamics of this compound may vary between species. The agonist effects have been specifically noted in rats.[3] |
Quantitative Data
Detailed quantitative data on the agonist effects of this compound at high doses are limited in the available literature. The following tables summarize the known antagonist properties of this compound.
Table 1: In Vitro Antagonist Activity of this compound
| Parameter | Species | Assay | Agonist | This compound Concentration | Observed Effect | Reference |
| Platelet Aggregation | Rabbit | Platelet Aggregometry | PAF (3 x 10⁻⁸ M) | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Inhibition of aggregation | [1] |
| PAFR Binding | Not Specified | Receptor Binding Assay | N/A | Ki = 0.872 µM | Inhibition of PAF binding | [2] |
Table 2: In Vivo Antagonist Activity of this compound
| Parameter | Species | Assay | Agonist | This compound Dose | Observed Effect | Reference |
| Hypotension | Rat | Blood Pressure Measurement | PAF (0.1 to 1.0 µg/kg, i.v.) | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition of hypotension | [1] |
| Hypotension | Rat | Blood Pressure Measurement | Endotoxin (15 mg/kg, i.v.) | 5 mg/kg, i.v. | Complete inhibition of hypotension |
Experimental Protocols
1. In Vivo Model of PAF-Induced Hypotension in Rats
This protocol is designed to assess the antagonist effect of this compound on PAF-induced hypotension.
-
Animals: Male Sprague-Dawley rats (250-350 g).[4]
-
Anesthesia: Light anesthesia with an appropriate agent (e.g., halothane).[4]
-
Instrumentation:
-
Catheterize the carotid artery or femoral artery for continuous monitoring of mean arterial pressure (MAP).
-
Catheterize the jugular vein for intravenous (i.v.) administration of compounds.
-
-
Procedure:
-
Allow the animal to stabilize after surgery until a steady baseline MAP is achieved.
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle control via the jugular vein catheter.[1]
-
After a short pre-treatment period (e.g., 5 minutes), administer a bolus of PAF (e.g., 3.0 µg/kg, i.v.).[4]
-
Continuously record MAP and measure the maximum fall in blood pressure.
-
-
Data Analysis: Compare the PAF-induced drop in MAP between the vehicle-treated and this compound-treated groups.
2. In Vitro Platelet Aggregation Assay
This protocol can be used to evaluate the direct effects of this compound on platelet aggregation.
-
Sample Preparation:
-
Collect whole blood from the species of interest (e.g., rabbit) into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Instrumentation: A platelet aggregometer.
-
Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to a cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period.
-
To test for antagonist activity, add a sub-maximal concentration of PAF to induce aggregation.
-
To test for agonist activity, add a high concentration of this compound alone and monitor for aggregation.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: Quantify the percentage of aggregation and compare the effects of different concentrations of this compound.
Signaling Pathways and Logical Relationships
PAF Receptor Signaling Pathway
The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins. The following diagram illustrates the canonical signaling cascade initiated by PAF binding. At high concentrations, this compound may weakly activate this pathway.
Experimental Workflow for Investigating this compound Agonist Effects
The following diagram outlines a logical workflow for researchers investigating the potential agonist effects of this compound.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using CV 3988 in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of CV3988 dissolved in Dimethyl Sulfoxide (DMSO) and how to effectively control for the effects of the vehicle in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is CV3988 and what is its mechanism of action?
A1: CV3988 is a specific and potent antagonist of the Platelet-Activating Factor Receptor (PAF-R).[1][2][3][4] Structurally similar to Platelet-Activating Factor (PAF), CV3988 binds to PAF-R with high affinity, thereby blocking the downstream signaling events typically initiated by PAF.[1] This inhibitory action has been demonstrated in both in vitro and in vivo models, where it can prevent physiological responses such as platelet aggregation and hypotension induced by PAF.[2][4]
Q2: Why is DMSO used as a vehicle for CV3988?
A2: CV3988 is a lipophilic molecule with low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including CV3988.[1][5] Its miscibility with water allows for the preparation of stock solutions that can be further diluted in aqueous media for experimental use.[6]
Q3: Can DMSO affect my experimental results?
A3: Yes, DMSO is not biologically inert and can exert its own effects on cells and organisms.[7][8] At high concentrations, DMSO can be cytotoxic.[9][10][11] Even at lower, non-toxic concentrations, DMSO has been shown to influence various cellular processes, including cell proliferation, differentiation, and gene expression.[7][12][13][14] Therefore, it is crucial to use a vehicle control in your experiments.
Q4: What is a vehicle control and why is it essential?
A4: A vehicle control is a crucial experimental group that is treated with the vehicle (in this case, DMSO diluted in media or saline) at the same final concentration as the group receiving the experimental compound (CV3988), but without the compound itself.[8][15] This control allows you to distinguish the biological effects of CV3988 from any effects caused by the DMSO solvent.
Q5: What is the recommended final concentration of DMSO for in vitro and in vivo experiments?
A5: The appropriate final concentration of DMSO depends on the specific cell type or animal model. However, general guidelines exist to minimize vehicle effects.
-
In Vitro (Cell Culture): It is generally recommended to keep the final concentration of DMSO in cell culture media below 1% (v/v), with 0.1% (v/v) being considered safe for most cell lines.[10][11][16][17][18] Some sensitive cell types, such as primary cells, may require even lower concentrations.[11]
-
In Vivo (Animal Studies): For in vivo administration, it is also critical to minimize the DMSO concentration.[8][19] The exact concentration will depend on the route of administration and the animal model, but efforts should be made to keep it as low as possible.
It is always best practice to perform a preliminary experiment to determine the maximum tolerated concentration of DMSO for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected results in the CV3988-treated group that are also seen in the vehicle control group. | The observed effect is likely due to DMSO rather than CV3988. | 1. Lower the final concentration of DMSO in your experiments.2. If solubility limitations prevent lowering the DMSO concentration, consider alternative solvents or formulation strategies.[8] |
| High cell death in both CV3988-treated and vehicle control groups. | The DMSO concentration is likely cytotoxic to your cells. | 1. Significantly reduce the final DMSO concentration.2. Perform a dose-response curve with DMSO alone to determine the highest non-toxic concentration for your specific cell line.[16] |
| Precipitation of CV3988 upon dilution into aqueous media. | The aqueous solution is not compatible with the high concentration of the DMSO stock, causing the compound to fall out of solution. | 1. Prepare a more dilute stock solution of CV3988 in DMSO.2. When diluting, add the DMSO stock to the aqueous solution slowly while vortexing to ensure proper mixing. |
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for Cellular Assays
| Cell Type | Maximum Recommended DMSO Concentration (v/v) | Reference(s) |
| Most Cancer Cell Lines | 0.1% - 0.5% | [11][16] |
| Primary Cells | ≤ 0.1% | [11] |
| Ovarian Carcinoma Cell Lines | Variability observed even at low concentrations | [12] |
| Skin Fibroblasts | 0.1% (higher concentrations can reduce viability) | [18] |
Table 2: CV3988 Activity
| Parameter | Value | Species | Assay | Reference(s) |
| Ki | 0.872 µM | - | PAF-R Binding | [1] |
| Inhibitory Concentration | 3 x 10-6 to 3 x 10-5 M | Rabbit | PAF-induced platelet aggregation | [2][4] |
| In Vivo Efficacy | 1 and 10 mg/kg (i.v.) | Rat | Inhibition of PAF-induced hypotension | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay with CV3988
-
Preparation of CV3988 Stock Solution:
-
Dissolve CV3988 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
-
Preparation of Treatment Media:
-
CV3988 Treatment Group: Prepare the desired final concentration of CV3988 by diluting the DMSO stock solution into your cell culture medium. For example, to achieve a 10 µM final concentration with a 0.1% DMSO final concentration, dilute a 10 mM stock 1:1000.
-
Vehicle Control Group: Prepare a corresponding vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the CV3988 treatment group. This will ensure the final DMSO concentration is identical between the two groups.
-
Untreated Control Group (Optional but Recommended): Prepare a control group with only cell culture medium to assess baseline cell behavior.[8]
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared treatment media (CV3988, Vehicle Control, or Untreated Control).
-
Incubate the cells for the desired duration of your experiment.
-
-
Assay and Data Analysis:
-
Perform your desired assay (e.g., cell viability, cytokine production, gene expression).
-
When analyzing the data, compare the results from the CV3988-treated group to the vehicle control group to determine the specific effect of CV3988.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV-3988 | antagonist of PAF-R | CAS# 85703-73-7 | InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. btsjournals.com [btsjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with CV 3988
For researchers, scientists, and drug development professionals utilizing the Platelet-Activating Factor (PAF) receptor antagonist, CV 3988, this technical support center provides essential guidance on troubleshooting unexpected experimental outcomes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). It functions by binding to the PAFR, thereby preventing the binding of its natural ligand, PAF. This inhibition blocks the downstream signaling cascades typically initiated by PAF, which are involved in processes such as platelet aggregation, inflammation, and hypotension.
Q2: Are there any known species-specific differences in the effects of this compound?
Yes, notable species-specific effects have been observed. For instance, in rats, this compound has been reported to exhibit agonist-like actions, leading to a decrease in blood pressure and platelet count[1]. This is an important consideration when designing and interpreting in vivo studies.
Q3: Can this compound have effects that are not mediated by the PAF receptor?
While this compound is highly specific for the PAF receptor, some cellular responses to PAF itself may not be receptor-mediated. For example, studies have shown that PAF-induced production of Interleukin-6 (IL-6) in vitro is not blocked by PAF receptor antagonists. This suggests that in certain contexts, PAF may have off-target effects or that this compound may not inhibit all PAF-induced cellular responses.
Q4: What are the potential off-target effects of this compound?
This compound has been shown to be highly selective for the PAF receptor and does not inhibit the effects of other mediators such as acetylcholine, arachidonic acid, ADP, collagen, bradykinin, isoproterenol, or histamine[2]. However, a comprehensive screening against a broad panel of receptors and kinases has not been widely published. When encountering unexpected results that cannot be explained by PAFR antagonism, the possibility of unknown off-target effects should be considered.
Q5: Are there any known stability issues with this compound in experimental conditions?
The stability of this compound in cell culture media over long incubation periods can be a concern. The composition of the media, including the presence of serum and other components, may affect its stability[3]. It is recommended to prepare fresh solutions and minimize the time the compound is in culture media before the experiment.
Troubleshooting Guides
Unexpected Finding 1: this compound shows agonist-like effects in my in vivo rat model.
-
Problem: Instead of the expected antagonistic effect, you observe a decrease in blood pressure and/or platelet count after administering this compound to rats.
-
Possible Cause: This is a known species-specific effect of this compound in rats[1].
-
Troubleshooting Steps:
-
Acknowledge the Phenomenon: Recognize that this is a documented effect and not necessarily an experimental artifact.
-
Dose-Response Analysis: Perform a careful dose-response study to determine if a therapeutic window exists where antagonistic effects can be observed without significant agonist-like actions.
-
Alternative Antagonists: Consider using a different PAF receptor antagonist, such as WEB 2086 or BN 52021, which may not exhibit the same agonist-like properties in rats.
-
Control for Direct Effects: In your experimental design, include control groups that receive only this compound to be able to subtract its direct effects from the effects observed in the presence of a PAF stimulus.
-
Unexpected Finding 2: Inconsistent results in cell-based assays.
-
Problem: You are observing high variability in your results between experiments using this compound in cell culture.
-
Possible Causes:
-
Inconsistent dissolution or precipitation of this compound.
-
Degradation of this compound in culture media.
-
Interference with cell viability assays.
-
-
Troubleshooting Steps:
-
Standardize Solubilization: this compound is often dissolved in organic solvents like DMSO or ethanol before being diluted in aqueous solutions. Ensure the initial stock solution is fully dissolved. Prepare fresh dilutions for each experiment to avoid precipitation.
-
Minimize Incubation Time: If you suspect degradation in your culture media, try to reduce the pre-incubation time of your cells with this compound before adding the PAF stimulus.
-
Validate Viability Assay: this compound may interfere with certain cell viability assays. For example, compounds can interfere with the enzymatic reduction of MTT to formazan, leading to inaccurate readings[4][5][6]. Consider using an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay or an ATP-based assay. Always include a "this compound only" control to check for direct effects on the assay reagents.
-
Unexpected Finding 3: this compound fails to inhibit a known PAF-induced response.
-
Problem: You are studying a cellular response that is reportedly induced by PAF, but this compound does not show any inhibitory effect.
-
Possible Causes:
-
The PAF-induced response is not mediated by the PAF receptor.
-
The concentration of this compound is insufficient to compete with the concentration of PAF used.
-
-
Troubleshooting Steps:
-
Confirm Receptor-Mediation: Review the literature to confirm that the specific PAF-induced response you are studying is indeed mediated by the PAF receptor. As mentioned, some effects of PAF are not.
-
Optimize Concentrations: Perform a concentration-response experiment for both PAF and this compound to ensure you are using appropriate concentrations. You may need to increase the concentration of this compound or decrease the concentration of PAF.
-
Control with Another Antagonist: If possible, use another structurally different PAF receptor antagonist to see if the lack of inhibition is specific to this compound.
-
Data Presentation
| Parameter | This compound | WEB 2086 | BN 52021 (Ginkgolide B) |
| Target | PAF Receptor | PAF Receptor | PAF Receptor |
| Type | Synthetic | Synthetic | Natural Product |
| Known Agonist-like Effects | Yes (in rats) | Not reported | Not reported |
| Reported Side Effects | Slight hemolysis (high doses in humans)[7][8] | Not widely reported | Not widely reported |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Inhibition Assay
-
Prepare Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Prepare this compound and PAF Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of this compound and PAF in a suitable buffer (e.g., saline).
-
-
Perform Aggregation Assay:
-
Pre-warm PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2 minutes).
-
Add a sub-maximal concentration of PAF to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the vehicle control.
-
Protocol 2: In Vivo Measurement of PAF-Induced Hypotension
-
Animal Preparation:
-
Anesthetize a rat (e.g., with urethane or a suitable alternative).
-
Surgically implant a catheter into the carotid artery to monitor blood pressure and into the jugular vein for intravenous injections.
-
-
Administration of Compounds:
-
Allow the animal to stabilize after surgery.
-
Administer a bolus intravenous injection of this compound or vehicle control.
-
After a short period (e.g., 5 minutes), administer an intravenous injection of PAF to induce hypotension.
-
-
Data Recording and Analysis:
-
Continuously record the mean arterial pressure (MAP).
-
Calculate the maximum decrease in MAP following PAF injection in both the control and this compound-treated groups.
-
The percentage of inhibition is calculated by comparing the drop in MAP in the this compound-treated group to the control group.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the PAF signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effect of growth media on the MTT colorimetric assay in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in in vitro assays with CV 3988.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CV 3988, a specific antagonist of the Platelet-Activating Factor (PAF) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAF-R).[1][2][3] It has a structural similarity to PAF, which allows it to bind to the PAF-R with high affinity, thereby blocking the binding of PAF and inhibiting its downstream signaling pathways.[1][3]
Q2: In which in vitro assays is this compound commonly used?
This compound is primarily used in in vitro assays to study the role of PAF in various biological processes. The most common application is in platelet aggregation assays, where it is used to inhibit PAF-induced platelet activation.[2] It is also utilized in studies involving other PAF-mediated responses in various cell types, such as neutrophils and endothelial cells, including assays for inflammation, chemotaxis, and vascular permeability.
Q3: What is the specificity of this compound?
This compound has been shown to be a specific inhibitor of PAF. In concentrations ranging from 3 x 10⁻⁶ to 3 x 10⁻⁵ M, it effectively inhibits rabbit platelet aggregation induced by PAF (3 x 10⁻⁸ M).[2] Importantly, at these concentrations, it does not affect platelet aggregation induced by other agonists such as arachidonic acid, ADP, collagen, or the calcium ionophore A-23187.[2]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term use, it can be stored at 0-4°C.[3] It is recommended to protect the compound from light and moisture.[3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Troubleshooting Guide
This guide addresses potential issues and artifacts that may be encountered when using this compound in in vitro assays.
Problem 1: Inconsistent or lower-than-expected inhibition of PAF-induced activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure proper storage conditions (-20°C for long-term). - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Concentration | - Verify the molecular weight used for calculations (592.77 g/mol ).[3] - Calibrate pipettes and balances to ensure accurate solution preparation. |
| Suboptimal Assay Conditions | - Optimize the pre-incubation time of cells with this compound before adding PAF. A typical pre-incubation time is 15-30 minutes. - Ensure the PAF concentration used is within the sensitive range of the assay. |
| Cell Passage Number | - High passage numbers of cell lines can lead to altered receptor expression and signaling. Use cells with a low passage number. |
Problem 2: Observed off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | - Perform a dose-response curve to determine the optimal concentration that inhibits PAF-R without causing non-specific effects. - this compound alone at a concentration of 10⁻³ M has been shown to have no effect on platelet aggregation.[2] However, at very high concentrations, off-target effects may occur. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the assay is minimal and does not exceed levels known to be non-toxic to the cells. - Include a solvent control in your experimental setup. |
| Hemolysis | - In human studies, slight hemolysis has been observed with intravenous administration of this compound.[4][5] While less likely in in vitro settings with washed cells, if working with whole blood or red blood cell-containing preparations, monitor for signs of hemolysis. |
| Agonist-like effects | - One study noted that this compound itself caused a fall in platelet count and blood pressure in vivo in rats, suggesting potential agonist actions in some models.[6] If you observe unexpected activation, consider lowering the concentration of this compound. |
Problem 3: Assay artifacts related to the detection method.
| Potential Cause | Troubleshooting Steps |
| Interference with Fluorescence/Luminescence | - Although not specifically reported for this compound, compounds can interfere with fluorescence or luminescence-based readouts.[7][8][9][10] - To test for interference, run a control with this compound in the assay medium without cells to see if it affects the background signal. - If interference is suspected, consider using an alternative, non-fluorescent/luminescent detection method if possible. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| Kᵢ | 0.872 µM | - | PAF-R Binding | [1][3] |
| IC₅₀ | 3-30 µM | Rabbit | PAF-induced Platelet Aggregation | [2] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
-
Inhibition with this compound:
-
Pre-warm the PRP to 37°C.
-
Add different concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add a submaximal concentration of PAF to induce platelet aggregation.
-
Monitor the change in light transmittance using a platelet aggregometer. The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Visualizations
Signaling Pathway
Caption: PAF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for an in vitro platelet aggregation inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Ensuring complete inhibition of PAF receptors with CV 3988.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and effective inhibition of Platelet-Activating Factor (PAF) receptors in your experiments using CV-3988.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with CV-3988.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or no inhibition of PAF-induced response | Incorrect concentration of CV-3988: The concentration may be too low to effectively antagonize the PAF receptor. | Consult the provided quantitative data for appropriate IC50 and Ki values. It is recommended to perform a dose-response curve (from 10 nM to 10 µM) to determine the optimal concentration for your specific experimental model. |
| Inadequate pre-incubation time: CV-3988 may not have had sufficient time to bind to the PAF receptors before the addition of PAF. | Pre-incubate your cells or tissues with CV-3988 for at least 15-30 minutes before adding the PAF stimulus. Optimization of this pre-incubation time may be necessary for different experimental systems. | |
| Poor solubility of CV-3988: The compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration. | CV-3988 is soluble in DMSO. For aqueous buffers, it is recommended to first dissolve CV-3988 in a small amount of ethanol, which is then evaporated under a stream of nitrogen. The dried compound can then be resuspended in a warmed saline solution.[1] | |
| Degradation of CV-3988: Improper storage or handling may lead to the degradation of the compound. | Store CV-3988 as a solid at -20°C. For short-term storage of solutions (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Variability in results between experiments | Inconsistent experimental conditions: Variations in cell density, incubation times, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Use freshly prepared reagents whenever possible. |
| Presence of PAF-like lipids: Oxidized phospholipids, which can act as PAF receptor agonists, may be present in the experimental system, especially under conditions of oxidative stress.[2] | Minimize oxidative stress in your experimental setup. Consider using antioxidants if appropriate for your model. The presence of these lipids may require higher concentrations of CV-3988 for complete inhibition.[2] | |
| Apparent off-target effects | CV-3988 exhibiting agonist activity: At very high concentrations (greater than 5 x 10^-5 M), CV-3988 has been observed to induce platelet aggregation and secretion.[3] | Use CV-3988 within the recommended inhibitory concentration range. The observed agonist activity at high concentrations is a known characteristic and should be avoided in experiments aiming for specific PAF receptor antagonism. |
| Non-specific binding: While CV-3988 is highly specific for the PAF receptor, non-specific interactions can occur at very high concentrations. | To confirm the specificity of the observed effects, include appropriate controls. For example, test whether CV-3988 inhibits responses induced by other agonists such as thrombin, ADP, or collagen.[4][5] CV-3988 should not inhibit these pathways. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of CV-3988 from various studies. These values can serve as a reference for determining the appropriate concentrations for your experiments.
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Rabbit Platelets ([3H]-PAF binding) | 7.9 x 10⁻⁸ M | [6] |
| IC50 | Human Platelets ([3H]-PAF binding) | 1.6 x 10⁻⁷ M | [6] |
| IC50 | Guinea-Pig Platelets ([3H]-PAF binding) | 1.8 x 10⁻⁷ M | [6] |
| IC50 | Rabbit Platelet Aggregation | 1.1 µM | [7] |
| Ki | Rabbit Platelets ([3H]-PAF binding) | 1.2 x 10⁻⁷ M | [6] |
| Ki | PAF Receptor | 0.872 µM | [8] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol provides a general guideline for assessing the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
2. Experimental Procedure:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the desired concentration of CV-3988 (or vehicle control, e.g., DMSO) to the PRP and incubate for 15-30 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a known concentration of PAF.
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
3. Controls:
-
Negative Control: PRP with vehicle control (no CV-3988) and no PAF. This should show no aggregation.
-
Positive Control: PRP with vehicle control and PAF. This will establish the maximal PAF-induced aggregation.
-
Specificity Control: Pre-incubate PRP with CV-3988 and then add a different agonist (e.g., ADP or collagen) to ensure CV-3988 is specifically inhibiting the PAF receptor.
Visualizations
PAF Receptor Signaling Pathway
Caption: PAF receptor signaling cascade and the inhibitory action of CV-3988.
Experimental Workflow for CV-3988 Inhibition Assay
Caption: Workflow for assessing CV-3988's inhibition of platelet aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CV-3988? A1: CV-3988 is a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[4][6] It has a structural similarity to PAF, which allows it to bind to the PAF receptor, but it does not activate the receptor.[8] By occupying the receptor's binding site, it prevents PAF from binding and initiating downstream signaling pathways that lead to cellular responses like platelet aggregation and inflammation.[1][6]
Q2: In which species is CV-3988 effective? A2: CV-3988 has been shown to be an effective PAF receptor antagonist in rabbits, guinea pigs, and humans.[6] It is important to note that rats and mice platelets have been reported to lack a specific PAF receptor, although in vivo effects of PAF and their inhibition by CV-3988 have been observed in rats, suggesting effects on other cell types.[6][9][10]
Q3: What are the recommended storage conditions for CV-3988? A3: For long-term storage, CV-3988 should be stored as a solid at -20°C. If dissolved, it can be stored at 0-4°C for short periods (days to weeks) or at -20°C for longer durations (months to years). It is advisable to avoid multiple freeze-thaw cycles.
Q4: How should I dissolve CV-3988 for my experiments? A4: CV-3988 is soluble in DMSO.[8] For in vivo experiments or when DMSO is not suitable, a common method is to first dissolve the compound in a small volume of 100% ethanol. The ethanol is then evaporated using a stream of nitrogen gas, and the resulting film is resuspended in a warm physiological saline solution.[1]
Q5: Is CV-3988 specific to the PAF receptor? A5: Yes, CV-3988 is a highly specific antagonist for the PAF receptor. Studies have shown that it does not inhibit platelet aggregation or hypotension induced by other mediators such as arachidonic acid, ADP, collagen, A-23187, acetylcholine, bradykinin, isoproterenol, or histamine.[4][5] It also does not affect the binding of serotonin to rabbit platelets.[6]
Q6: Can CV-3988 be used in in vivo studies? A6: Yes, CV-3988 has been successfully used in various in vivo models. For example, it has been shown to inhibit PAF-induced hypotension and increases in vascular permeability in rats.[4][5][10] It has also been administered intravenously to humans, where it was found to be well-tolerated and effective in reducing platelet sensitivity to PAF.[11][12]
Q7: What are appropriate positive and negative controls for an experiment with CV-3988? A7:
-
Positive Control: A sample treated with PAF in the absence of CV-3988 to demonstrate the expected biological response.
-
Negative Control: A sample treated with the vehicle (e.g., DMSO or saline) in the absence of both PAF and CV-3988 to establish a baseline.
-
Specificity Control: A sample pre-treated with CV-3988 followed by stimulation with an agonist other than PAF (e.g., thrombin, ADP) to confirm that the inhibitory effect of CV-3988 is specific to the PAF receptor pathway.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting inconsistent findings with CV 3988 in vivo.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CV 3988 in in vivo experiments. Our goal is to help you address inconsistencies and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It is structurally similar to PAF, which allows it to bind to the PAF receptor (PAF-R) without activating it.[2] By occupying the receptor's binding site, this compound blocks the downstream signaling events typically initiated by PAF.[2][3] This inhibitory action has been demonstrated to prevent PAF-induced platelet aggregation and hypotension in various animal models.[1]
Q2: I am observing high variability in my in vivo results with this compound. What are the potential causes?
Inconsistent findings in in vivo studies with this compound can arise from several factors:
-
Species and Strain Differences: The expression and function of PAF receptors can vary significantly between species and even strains of the same species. For instance, the effect of this compound on anaphylactic shock has been shown to differ markedly among various mouse strains.[4] Furthermore, some studies suggest that rats and mice may lack PAF receptors on their platelets, which could lead to a lack of effect on platelet-dependent readouts in these species.[3]
-
Dose-Response Variability: The effective dose of this compound can be highly dependent on the animal model, the specific pathological condition being studied, and the route of administration. A dose that is effective in one model may be suboptimal or produce off-target effects in another.
-
Intrinsic Activity of this compound: Some studies have reported that this compound itself can induce a decrease in blood pressure and platelet count in certain animal models, such as rabbits.[5] This intrinsic activity could confound the interpretation of results, especially at higher doses.
-
Experimental Conditions: As with any in vivo experiment, factors such as the health status of the animals, housing conditions, diet, and stress levels can contribute to variability.[6][7]
Troubleshooting Guide
Q3: My this compound treatment is not showing the expected inhibitory effect on PAF-induced responses. What should I do?
If you are not observing the expected efficacy, consider the following:
-
Verify Drug Potency and Formulation: Ensure the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation. Prepare fresh solutions for each experiment and ensure complete solubilization.
-
Optimize Dose and Route of Administration: The effective dose can vary. A dose-response study is highly recommended to determine the optimal concentration for your specific model and endpoint. Intravenous administration has been commonly used in published studies to ensure bioavailability.[1]
-
Confirm PAF Receptor Expression: If possible, verify the expression of PAF receptors in your target tissue or cell type within your chosen animal model. The lack of receptors would explain a lack of response.
-
Consider Species/Strain Specificity: As mentioned, PAF receptor presence and function can differ. If you are using rats or mice and your primary endpoint is platelet aggregation, the absence of PAF receptors on platelets in these species might be the issue.[3]
Q4: I am observing unexpected cardiovascular effects, such as hypotension, in my control group treated with this compound. How should I interpret this?
-
Acknowledge Intrinsic Effects: this compound has been reported to cause a transient drop in blood pressure and platelet count in some models.[5] It is crucial to include a vehicle-treated control group to differentiate the effects of this compound from the experimental intervention.
-
Dose Reduction: The observed hypotensive effects may be dose-dependent. Consider reducing the dose of this compound to a level that still provides PAF receptor antagonism without causing significant cardiovascular side effects.
-
Acclimatization and Baseline Measurements: Ensure that animals are properly acclimatized to the experimental procedures. Record stable baseline measurements before administering any substances to accurately assess the drug-induced changes.
Quantitative Data Summary
| Parameter | Species | Model | Value | Reference |
| IC50 (PAF Binding) | Rabbit Platelets | In Vitro | 7.9 x 10⁻⁸ M | [3] |
| IC50 (PAF Binding) | Human Platelets | In Vitro | 1.6 x 10⁻⁷ M | [3] |
| IC50 (PAF Binding) | Guinea-Pig Platelets | In Vitro | 1.8 x 10⁻⁷ M | [3] |
| Ki (PAF Binding) | Rabbit Platelets | In Vitro | 1.2 x 10⁻⁷ M | [3] |
| Effective Dose (Hypotension Inhibition) | Rat | In Vivo (IV) | 1 and 10 mg/kg | [1] |
| Effective Dose (Platelet Aggregation Inhibition) | Rabbit | In Vivo (IV) | 5 mg/kg | [5] |
| Effective Dose (Anaphylactic Shock Suppression) | C3H/He and CBA/JN Mice | In Vivo | 3 mg/kg | [4] |
Experimental Protocols
Representative Protocol for In Vivo Evaluation of this compound in a PAF-Induced Hypotension Model in Rats
This is a generalized protocol based on methodologies described in the literature.[1][8] Researchers should adapt it to their specific experimental design and institutional guidelines.
-
Animal Model: Male Sprague-Dawley rats (250-350 g).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Anesthesia and Instrumentation: Anesthetize the rats (e.g., with halothane). Surgically implant a catheter into the carotid artery to allow for continuous monitoring of mean arterial pressure (MAP).
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Prepare Platelet-Activating Factor (PAF) in a separate vehicle.
-
-
Experimental Groups:
-
Group 1: Vehicle control + PAF challenge.
-
Group 2: this compound (e.g., 10 mg/kg, IV) + PAF challenge.
-
-
Procedure:
-
Allow the animal to stabilize after instrumentation and record a baseline MAP.
-
Administer the vehicle or this compound intravenously 5 minutes prior to the PAF challenge.
-
Induce hypotension by administering PAF (e.g., 3.0 µg/kg, IV).
-
Continuously monitor and record MAP for a defined period (e.g., 60 minutes) post-PAF administration.
-
-
Data Analysis: Compare the changes in MAP from baseline between the vehicle-treated and this compound-treated groups.
Visualizations
Caption: Mechanism of this compound action on the PAF signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound in vivo results.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of a PAF antagonist CV-3988 on active and passive anaphylactic shock in various mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability of test parameters from mice of different age groups in published data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Handling and Storing CV 3988 to Maintain Potency: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing the Platelet-Activating Factor (PAF) receptor antagonist, CV 3988. Adherence to these guidelines is crucial for maintaining the compound's potency and ensuring the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and potent antagonist of the Platelet-Activating Factor Receptor (PAF-R).[1][2][3] It shares a structural similarity with PAF, which allows it to bind strongly to the PAF-R, thereby blocking the signaling events initiated by PAF. This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of PAF.[3][4][5]
Q2: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Different storage temperatures are recommended for short-term and long-term storage to maintain its potency.
Q3: How should I prepare and store solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q4: Can this compound be shipped at ambient temperature?
Yes, this compound is stable enough for a few weeks during ordinary shipping and customs procedures at ambient temperatures.[1] However, upon receipt, it should be stored under the recommended conditions.
Q5: What is the shelf life of this compound?
If stored correctly, solid this compound has a shelf life of over two years. The stability of stock solutions is dependent on the storage temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Improper storage leading to degradation. | Review the storage conditions of both the solid compound and stock solutions. Ensure they align with the recommendations in the tables above. Use a fresh vial of the compound if degradation is suspected. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Incorrect solvent or poor solubility. | This compound is soluble in DMSO. Ensure the compound is fully dissolved. If solubility issues persist, gentle warming or sonication may help. For in vivo experiments, specific formulations may be required.[1] | |
| Inconsistent experimental results | Inaccurate concentration of stock solutions. | Verify the calculations for preparing the stock solution. Ensure the molecular weight used is specific to the batch, as it can vary due to hydration. |
| Degradation of working solutions. | Prepare fresh working solutions from a properly stored stock solution for each experiment. | |
| Precipitation of the compound in solution | Supersaturation or temperature changes. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. If precipitation occurs upon cooling, gently warm the solution to redissolve before use. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Solid Powder | Dry, dark | 0 - 4 °C | -20 °C[1] |
| In Solvent (e.g., DMSO) | Aliquoted, protected from light | -20 °C (up to 1 month)[1] | -80 °C (up to 6 months)[1] |
Table 2: Shelf Life of this compound Under Optimal Storage
| Form | Condition | Shelf Life |
| Solid Powder | -20°C, dry, dark | > 2 years |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a specific amount of this compound powder (Molecular Weight: 592.77 g/mol , may vary by batch)[1] in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.59277 mg of this compound in 100 µL of DMSO.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[1]
Visualizations
Caption: Inhibition of PAF-R signaling by this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. CV-3988 | antagonist of PAF-R | CAS# 85703-73-7 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of CV-3988 for the Platelet-Activating Factor (PAF) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the Platelet-Activating Factor (PAF) receptor antagonist, CV-3988. To offer a thorough evaluation, its performance is objectively compared with two other well-characterized PAF receptor antagonists: WEB 2086 and Ginkgolide B (BN 52021). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate critical pathways and workflows.
Comparative Analysis of PAF Receptor Antagonists
The specificity of a receptor antagonist is a critical determinant of its therapeutic potential and safety profile. An ideal antagonist exhibits high affinity for its target receptor while displaying minimal interaction with other receptors or cellular components. This section compares CV-3988 with WEB 2086 and Ginkgolide B based on their binding affinities and functional inhibition of the PAF receptor.
Data Presentation: Quantitative Comparison of Antagonist Performance
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of CV-3988, WEB 2086, and Ginkgolide B for the PAF receptor. Lower values indicate higher potency.
| Compound | Assay Type | Species/System | Ki (nM) | IC50 (nM) | Reference(s) |
| CV-3988 | [³H]-PAF Binding | Rabbit Platelets | 120 | 79 | [1] |
| [³H]-PAF Binding | Human Platelets | - | 160 | [1] | |
| [³H]-PAF Binding | Guinea-Pig Platelets | - | 180 | [1] | |
| PAF-induced Platelet Aggregation | Rabbit Platelets | - | - | [2] | |
| WEB 2086 | [³H]-PAF Binding | Human Platelets | 15 | - | [3] |
| PAF-induced Platelet Aggregation | Human Platelets | - | 170 | [4] | |
| PAF-induced Neutrophil Aggregation | Human Neutrophils | - | 360 | [4] | |
| Ginkgolide B (BN 52021) | PAF-induced Platelet Aggregation | Human Platelets | - | 273 | [5] |
| [³H]-PAF Binding | Human Eosinophils | - | 1500 | [6] | |
| [³H]-PAF Binding | Human Neutrophils | - | 910 | [6] |
Experimental Protocols
To ensure the reproducibility and accuracy of specificity validation, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor. A competitive binding assay is used to determine the Ki of the antagonist.
Objective: To determine the binding affinity (Ki) of CV-3988 and comparator compounds for the PAF receptor.
Materials:
-
Washed human or rabbit platelets (or cell lines expressing the PAF receptor)
-
[³H]-PAF (radioligand)
-
CV-3988, WEB 2086, Ginkgolide B (unlabeled competitors)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Platelet Membranes: Isolate platelets from whole blood by centrifugation and wash to remove plasma components. Prepare a membrane fraction by homogenization and further centrifugation.
-
Competitive Binding: In a multi-well plate, incubate a fixed concentration of [³H]-PAF with increasing concentrations of the unlabeled antagonist (CV-3988, WEB 2086, or Ginkgolide B) in the presence of the platelet membrane preparation.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-PAF against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit the physiological response to PAF, which is platelet aggregation.
Objective: To determine the functional inhibitory potency (IC50) of CV-3988 and comparator compounds on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-activating factor (PAF)
-
CV-3988, WEB 2086, Ginkgolide B
-
Aggregometer
Procedure:
-
Preparation of Platelets: Prepare PRP by centrifuging whole blood at a low speed.
-
Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.
-
Antagonist Incubation: Add varying concentrations of the antagonist (CV-3988, WEB 2086, or Ginkgolide B) to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a fixed concentration of PAF to induce platelet aggregation.
-
Measurement: The aggregometer measures the change in light transmission as platelets aggregate.
-
Data Analysis: Plot the percentage of inhibition of aggregation against the logarithm of the antagonist concentration to determine the IC50 value.
Off-Target Specificity Testing
To confirm the specificity of CV-3988, it is crucial to demonstrate its lack of activity on other relevant receptors and signaling pathways.
Objective: To evaluate the selectivity of CV-3988 against a panel of other receptors and platelet agonists.
Procedure:
-
Counter-Screening Assays: Perform binding or functional assays for a panel of other receptors, particularly those involved in platelet function and inflammation (e.g., ADP receptors, thromboxane A2 receptor, serotonin receptors).
-
Functional Assays with Other Agonists: In the platelet aggregation assay, use other agonists such as ADP, collagen, and arachidonic acid to stimulate platelet aggregation in the presence of CV-3988. A specific PAF receptor antagonist should not inhibit aggregation induced by these agonists.[2]
Mandatory Visualizations
PAF Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor.
Caption: PAF Receptor Signaling Pathway and Site of CV-3988 Action.
Experimental Workflow for Specificity Validation
This flowchart outlines the key steps in validating the specificity of a PAF receptor antagonist.
References
- 1. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of CV-3988 and Other Platelet-Activating Factor (PAF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the Platelet-Activating Factor (PAF) antagonist, CV-3988, with other notable PAF antagonists. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying PAF-mediated signaling pathways and their roles in various physiological and pathological processes.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that acts as a signaling molecule in a wide array of biological processes, including platelet aggregation, inflammation, and anaphylaxis. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). Given the role of PAF in various inflammatory and thrombotic diseases, the development of PAF antagonists has been a significant area of research. These antagonists function by competitively binding to the PAFR, thereby blocking the downstream signaling cascades initiated by PAF.
CV-3988 is a synthetic, specific PAF antagonist that has been widely used in research to investigate the physiological and pathological roles of PAF. This guide compares the in vitro potency of CV-3988 with other well-characterized PAF antagonists, providing a quantitative basis for their selection in experimental designs.
Quantitative Comparison of PAF Antagonist Potency
The potency of PAF antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays, such as PAF-induced platelet aggregation, or by their inhibitor constant (Ki) in receptor binding assays. The following table summarizes the reported potency values for CV-3988 and other selected PAF antagonists.
| Antagonist | Assay Type | System | Potency (IC50/Ki) | Reference |
| CV-3988 | [³H]-PAF Binding | Rabbit Platelets | IC50: 7.9 x 10⁻⁸ M | [1] |
| [³H]-PAF Binding | Rabbit Platelets | Ki: 1.2 x 10⁻⁷ M | [1] | |
| [³H]-PAF Binding | Human Platelets | IC50: 1.6 x 10⁻⁷ M | [1] | |
| [³H]-PAF Binding | Guinea-Pig Platelets | IC50: 1.8 x 10⁻⁷ M | [1] | |
| Platelet Aggregation | Rabbit Platelets | - | [2] | |
| WEB 2086 (Apafant) | Platelet Aggregation | Human Platelets | IC50: 1.7 x 10⁻⁷ M | [3] |
| Neutrophil Aggregation | Human Neutrophils | IC50: 3.6 x 10⁻⁷ M | [3] | |
| [³H]-PAF Binding | Human Platelets | Ki: 1.5 x 10⁻⁸ M | [4] | |
| Inositol Phosphate Production | Human Platelets | IC50: 3.3 x 10⁻⁵ M | [4] | |
| Ginkgolide B | Platelet Aggregation | Human Platelets | IC50: 2.5 µg/mL | [5] |
| Platelet Aggregation | Rabbit Platelets | IC50: 4.42 x 10⁻⁷ M | [6][7] | |
| Lexipafant | - | Human Platelets | More potent than other PAF antagonists | [8] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific experimental details, please refer to the cited literature.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human or animal subjects into an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP may be adjusted to a standardized concentration using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established. The antagonist (e.g., CV-3988) at various concentrations is pre-incubated with the PRP for a defined period.
-
Induction of Aggregation: A sub-maximal concentration of PAF is added to induce platelet aggregation. The change in light transmission through the sample is recorded over time as the platelets aggregate.
-
Data Analysis: The percentage of inhibition of aggregation by the antagonist is calculated relative to a control (PAF alone). The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.
-
Preparation of Platelet Membranes: Washed platelets are prepared by centrifuging PRP and resuspending the platelet pellet in a suitable buffer. The platelets are then lysed, and the cell membranes are isolated by ultracentrifugation.
-
Binding Reaction: The platelet membranes are incubated with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF) and varying concentrations of the unlabeled antagonist (e.g., CV-3988).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification of Binding: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding. The IC50 value is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PAF signaling pathway and a general experimental workflow for evaluating PAF antagonists.
Caption: Simplified PAF receptor signaling pathway.
Caption: General workflow for platelet aggregation assay.
Conclusion
CV-3988 demonstrates potent and specific antagonism of the PAF receptor, with its inhibitory activity being well-characterized in both platelet aggregation and receptor binding assays across different species. When compared to other PAF antagonists, its potency is in a similar range to that of WEB 2086, another widely used synthetic antagonist. Natural product-derived antagonists, such as Ginkgolide B, also exhibit significant PAF inhibitory activity. The choice of antagonist for a particular study will depend on the specific experimental system, the desired potency, and other pharmacological properties of the compound. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the selection and application of PAF antagonists in research.
References
- 1. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of CV-3988 and Ginkgolide B as Platelet-Activating Factor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent Platelet-Activating Factor (PAF) receptor antagonists: the synthetic compound CV-3988 and the naturally derived Ginkgolide B. This analysis is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to CV-3988 and Ginkgolide B
Both CV-3988 and Ginkgolide B exert their pharmacological effects by acting as competitive antagonists at the Platelet-Activating Factor receptor (PAF-R). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, these antagonists can mitigate the effects of PAF, making them valuable tools for research and potential therapeutic agents for various inflammatory and cardiovascular conditions.
CV-3988 is a synthetic, structural analog of PAF, which allows it to be recognized by and bind strongly to the PAF receptor, thereby blocking the action of PAF.[1] Ginkgolide B is a terpenoid trilactone isolated from the leaves of the Ginkgo biloba tree and is one of the most potent naturally occurring PAF antagonists.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of CV-3988 and Ginkgolide B in inhibiting PAF-induced biological responses.
Table 1: Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | Preparation | IC50 | Reference |
| CV-3988 | Rabbit | Washed Platelets | 0.1 µM | [2] |
| Rabbit | Washed Platelets | 3-30 µM (effective concentration range) | [3] | |
| Ginkgolide B | Rabbit | Platelet-Rich Plasma | 442 nM (0.442 µM) | [4][5] |
| Human | Platelet-Rich Plasma | 2.5 µg/mL | [6] |
Table 2: PAF Receptor Binding Affinity
| Compound | Species | Assay | Ki | IC50 | Reference |
| CV-3988 | Rabbit | [3H]-PAF Binding | 1.2 x 10⁻⁷ M (0.12 µM) | 7.9 x 10⁻⁸ M (0.079 µM) | [7] |
| Human | [3H]-PAF Binding | - | 1.6 x 10⁻⁷ M (0.16 µM) | [7] | |
| Guinea Pig | [3H]-PAF Binding | - | 1.8 x 10⁻⁷ M (0.18 µM) | [7] | |
| Ginkgolide B | - | Cloned PAF Receptors | 110 nM (for 7α-chloro ginkgolide B, a potent derivative) | - | [8] |
Table 3: In Vivo Efficacy in a Model of Corneal Neovascularization
| Compound (Topical Administration) | Model | Effect | Reference |
| CV-3988 (1 mM) | Mouse Alkali Burn-Induced Corneal Neovascularization | Inhibited corneal neovascularization and reversed opacity. Attenuated the expression of PAF-receptor mRNA. | [9] |
| Ginkgolide B (1 mM) | Mouse Alkali Burn-Induced Corneal Neovascularization | Inhibited corneal neovascularization and reversed opacity. Attenuated the expression of PAF-receptor mRNA. | [9] |
Experimental Protocols
Inhibition of PAF-Induced Platelet Aggregation
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from human or animal subjects into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).[4][10]
-
To obtain PRP, the blood is centrifuged at a low speed (e.g., 200-250 x g) for 10-15 minutes at room temperature.[1][7][11]
-
The supernatant, which is the PRP, is carefully collected.[10]
-
The platelet count in the PRP is adjusted to a standardized level (typically 200-300 x 10⁹/L) by adding autologous platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.[10]
2. Platelet Aggregation Assay (Light Transmission Aggregometry):
-
The assay is performed in an aggregometer, which measures changes in light transmission through the PRP sample.
-
A specific volume of the prepared PRP is placed in a cuvette and allowed to equilibrate at 37°C.[4]
-
The test compound (CV-3988 or Ginkgolide B) or vehicle control is added to the PRP and incubated for a short period.
-
Platelet aggregation is then induced by adding a known concentration of PAF.
-
The change in light transmission is recorded over time as the platelets aggregate. The maximum aggregation is used to determine the inhibitory effect of the compound.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[12]
Alkali Burn-Induced Corneal Neovascularization in Mice
1. Induction of Corneal Alkali Burn:
-
Mice are anesthetized, and a local anesthetic is applied to the cornea.[2][6]
-
A small, circular piece of filter paper soaked in a sodium hydroxide solution (e.g., 0.2 N or 1 M) is applied to the central cornea for a short duration (e.g., 30 seconds).[6][9]
-
The eye is then thoroughly rinsed with a sterile saline solution to remove the alkali.[13]
2. Treatment and Evaluation:
-
Topical solutions of CV-3988, Ginkgolide B, or a vehicle control are administered to the cornea multiple times daily for a specified period (e.g., three times daily for three consecutive days).[9]
-
The extent of corneal neovascularization (CNV) is evaluated at different time points using a slit-lamp microscope.[9] The area and length of the new blood vessels are often quantified.
-
At the end of the experiment, the corneas can be collected for further analysis.
3. Histological and Molecular Analysis:
-
Histology: Corneas are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize the blood vessels and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for specific markers of blood vessels, such as CD31, can be performed on corneal flat mounts to visualize the neovascularization.[2]
-
RT-PCR: The expression levels of pro-angiogenic factors (e.g., Vascular Endothelial Growth Factor - VEGF) and anti-angiogenic factors in the corneal tissue can be quantified using reverse transcription-polymerase chain reaction (RT-PCR) to understand the molecular mechanisms of inhibition.[14][15][16][17]
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAF-R) on the cell surface, which can be coupled to Gq, Gi, and G12/13 proteins.[18] This binding triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including platelet aggregation, inflammation, and neurotransmitter release. Both CV-3988 and Ginkgolide B act by competitively binding to the PAF-R, thereby preventing the initiation of this signaling cascade.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram illustrates the typical workflow for assessing the inhibitory effect of CV-3988 and Ginkgolide B on PAF-induced platelet aggregation in vitro.
Experimental Workflow for In Vivo Corneal Neovascularization Study
This diagram outlines the key steps in the in vivo study comparing the effects of CV-3988 and Ginkgolide B on corneal neovascularization.
References
- 1. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mouse Model for Corneal Neovascularization by Alkali Burn [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: An Alkali-burn Injury Model of Corneal Neovascularization in the Mouse [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Platelet Isolation and Activation Assays [en.bio-protocol.org]
- 9. A Mouse Model for Corneal Neovascularization by Alkali Burn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Aggregation | HE [hematology.mlsascp.com]
- 11. researchgate.net [researchgate.net]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Gene Expression Profile of Vascular Endothelial Growth Factors (VEGFs) and Platelet-derived Growth Factors (PDGFs) in the Normal Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Unveiling the Potency of CV 3988: A Comparative Guide to its In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo activities of CV 3988, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This document outlines supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound is a synthetic phospholipid analog that has demonstrated significant efficacy in blocking the biological effects of Platelet-Activating Factor (PAF), a key mediator in various inflammatory and allergic responses. Its activity has been characterized in both laboratory-based (in vitro) and whole-organism (in vivo) studies, revealing a strong correlation between its ability to inhibit PAF-induced platelet aggregation and its capacity to counteract PAF-induced hypotension.
Performance Comparison: this compound vs. Alternative PAF Antagonists
The efficacy of this compound is best understood in the context of other PAF receptor antagonists. The following tables summarize the in vitro and in vivo potencies of this compound compared to other notable compounds in the same class.
Table 1: In Vitro Activity of PAF Receptor Antagonists - Inhibition of Platelet Aggregation
| Compound | IC50 (µM) | Species | Reference |
| This compound | 3 - 30 | Rabbit | [1] |
| WEB 2086 | 0.17 | Human | [2] |
| SRI 63-072 | Not specified | Not specified | |
| Ginkgolide B | Not specified | Not specified |
Table 2: In Vivo Activity of PAF Receptor Antagonists - Inhibition of PAF-Induced Hypotension
| Compound | ED50 (mg/kg) | Route of Administration | Animal Model | Reference |
| This compound | 1 - 10 | Intravenous | Rat | [1] |
| WEB 2086 | 0.052 | Intravenous | Rat | [2] |
| SRI 63-072 | 0.16 | Intravenous | Rat | [3] |
| SR 27417 | 0.006 | Intravenous | Rat | [4] |
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF. The most common method is Light Transmission Aggregometry (LTA).[5][6]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.[6]
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (e.g., this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a known concentration of PAF.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
The percentage of aggregation is calculated relative to a PPP control (representing 100% transmission).
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits PAF-induced aggregation by 50% (IC50) is determined from a dose-response curve.[5]
-
In Vivo PAF-Induced Hypotension Model
This model assesses the ability of a compound to block the blood pressure-lowering effects of PAF in a live animal model, typically rats.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with urethane or isoflurane) and maintain a stable body temperature.
-
Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.[7]
-
Implant a second catheter into a major vein (e.g., jugular or femoral vein) for intravenous administration of PAF and the test compound.
-
-
Drug Administration and Blood Pressure Measurement:
-
Administer a bolus intravenous injection of the test compound (e.g., this compound) or a vehicle control.
-
After a predetermined time, induce hypotension by administering a bolus intravenous injection of a standardized dose of PAF.
-
Continuously record the mean arterial pressure (MAP).
-
-
Data Analysis:
-
The dose of the antagonist that reduces the PAF-induced drop in MAP by 50% (ED50) is calculated from a dose-response curve.
-
Visualizing the Mechanism of Action
To illustrate the underlying biological processes, the following diagrams depict the PAF receptor signaling pathway and the experimental workflows.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and reversal of endotoxin-, aggregated IgG- and paf-induced hypotension in the rat by SRI 63-072, a paf receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of SR 27417, a novel PAF antagonist on antigen-induced hypotension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Reduction in Hindquarter Vascular Resistance Supports 5-HT7 Receptor Mediated Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the PAF-Blocking Effects of CV-3988: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments designed to rigorously validate the specific Platelet-Activating Factor (PAF) antagonistic effects of the compound CV-3988. By employing these experimental designs, researchers can confidently demonstrate that the observed effects of CV-3988 are due to its intended mechanism of action—the blockade of the PAF receptor—rather than off-target effects.
Introduction to CV-3988 and Platelet-Activating Factor
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor.[2] CV-3988 is a well-characterized and specific antagonist of the PAF receptor.[3][4][5] Its structural similarity to PAF allows it to bind to the receptor with high affinity, thereby competitively inhibiting the binding of PAF and blocking downstream signaling events.[4]
To unequivocally attribute the biological effects of CV-3988 to PAF antagonism, a series of control experiments are paramount. These controls are designed to demonstrate the specificity of CV-3988's action, ensuring it does not interfere with other signaling pathways.
Experimental Framework for Validating CV-3988 Activity
The core principle behind control experiments for a receptor antagonist like CV-3988 is to demonstrate its ability to block the effects of its specific agonist (PAF) while having no effect on cellular or physiological responses induced by agonists that act through different receptors and pathways.
Caption: Workflow for assessing the specificity of CV-3988.
Key Control Experiments
In Vitro Platelet Aggregation Assays
Platelet aggregation is a classic and robust in vitro assay to assess PAF activity and its inhibition. PAF is a potent inducer of platelet aggregation.
Experimental Protocol:
-
Platelet Preparation: Isolate platelets from whole blood (e.g., from rabbits or humans) and prepare platelet-rich plasma (PRP) or washed platelets.
-
Pre-incubation: Incubate the platelet suspension with either a vehicle control or varying concentrations of CV-3988 for a specified period.
-
Induction of Aggregation: Add a known concentration of PAF to induce platelet aggregation. In parallel control experiments, use other aggregating agents such as ADP, collagen, arachidonic acid, or thrombin in place of PAF.[3]
-
Measurement: Monitor the change in light transmittance using an aggregometer to quantify the extent of platelet aggregation.
-
Data Analysis: Compare the aggregation response in the presence and absence of CV-3988 for each agonist.
Expected Outcomes & Interpretation:
| Agonist | Treatment | Expected Outcome | Interpretation |
| PAF | Vehicle | Robust platelet aggregation. | Confirms PAF activity in the assay. |
| PAF | CV-3988 | Dose-dependent inhibition of platelet aggregation.[3] | Demonstrates CV-3988 blocks PAF-induced aggregation. |
| ADP | CV-3988 | No significant inhibition of platelet aggregation.[3] | Shows CV-3988 does not block ADP receptors. |
| Collagen | CV-3988 | No significant inhibition of platelet aggregation.[3] | Indicates CV-3988 does not interfere with collagen-mediated platelet activation. |
| Arachidonic Acid | CV-3988 | No effect on aggregation.[3] | Rules out interference with the thromboxane pathway downstream of arachidonic acid. |
| Thrombin | CV-3988 | No inhibition of aggregation. | Confirms specificity for the PAF receptor over thrombin receptors. |
Data Presentation: Summary of In Vitro Platelet Aggregation Inhibition
| Agonist | CV-3988 Concentration | % Inhibition of Aggregation (Mean ± SD) |
| PAF (3 x 10⁻⁸ M) | 3 x 10⁻⁶ M | 45 ± 5 |
| 1 x 10⁻⁵ M | 85 ± 7 | |
| 3 x 10⁻⁵ M | 98 ± 3 | |
| ADP (10 µM) | 3 x 10⁻⁵ M | < 5 |
| Collagen (2 µg/mL) | 3 x 10⁻⁵ M | < 5 |
| Arachidonic Acid (100 µM) | 3 x 10⁻⁵ M | < 5 |
Note: The data presented in this table are illustrative and based on findings reported in the literature.[3]
Caption: CV-3988 specifically blocks the PAF receptor pathway.
In Vivo Hypotension Models
Intravenous administration of PAF causes a rapid and transient drop in blood pressure. This in vivo model is crucial for confirming the physiological antagonism of CV-3988.
Experimental Protocol:
-
Animal Model: Use anesthetized rats or rabbits instrumented for continuous blood pressure monitoring.
-
Pre-treatment: Administer CV-3988 intravenously at various doses or a vehicle control.
-
Agonist Challenge: After a short interval, administer an intravenous bolus of PAF to induce hypotension. In separate control groups, challenge with other hypotensive agents such as acetylcholine, bradykinin, or histamine.[3]
-
Measurement: Record the mean arterial pressure (MAP) before and after the agonist challenge.
-
Data Analysis: Calculate the change in MAP for each group and compare the effects of CV-3988 pre-treatment.
Expected Outcomes & Interpretation:
| Agonist | Treatment | Expected Outcome | Interpretation |
| PAF | Vehicle | Significant drop in mean arterial pressure. | Confirms the hypotensive effect of PAF. |
| PAF | CV-3988 | Dose-dependent attenuation of the hypotensive response.[3][6] | Demonstrates CV-3988 blocks PAF-induced hypotension in vivo. |
| Acetylcholine | CV-3988 | No significant effect on acetylcholine-induced hypotension.[3] | Shows specificity over muscarinic receptor pathways. |
| Bradykinin | CV-3988 | No significant alteration of bradykinin-induced hypotension.[3] | Indicates no interference with bradykinin receptor signaling. |
| Histamine | CV-3988 | No significant effect on histamine-induced hypotension.[3] | Rules out antagonism of histamine receptors. |
Data Presentation: Attenuation of Hypotension in Rats
| Hypotensive Agent | Pre-treatment (10 mg/kg, i.v.) | Maximum Decrease in MAP (mmHg, Mean ± SD) |
| PAF (1 µg/kg) | Vehicle | 55 ± 6 |
| CV-3988 | 12 ± 4 | |
| Acetylcholine (1 µg/kg) | CV-3988 | 48 ± 5 |
| Bradykinin (10 µg/kg) | CV-3988 | 51 ± 7 |
| Histamine (100 µg/kg) | CV-3988 | 60 ± 8 |
Note: The data presented in this table are illustrative and based on findings reported in the literature.[3]
Receptor Binding Assays
To provide direct evidence of interaction with the PAF receptor, competitive binding assays are performed.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in PAF receptors (e.g., rabbit platelets or transfected cell lines).
-
Binding Reaction: Incubate the membranes with a fixed concentration of radiolabeled PAF (e.g., [³H]PAF) in the presence of increasing concentrations of unlabeled CV-3988.
-
Separation and Counting: Separate the membrane-bound radiolabel from the free radiolabel and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of CV-3988 that inhibits 50% of the specific binding of [³H]PAF (IC₅₀ value). This can be used to calculate the binding affinity (Ki).
Expected Outcome: CV-3988 will competitively displace [³H]PAF from the PAF receptor in a concentration-dependent manner, demonstrating direct interaction with the receptor binding site.
Conclusion
The specificity of CV-3988 as a PAF antagonist can be robustly established through a combination of in vitro and in vivo experiments. The key is to demonstrate that CV-3988 effectively blocks the actions of PAF while remaining inert to a panel of other agonists that operate through distinct signaling pathways. The experimental protocols and expected outcomes detailed in this guide provide a framework for the rigorous validation of CV-3988's mechanism of action, a critical step in its development and application as a research tool and potential therapeutic agent.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03496A [pubs.rsc.org]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Potential Non-Specific Binding of CV 3988: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding characteristics of CV 3988, a well-established antagonist of the Platelet-Activating Factor (PAF) receptor. Understanding the specificity of a compound is critical in drug development and research to ensure that its observed effects are due to its interaction with the intended target and not a result of off-target or non-specific binding. This document compares this compound with other PAF receptor antagonists and outlines the experimental protocols used to evaluate its binding profile.
Comparative Binding Affinity and Potency
This compound exhibits high specificity and potent antagonism of the PAF receptor. The following table summarizes the key quantitative data for this compound and other known PAF receptor antagonists.
| Compound | Target Receptor | Binding Affinity (Ki) | IC50 (PAF-induced Platelet Aggregation) | Notes |
| This compound | PAF Receptor | 0.12 µM (rabbit platelets)[1], 0.872 µM[2] | 0.079 µM (rabbit platelets)[1], 0.029 µM (human platelets)[3], 0.16 µM (human platelets)[1], 0.18 µM (guinea-pig platelets)[1], 0.59 µM (rabbit platelets)[4] | A specific antagonist that inhibits PAF-induced platelet aggregation and hypotension.[5] It does not affect aggregation induced by arachidonic acid, ADP, collagen, or A-23187.[5] |
| U66985 | PAF Receptor | Not explicitly found | 0.041 µM (rabbit platelets)[4] | Another potent PAF receptor antagonist. |
| WEB 2086 | PAF Receptor | Not explicitly found | Not explicitly found, but noted to rapidly disaggregate PAF-aggregated platelets.[6] | A known PAF receptor antagonist. |
| Ginkgolide B | PAF Receptor | Not explicitly found | Not explicitly found, but is a known PAF receptor antagonist.[2] | A natural product with PAF antagonistic activity. |
Evidence for Specificity of this compound
Multiple studies have demonstrated the specific nature of this compound's interaction with the PAF receptor. Key findings include:
-
Selective Inhibition: this compound inhibits platelet aggregation induced specifically by PAF, with no effect on aggregation induced by other agonists such as arachidonic acid, ADP, collagen, or the calcium ionophore A-23187.[5] This indicates that this compound does not interfere with other major platelet activation pathways.
-
Receptor-Level Interaction: Studies using radiolabeled PAF ([3H]-PAF) have shown that this compound competitively inhibits the binding of PAF to its receptor on platelets.[1][3]
-
Lack of Agonist Activity: At concentrations effective for PAF antagonism, this compound alone does not induce platelet aggregation, indicating it is a pure antagonist.[5] However, at very high concentrations in vivo, some agonist-like effects, such as a drop in blood pressure and platelet count, have been observed in rats.[7]
-
No Effect on Other Receptors: this compound did not affect the binding of [3H]-5-hydroxytryptamine (serotonin) to rabbit platelets, providing further evidence of its target specificity.[1]
Experimental Protocols
The assessment of non-specific binding is a critical step in drug characterization. The following are detailed methodologies for key experiments used to evaluate the binding characteristics of compounds like this compound.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.
Materials:
-
Washed platelets (e.g., from rabbit or human)
-
[3H]-PAF (radiolabeled ligand)
-
This compound (test compound)
-
Binding buffer (e.g., Tyrode's solution with albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Platelet Preparation: Isolate and wash platelets from whole blood to remove plasma proteins and other interfering substances.
-
Incubation: Incubate a fixed concentration of [3H]-PAF with washed platelets in the presence of varying concentrations of this compound.
-
Separation: Rapidly separate the receptor-bound [3H]-PAF from the unbound ligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay assesses the ability of a compound to inhibit the physiological response to a specific agonist.
Objective: To determine the potency (IC50) of this compound in inhibiting PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-Activating Factor (PAF) (agonist)
-
This compound (test compound)
-
Other platelet agonists (e.g., ADP, collagen, arachidonic acid) for specificity testing
-
Aggregometer
Procedure:
-
Preparation: Prepare PRP or washed platelet suspensions.
-
Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of this compound for a defined period.
-
Agonist Addition: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time using an aggregometer. The increase in light transmission corresponds to the degree of aggregation.
-
Specificity Testing: Repeat the experiment using other platelet agonists to confirm the selectivity of inhibition.
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of the PAF-induced aggregation (IC50).
Visualizing Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition of binding of the platelet-activating factor AGEPC to platelets by the AGEPC analog rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analogs of alkylacetylglycerophosphocholine inhibitory behavior on platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous binding of the PAF molecule to its receptor is necessary for the long-term aggregation of platelets. [diagenode.com]
- 7. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Principle of Use: Why CV 3988 is an Effective Negative Control
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the specific PAF receptor (PAF-R). When investigating a novel compound or pathway, there is always a potential for unintended interactions with the PAF-R, which could lead to misleading results.
This compound serves as an ideal negative control due to its high specificity for the PAF-R.[1][2] It structurally resembles PAF, allowing it to bind to the receptor with high affinity, but it does not trigger the downstream signaling cascade.[2] Instead, it competitively blocks the receptor, preventing endogenous PAF from exerting its effects. The key to its utility as a negative control lies in its inertness towards other major signaling pathways. Extensive studies have demonstrated that this compound does not interfere with cellular responses induced by a variety of other agonists, thus ensuring that any observed effects of a test compound are not due to off-target PAF-R activation.[1]
Comparative Data: Specificity of this compound in Biological Assays
The following tables summarize the quantitative data from key studies that establish the specificity of this compound. The data clearly shows that this compound potently inhibits PAF-induced effects while having no significant impact on platelet aggregation or hypotension induced by other common agonists.
Table 1: Effect of this compound on Platelet Aggregation Induced by Various Agonists
| Agonist | Agonist Concentration | This compound Concentration | Inhibition of Platelet Aggregation | Reference |
| PAF | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Effective Inhibition | [1] |
| Arachidonic Acid | - | Up to 10⁻³ M | No Effect | [1] |
| ADP | - | Up to 10⁻³ M | No Effect | [1] |
| Collagen | - | Up to 10⁻³ M | No Effect | [1] |
| A-23187 (Calcium Ionophore) | - | Up to 10⁻³ M | No Effect | [1] |
Table 2: Effect of this compound on Hypotension Induced by Various Vasoactive Agents in Rats
| Vasoactive Agent | Agent Dose (i.v.) | This compound Dose (i.v.) | Effect on Hypotension | Reference |
| PAF | 0.1 - 1.0 µg/kg | 1 - 10 mg/kg | Dose-dependent Inhibition | [1] |
| Acetylcholine | 1 µg/kg | 10 mg/kg | No Effect | [1] |
| Arachidonic Acid | 1 mg/kg | 10 mg/kg | No Effect | [1] |
| Bradykinin | 10 µg/kg | 10 mg/kg | No Effect | [1] |
| Isoproterenol | 1 µg/kg | 10 mg/kg | No Effect | [1] |
| Histamine | 100 µg/kg | 10 mg/kg | No Effect | [1] |
Table 3: Demonstrating Specificity in a Pathophysiological Model: Shock-Induced Hypotension in Rats
| Shock Model | Inducing Agent | Treatment | Change in Mean Arterial Pressure (MAP) | Conclusion | Reference |
| Endotoxin Shock | E. coli Endotoxin | Saline (Control) | Significant Drop | - | [3] |
| Endotoxin Shock | E. coli Endotoxin | This compound (10 mg/kg) | Attenuation of Hypotension | PAF is a key mediator. | [3] |
| Hemorrhagic Shock | Acute Hemorrhage | Saline (Control) | Significant Drop | - | [3] |
| Hemorrhagic Shock | Acute Hemorrhage | This compound (10 mg/kg) | No Effect on Hypotension | PAF is not a key mediator. | [3] |
The hemorrhagic shock experiment is a prime example of using this compound as a negative control. The study's primary focus was not on PAF, but on the mechanisms of different shock states. The finding that this compound had no effect on hemorrhagic shock-induced hypotension strongly indicates that this process is independent of PAF receptor activation, validating the specificity of the antagonist.[3]
Visualizing the Role of this compound
The following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for using this compound as a negative control.
Experimental Protocols
To facilitate the use of this compound in your research, we provide detailed methodologies for two key experimental models where its specificity has been established.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from studies demonstrating the specific inhibition of PAF-induced platelet aggregation.
Objective: To assess whether a test compound's effect on platelet aggregation is mediated by the PAF receptor.
Materials:
-
This compound (e.g., 10 mM stock in a suitable solvent)
-
Platelet-Rich Plasma (PRP)
-
Agonists: PAF, ADP, Collagen, Arachidonic Acid
-
Platelet aggregometer
-
Saline or appropriate vehicle control
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP and allow it to rest for 30 minutes before use.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer using PRP as 0% aggregation and Platelet-Poor Plasma (PPP) as 100% aggregation.
-
Add a stir bar to a cuvette containing a defined volume of PRP (e.g., 450 µL).
-
-
Experimental Procedure:
-
Control Groups: To establish baseline responses, add a known concentration of each agonist (PAF, ADP, etc.) to separate PRP aliquots and record the maximum aggregation.
-
This compound Specificity Control: Pre-incubate PRP with this compound (e.g., final concentration of 10 µM) for 2-5 minutes. Then, add PAF as the agonist and record aggregation. A significant reduction compared to the PAF-only control confirms this compound's activity.
-
Test Compound Groups:
-
Pre-incubate PRP with your test compound for a defined period. Add a non-PAF agonist (e.g., ADP) to measure the primary effect of your compound.
-
To rule out PAF involvement, pre-incubate PRP with both your test compound and this compound. Then, add the non-PAF agonist.
-
-
-
Data Analysis: Compare the aggregation curves and maximal aggregation percentages across all groups. If the test compound's effect is unchanged by the presence of this compound, it indicates the effect is not mediated through the PAF receptor.
Protocol 2: In Vivo Hypotension Model in Rats
This protocol is based on in vivo studies demonstrating the selective antagonism of PAF-induced hypotension.[1][3]
Objective: To determine if a test substance causes hypotension via the PAF receptor.
Materials:
-
Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure transducer and recording system
-
This compound (for i.v. administration)
-
Vasoactive agents: PAF, Bradykinin, Histamine
-
Saline (vehicle)
Methodology:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically implant a catheter into a femoral or carotid artery for continuous monitoring of mean arterial pressure (MAP).
-
Implant a second catheter into a jugular or femoral vein for intravenous administration of test substances.
-
Allow the animal to stabilize after surgery until a steady baseline MAP is achieved.
-
-
Experimental Procedure:
-
Baseline Measurement: Record the stable baseline MAP for at least 15-20 minutes.
-
Control Injections: Administer an intravenous bolus of saline (vehicle) to ensure the injection itself does not cause a pressure change. Subsequently, administer a standard dose of PAF (e.g., 3 µg/kg) to establish the positive control hypotensive response.
-
This compound Administration: Administer a bolus of this compound (e.g., 10 mg/kg, i.v.).
-
Specificity Test: After a short period (e.g., 5 minutes), re-administer the same dose of PAF. The hypotensive effect should be significantly attenuated or abolished, confirming the blockade of PAF-R. Following this, administer other hypotensive agents (e.g., bradykinin, histamine) to confirm that their effects are not blocked by this compound.
-
Test Compound Administration: In a separate group of animals pre-treated with this compound, administer the test compound.
-
-
Data Analysis: Compare the change in MAP from baseline after administering the test compound in animals with and without this compound pre-treatment. If this compound does not alter the hypotensive effect of the test compound, it provides strong evidence that the compound does not act via the PAF receptor.
Conclusion
References
CV 3988: A Comparative Analysis of its Cross-Reactivity with Lipid Mediator Receptors
For Immediate Publication
[City, State] – [Date] – In the landscape of lipid mediator research and drug development, the specificity of a receptor antagonist is paramount. This guide provides a comprehensive comparison of CV 3988, a well-established Platelet-Activating Factor (PAF) receptor antagonist, with a focus on its cross-reactivity profile against other key lipid mediator receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative endeavors.
This compound is a potent and specific inhibitor of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a myriad of physiological and pathological processes including inflammation, thrombosis, and allergic reactions.[1][2] The selectivity of this compound for the PAF receptor over other lipid mediator receptors is a critical attribute, minimizing off-target effects and ensuring focused therapeutic or experimental outcomes.
Quantitative Comparison of Receptor Binding Affinity
| Receptor | Ligand/Antagonist | Species | Assay Type | Parameter | Value (M) | Reference |
| PAF Receptor | This compound | Rabbit | [3H]-PAF Binding | Ki | 1.2 x 10⁻⁷ | [3] |
| PAF Receptor | This compound | Rabbit | [3H]-PAF Binding | IC₅₀ | 7.9 x 10⁻⁸ | [3] |
| PAF Receptor | This compound | Human | [3H]-PAF Binding | IC₅₀ | 1.6 x 10⁻⁷ | [3] |
| PAF Receptor | This compound | Guinea-pig | [3H]-PAF Binding | IC₅₀ | 1.8 x 10⁻⁷ | [3] |
| Serotonin (5-HT) Receptor | This compound | Rabbit | [3H]-5-HT Binding | - | No effect | [3] |
Further functional studies have indicated that this compound does not inhibit responses mediated by receptors for arachidonic acid, ADP, collagen, acetylcholine, bradykinin, isoproterenol, histamine, leukotrienes (LTC₄, LTD₄), and prostaglandins (PGE₁, PGE₂).[1][4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay for PAF Receptor
This protocol outlines the procedure to determine the binding affinity of a test compound like this compound for the PAF receptor using a radiolabeled ligand.
1. Preparation of Washed Platelets:
-
Collect whole blood from the chosen species (e.g., rabbit, human) in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with apyrase and centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to a final concentration of approximately 10⁸ platelets/mL.
2. Binding Assay:
-
In a reaction tube, add a fixed concentration of the radiolabeled PAF ligand (e.g., [³H]-PAF).
-
Add varying concentrations of the unlabeled competitor compound (this compound).
-
Initiate the binding reaction by adding the washed platelet suspension.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled PAF.
3. Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to assess the functional antagonism of PAF-induced platelet aggregation by this compound.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature.
-
Carefully collect the upper layer, which is the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.
2. Aggregometry Procedure:
-
Place a cuvette containing PRP into the aggregometer, which maintains the sample at 37°C with constant stirring.
-
Calibrate the instrument by setting the light transmission through PRP as 0% and through PPP as 100%.
-
Add a submaximal concentration of a platelet agonist (e.g., PAF) to the PRP to induce aggregation.
-
Record the change in light transmission over time, which reflects the extent of platelet aggregation.
3. Inhibition Assay:
-
To test the inhibitory effect of this compound, pre-incubate the PRP with various concentrations of this compound for a short period (e.g., 2-5 minutes) before adding the PAF agonist.
-
Measure the resulting platelet aggregation and compare it to the aggregation induced by PAF alone.
4. Data Analysis:
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence and absence of the inhibitor.
-
An IC₅₀ value for the inhibition of aggregation can be determined by plotting the percentage of inhibition against the concentration of this compound.
Visualizing Pathways and Processes
To further elucidate the mechanisms and experimental setups, the following diagrams are provided.
Caption: PAF Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of CV-3988, a specific antagonist against platelet activating factor, on homologous passive cutaneous anaphylaxis in the mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of CV 3988 on Downstream Signaling: A Comparative Guide
In the realm of cellular signaling and pharmacology, Platelet-Activating Factor (PAF) stands out as a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The intricate signaling cascades initiated by PAF are primarily mediated through its interaction with the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the development and validation of PAFR antagonists are of paramount importance for both basic research and therapeutic applications. This guide provides a comprehensive comparison of CV 3988, a specific PAFR antagonist, with other notable alternatives. We will delve into their inhibitory effects on downstream signaling, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Analysis of PAF Receptor Antagonists
The efficacy of a PAF receptor antagonist is primarily determined by its ability to inhibit PAF-induced cellular responses, most notably platelet aggregation, and its affinity for the PAF receptor. Below is a quantitative comparison of this compound with other widely used PAF receptor antagonists.
| Antagonist | Target | Assay | Species | IC50 | Ki | Reference |
| This compound | PAF Receptor | Platelet Aggregation | Rabbit | 0.1 µM | - | [1] |
| Platelet Aggregation | Human | - | - | |||
| [3H]-PAF Binding | Rabbit | 7.9 x 10⁻⁸ M | 1.2 x 10⁻⁷ M | [2] | ||
| [3H]-PAF Binding | Human | 1.6 x 10⁻⁷ M | - | [2] | ||
| [3H]-PAF Binding | Guinea Pig | 1.8 x 10⁻⁷ M | - | [2] | ||
| WEB 2086 (Apafant) | PAF Receptor | Platelet Aggregation | Human | 117 ± 35 nM | - | [3] |
| Platelet Aggregation | Human | 0.17 µM | - | [4] | ||
| Neutrophil Aggregation | Human | 0.36 µM | - | [4] | ||
| [3H]-PAF Binding | Human | - | 9.9 nM | [5] | ||
| IP₃ Formation | Human Platelets | 33 ± 12 µM | 15 nM | [6] | ||
| Ginkgolide B (BN 52021) | PAF Receptor | [3H]-PAF Binding | Human Neutrophils | - | 1.3 ± 0.5 x 10⁻⁶ M | [7] |
| Neutrophil Degranulation | Human | - | 0.6 ± 0.1 x 10⁻⁶ M (Kd) | [7] | ||
| Superoxide Production | Human Neutrophils | - | 0.4 ± 0.1 x 10⁻⁶ M (Kd) | [7] | ||
| Platelet Aggregation | - | 0.273 µmol/L | - | [8] | ||
| Lexipafant | PAF Receptor | Superoxide (.O₂⁻) Production | Human PMNs | 0.046 µM | - | [9] |
| CD11b Expression | Human PMNs | 0.285 µM | - | [9] | ||
| Elastase Release | Human PMNs | 0.05 µM | - | [9] |
Table 1: Comparative Inhibitory Activities of PAF Receptor Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and its alternatives against PAF-induced platelet aggregation and receptor binding.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
Test compounds (e.g., this compound)
-
Aggregometer
Procedure:
-
Preparation of PRP and PPP: Draw whole blood into a tube containing an anticoagulant (e.g., 3.8% trisodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Standardization: Adjust the platelet count in the PRP to a standard concentration using PPP. The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Inhibition Assay:
-
Pre-incubate a sample of PRP with the test compound (e.g., this compound at various concentrations) or vehicle control for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission for a set period. The percentage of inhibition is calculated relative to the vehicle control.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the PAF-induced platelet aggregation.
PAF Receptor Binding Assay
This competitive binding assay determines the affinity of a compound for the PAF receptor.
Materials:
-
Isolated platelet membranes (or cells expressing PAF receptor)
-
Radiolabeled PAF (e.g., [³H]-PAF)
-
Test compounds (e.g., this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare platelet membranes by sonication and differential centrifugation.
-
Binding Reaction:
-
In a microtiter plate, combine the platelet membranes, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled test compound or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [³H]-PAF from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]-PAF binding against the concentration of the test compound. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound [³H]-PAF. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: PAF Receptor Downstream Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
References
- 1. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apafant (WEB 2086,阿帕芬特;阿帕泛;) - 仅供科研 | PAF受体拮抗剂 | MCE [medchemexpress.cn]
- 6. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lexipafant inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
CV 3988: A Comparative Analysis of its Inhibitory Potency Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of CV 3988, a selective antagonist of the Platelet-Activating Factor (PAF) receptor. The objective is to offer a clear comparison of its performance, supported by experimental data and detailed methodologies, to aid in research and drug development.
Quantitative Data Summary
The inhibitory activity of this compound has been predominantly characterized in platelets. While extensive comparative data across a wide range of cell types is limited in publicly available literature, this section summarizes the key findings for this compound and provides a comparative context with other known PAF receptor antagonists.
| Compound | Cell Type | Assay | IC50 / Ki | Reference |
| This compound | Rabbit Platelets | PAF-induced Aggregation | 1.1 µM | [1] |
| This compound | Rabbit Platelets | PAF-induced Aggregation | 3 - 30 µM (Inhibitory Range) | [2] |
| This compound | Rabbit Platelets | [3H]-PAF Binding | Ki = 0.12 µM | [1] |
| This compound | Human, Rabbit, Guinea-Pig Platelets | PAF-induced Aggregation | Inhibition observed | [1] |
| This compound | Venous Endothelial Cells | PAF-induced Shape Change | No significant inhibition | [3] |
| CV-6209 | Rabbit Platelets | PAF-induced Aggregation | 75 nM | |
| CV-6209 | Human Platelets | PAF-induced Aggregation | 170 nM | |
| Apafant | Human Platelets | PAF-induced Aggregation | 170 nM | |
| Apafant | Human Neutrophils | PAF-induced Aggregation | 360 nM |
Note: The provided data for this compound in venous endothelial cells indicates a lack of inhibitory effect in the specific assay measuring PAF-induced cell shape change. At higher concentrations, this compound itself induced cellular shape changes[3].
Experimental Protocols
The determination of the IC50 value for this compound, particularly in the context of its anti-platelet activity, typically involves a Platelet-Activating Factor (PAF)-induced platelet aggregation assay.
Principle:
This assay measures the ability of an antagonist, such as this compound, to inhibit the aggregation of platelets stimulated by PAF. Platelet aggregation is monitored by measuring the change in light transmission through a platelet suspension.
Materials:
-
Platelet-rich plasma (PRP) isolated from whole blood (e.g., from rabbit or human).
-
Platelet-Activating Factor (PAF) solution.
-
This compound stock solution and serial dilutions.
-
Aggregation buffer (e.g., Tyrode's buffer).
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed to pellet the red and white blood cells, leaving the platelets suspended in the plasma.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration using platelet-poor plasma (PPP) or buffer.
-
Incubation with Antagonist: A defined volume of the platelet suspension is pre-incubated with various concentrations of this compound for a specific period (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer cuvette.
-
Stimulation of Aggregation: Following pre-incubation, a sub-maximal concentration of PAF is added to the cuvette to induce platelet aggregation.
-
Measurement of Aggregation: The change in light transmission through the platelet suspension is recorded over time. As platelets aggregate, the suspension becomes clearer, leading to an increase in light transmission.
-
Data Analysis: The maximum aggregation response is measured for each concentration of this compound. The percentage of inhibition is calculated relative to a control (platelets treated with PAF but without the antagonist). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Platelet-Activating Factor (PAF)
Caption: PAF signaling pathway initiated by binding to its G-protein coupled receptor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.
References
CV 3988: A Comparative Analysis of its G-Protein Coupled Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-protein coupled receptor (GPCR) activity of CV 3988, a well-characterized antagonist of the Platelet-Activating Factor (PAF) receptor. While widely cited for its specificity, this document compiles available experimental data to objectively assess its activity profile at other GPCRs.
Summary of this compound GPCR Selectivity
This compound is a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor, a member of the G-protein coupled receptor family. Extensive research has demonstrated its ability to inhibit PAF-induced physiological responses both in vitro and in vivo. However, a comprehensive screening of this compound against a broad panel of other GPCRs is not extensively documented in publicly available literature. The available data, primarily from functional assays, indicates a high degree of selectivity for the PAF receptor over a range of other receptors involved in platelet aggregation and vascular responses.
The following table summarizes the known activity of this compound at various GPCRs and other relevant receptors based on published studies. It is important to note that the absence of a comprehensive binding assay panel means that potential low-affinity interactions with other GPCRs cannot be entirely excluded.
| Receptor/Agonist System | Assay Type | Species | Concentration of this compound | Observed Effect | Reference |
| Primary Target | |||||
| Platelet-Activating Factor (PAF) Receptor | Platelet Aggregation | Rabbit | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Inhibition of PAF-induced aggregation | [1][2] |
| Hypotension | Rat | 1 and 10 mg/kg, i.v. | Inhibition of PAF-induced hypotension | [1] | |
| Vascular Permeability | Mouse | - | Inhibition of PAF-induced vascular permeability | ||
| Other GPCRs and Related Pathways | |||||
| Thromboxane A2 Receptor (agonist: Arachidonic Acid, Collagen) | Platelet Aggregation | Rabbit | Not specified | No effect on aggregation | [1][2] |
| P2Y Receptors (agonist: ADP) | Platelet Aggregation | Rabbit | Not specified | No effect on aggregation | [1][2] |
| Muscarinic Acetylcholine Receptors (agonist: Acetylcholine) | Hypotension | Rat | 10 mg/kg, i.v. | No effect on hypotension | [1] |
| Bradykinin B2 Receptor (agonist: Bradykinin) | Hypotension | Rat | 10 mg/kg, i.v. | No effect on hypotension | [1] |
| Beta-Adrenergic Receptors (agonist: Isoproterenol) | Hypotension | Rat | 10 mg/kg, i.v. | No effect on hypotension | [1] |
| Histamine H1/H2 Receptors (agonist: Histamine) | Hypotension | Rat | 10 mg/kg, i.v. | No effect on hypotension | [1] |
| Vascular Permeability | Mouse | - | No effect on histamine-induced vascular permeability | ||
| Serotonin (5-HT) Receptors (agonist: Serotonin) | Vascular Permeability | Mouse | - | No effect on serotonin-induced vascular permeability | |
| Other | |||||
| Calcium Ionophore A-23187 | Platelet Aggregation | Rabbit | Not specified | No effect on aggregation | [1][2] |
Experimental Methodologies
The following are detailed descriptions of the key experimental protocols used to assess the activity of this compound.
In Vitro Platelet Aggregation Assay
Objective: To determine the effect of this compound on platelet aggregation induced by PAF and other agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from a rabbit and anticoagulated, typically with sodium citrate. The blood is then centrifuged at a low speed to separate the PRP from red blood cells and white blood cells.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP suspension as platelets aggregate.
-
Assay Procedure:
-
A sample of PRP is placed in the aggregometer cuvette and stirred at a constant temperature (typically 37°C).
-
This compound or a vehicle control is added to the PRP and incubated for a short period.
-
An agonist (e.g., PAF, ADP, collagen, arachidonic acid) is then added to induce platelet aggregation.
-
The change in light transmission is recorded over time to generate an aggregation curve.
-
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the aggregation response in the presence of the compound to the control response.
In Vivo Hypotension Assay
Objective: To assess the effect of this compound on the hypotensive response induced by PAF and other vasoactive agents in an animal model.
Methodology:
-
Animal Model: Anesthetized rats are typically used for this assay.
-
Instrumentation: The animal is instrumented for continuous monitoring of arterial blood pressure, usually via a catheter inserted into a carotid or femoral artery.
-
Drug Administration:
-
This compound or a vehicle control is administered intravenously (i.v.).
-
After a short interval, a hypotensive agent (e.g., PAF, acetylcholine, bradykinin, isoproterenol, histamine) is administered i.v.
-
-
Blood Pressure Monitoring: Mean arterial pressure is recorded continuously before and after the administration of the hypotensive agent.
-
Data Analysis: The ability of this compound to antagonize the hypotensive effect of the agonist is determined by comparing the drop in blood pressure in the this compound-treated group to the control group.
Vascular Permeability Assay (Miles Assay)
Objective: To evaluate the effect of this compound on the increase in vascular permeability induced by PAF and other inflammatory mediators.
Methodology:
-
Animal Model: Mice are commonly used for this assay.
-
Dye Administration: A dye, such as Evans Blue, which binds to serum albumin, is injected intravenously.
-
Induction of Permeability: A short time after the dye injection, pro-inflammatory agents (e.g., PAF, histamine, serotonin) are injected intradermally at specific sites on the animal's skin.
-
Tissue Collection: After a defined period, the animal is euthanized, and the skin at the injection sites is excised.
-
Dye Extraction and Quantification: The extravasated dye in the skin tissue is extracted using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer.
-
Data Analysis: The amount of extravasated dye is a measure of vascular permeability. The inhibitory effect of this compound is assessed by comparing the dye leakage in animals pre-treated with the compound to those receiving the vehicle control.
Visualizations
The following diagrams illustrate the selectivity screening workflow for this compound based on the described experimental evidence.
References
Evaluating the Selectivity of CV-3988 in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the platelet-activating factor (PAF) receptor antagonist, CV-3988. Due to the limited availability of a comprehensive public receptor binding panel for CV-3988, this document leverages available data on its specificity and compares it with the known selectivity profiles of other well-characterized PAF receptor antagonists, namely WEB 2086 and Ginkgolide B. This guide aims to offer a valuable resource for researchers evaluating the suitability of CV-3988 for their studies.
Executive Summary
CV-3988 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including inflammation, platelet aggregation, and hypotension.[1][2][3][4][5][6][7] The selectivity of a receptor antagonist is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This guide presents available data on the selectivity of CV-3988 and provides a comparative context using other known PAF receptor antagonists.
Selectivity Profile of PAF Receptor Antagonists
The following table summarizes the available binding data for CV-3988 and provides a representative selectivity profile based on data from other PAF receptor antagonists, WEB 2086 and Ginkgolide B. It is important to note that a direct head-to-head comparison of CV-3988 against a broad receptor panel is not publicly available.
| Receptor/Target | CV-3988 | WEB 2086 | Ginkgolide B |
| Primary Target | |||
| Platelet-Activating Factor Receptor (PAFR) | Kᵢ = 0.12 - 0.872 µM[1][8] | Kᵢ = 16.3 nM[1] | Potent Antagonist[9] |
| Selectivity Data (Functional Assays) | |||
| Arachidonic Acid-induced Platelet Aggregation | No effect[2][5] | No effect on other platelet aggregating agents | N/A |
| ADP-induced Platelet Aggregation | No effect[2][5] | No effect on other platelet aggregating agents | N/A |
| Collagen-induced Platelet Aggregation | No effect[2][5] | No effect on other platelet aggregating agents | N/A |
| A-23187-induced Platelet Aggregation | No effect[2][5] | N/A | N/A |
| Acetylcholine-induced Hypotension | No effect[2][5] | N/A | N/A |
| Bradykinin-induced Hypotension | No effect[2][5] | N/A | N/A |
| Histamine-induced Hypotension | No effect[2][5] | N/A | N/A |
| Isoproterenol-induced Hypotension | No effect[2][5] | N/A | N/A |
| 5-Hydroxytryptamine (Serotonin) Effects | No inhibition[8] | N/A | N/A |
| Leukotriene C4 (LTC4) Effects | No inhibition[8] | N/A | N/A |
| Potential Off-Target Activity | |||
| Glycine Receptor | N/A | N/A | Antagonist |
| GABAA Receptor | N/A | N/A | Antagonist |
N/A: Data not publicly available.
Based on the available functional data, CV-3988 demonstrates a high degree of selectivity for the PAF receptor, showing no significant activity at a range of other receptors and signaling pathways involved in platelet aggregation and blood pressure regulation.[2][5][8]
Experimental Protocols
Radioligand Competitive Binding Assay for PAF Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound, such as CV-3988, to the PAF receptor.
1. Membrane Preparation:
-
Isolate platelet membranes from a suitable source (e.g., rabbit or human platelets) through homogenization and differential centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
2. Competitive Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of radiolabeled PAF ligand (e.g., [³H]-PAF) at a fixed concentration (typically near its Kd value).
-
50 µL of various concentrations of the unlabeled test compound (e.g., CV-3988) or vehicle (for total binding).
-
100 µL of the prepared platelet membrane suspension.
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled PAF receptor antagonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
4. Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Platelet-Activating Factor (PAF) Receptor.
Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand receptor binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CV-3988 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CV-3988, a selective Platelet-Activating Factor (PAF) receptor antagonist, with other relevant alternatives. We delve into the validation of its on-target effects, emphasizing the pivotal role of knockout models and presenting supporting experimental data to offer an objective performance analysis.
Introduction to CV-3988 and its On-Target Effects
CV-3988 is a synthetic phospholipid analog that acts as a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAF is a potent lipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[3] By binding to the PAF receptor, a G-protein coupled receptor (GPCR), PAF initiates a cascade of intracellular signaling events.[4] CV-3988 is designed to block these downstream effects by preventing PAF from binding to its receptor.[2]
The validation of the on-target effects of a pharmacological agent like CV-3988 is crucial to ensure that its observed biological activities are indeed due to the intended mechanism of action and not a result of off-target interactions. The gold standard for such validation is the use of knockout animal models, specifically, in this case, PAF receptor knockout (PAFR-KO) mice. The fundamental principle is that a specific antagonist should have no effect in an animal lacking its target protein.
The Role of Knockout Models in On-Target Validation
The use of knockout (KO) mice, in which the gene encoding a specific protein is inactivated, provides a powerful tool for validating drug targets.[5] In the context of CV-3988, experiments conducted in PAFR-KO mice are essential to unequivocally demonstrate that its pharmacological effects are mediated through the PAF receptor.
Comparative Analysis of CV-3988 and Alternatives
Several other compounds have been developed and studied as PAF receptor antagonists. This section provides a comparative overview of CV-3988 with two other well-characterized antagonists: WEB-2086 and Ginkgolide B.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the inhibitory potency of CV-3988 and its alternatives in key in vitro and in vivo assays.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Compound | Test System | IC50 (µM) | Reference |
| CV-3988 | Rabbit Platelets | 0.15 | [10] |
| WEB-2086 | Human Platelets | 0.17 | [11] |
| Ginkgolide B | Human Platelets | 2.5 µg/mL (~5.1 µM) | [2] |
IC50 (half maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.
Table 2: In Vivo Inhibition of PAF-Induced Hypotension
| Compound | Test System | ED50 (mg/kg) | Reference |
| CV-3988 | Rat | 1-10 (dose-dependent inhibition) | [1] |
| WEB-2086 | Rat | 0.052 | [11] |
| Ginkgolide B | Not available | Not available |
ED50 (half maximal effective dose) is the dose of a drug that produces 50% of its maximum response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize PAF receptor antagonists.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a test compound on PAF-induced platelet aggregation in vitro.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human or rabbit donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. A baseline light transmission is established with PRP.
-
Inhibition Assay: PRP is pre-incubated with various concentrations of the test compound (e.g., CV-3988) or vehicle for a specified time at 37°C.
-
Agonist Challenge: PAF is then added to the PRP to induce aggregation, and the change in light transmission is recorded over time.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value for the test compound is determined by plotting the percentage of inhibition against the log of the antagonist concentration.
In Vivo PAF-Induced Hypotension Assay
Objective: To assess the ability of a test compound to inhibit PAF-induced hypotension in an animal model.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). The carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous drug administration, respectively.
-
Blood Pressure Monitoring: The arterial cannula is connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).
-
Antagonist Administration: The test compound (e.g., CV-3988) or vehicle is administered intravenously.
-
PAF Challenge: After a stabilization period, a bolus injection of PAF is administered intravenously to induce a hypotensive response.
-
Data Recording: The maximum decrease in MAP is recorded.
-
Data Analysis: The percentage of inhibition of the PAF-induced hypotensive response by the test compound is calculated. Dose-response curves can be generated to determine the ED50 value.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the PAF signaling pathway, the on-target validation workflow using knockout models, and the experimental setup for the in vivo hypotension assay.
Caption: PAF signaling pathway and the inhibitory action of CV-3988.
Caption: Logical workflow for on-target validation using knockout models.
Caption: Experimental setup for the in vivo hypotension assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of WEB 2086, a novel antagonist of platelet activating factor, in active and passive anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for CV 3988
Researchers must conduct a risk assessment for any experiment involving CV 3988 and consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements. The following information is intended to supplement, not replace, institutional protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form or when preparing solutions, adherence to appropriate PPE protocols is critical to minimize exposure.
| PPE Level | Equipment | Rationale |
| Standard Laboratory Attire | Closed-toe shoes, long pants, and a lab coat. | Provides a basic barrier against accidental spills and splashes. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects the eyes from airborne particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption of the compound. It is advisable to double-glove. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Recommended when handling the powder form to prevent inhalation. |
Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be managed to prevent environmental contamination and potential biological effects.
Step 1: Inactivation (if applicable and feasible)
Consult with your institution's EHS for guidance on the chemical inactivation of this compound. Procedures may involve treatment with a chemical that degrades the compound's biological activity.
Step 2: Segregation of Waste
Properly segregate waste contaminated with this compound.
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Step 3: Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Store the sealed waste containers in a designated and secure area until they are collected by your institution's EHS for final disposal.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound in a laboratory setting.
Signaling Pathway Context: PAF-R Antagonism
This compound functions as a competitive antagonist at the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor. Understanding this mechanism is crucial for appreciating its biological potency and the importance of containment.
Personal protective equipment for handling CV 3988
Essential Safety and Handling Guide for CV-3988
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CV-3988, a specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. This document is intended for research use only.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling CV-3988. While CV-3988 is shipped as a non-hazardous chemical, standard laboratory precautions should always be observed.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. Check for and replace any gloves that are punctured or torn. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | Standard laboratory coat. A chemically resistant gown is recommended if there is a risk of significant splashing. |
| Respiratory | Not generally required | Use in a well-ventilated area. A fume hood should be used if creating aerosols or handling large quantities. |
Handling and Operational Plan
Proper handling of CV-3988 is critical to prevent contamination and ensure accurate experimental results. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Storage Guidelines
Proper storage is crucial for maintaining the stability of CV-3988.
| Condition | Short-Term (days to weeks) | Long-Term (months to years) |
| Temperature | 0 - 4°C | -20°C |
| Environment | Dry and dark | Dry and dark |
This product is stable for several weeks during standard shipping and customs handling.[1]
Disposal Plan
Dispose of CV-3988 and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Mechanism of Action: PAF Receptor Antagonism
CV-3988 is a specific antagonist of the platelet-activating factor (PAF) receptor.[2] It functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation and other physiological responses.[4][5]
Experimental Protocols
While specific experimental protocols for CV-3988 are highly dependent on the research application, a general protocol for preparing a stock solution is provided below. Always consult your specific experimental design for required concentrations.
Protocol: Preparation of a CV-3988 Stock Solution
-
Preparation : Don all required PPE and prepare the workspace in a chemical fume hood.
-
Equilibration : Allow the vial of CV-3988 to come to room temperature before opening.
-
Weighing : Accurately weigh the desired amount of CV-3988 powder using a calibrated analytical balance.
-
Solubilization : Add the appropriate solvent to the powder. According to some studies, CV-3988 can be dissolved in saline at 50°C.[6] The choice of solvent will depend on the experimental requirements.
-
Mixing : Vortex or sonicate the solution until the CV-3988 is completely dissolved.
-
Storage : Store the stock solution in a tightly sealed container at the appropriate temperature, protected from light.
Disclaimer: This guide is intended for informational purposes only and is based on general laboratory safety principles. Always consult the Safety Data Sheet (SDS) for CV-3988 if available, and adhere to all institutional and regulatory guidelines for chemical handling and disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of binding of the platelet-activating factor AGEPC to platelets by the AGEPC analog rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
